1,1-dimethylguanidine;sulfuric acid
Description
The exact mass of the compound Guanidine, N,N-dimethyl-, sulfate (2:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,1-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHFHVDZCPIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6145-42-2 (Parent) | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060512 | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-65-2 | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dimethylguanidine sulfate, a compound of significant interest in synthetic chemistry and pharmaceutical development. Drawing upon established scientific principles and experimental data, this document aims to be an essential resource for researchers and professionals working with this versatile molecule.
Introduction: The Significance of 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine and its salts are pivotal intermediates and reagents in organic synthesis. The sulfate salt, in particular, offers advantages in terms of stability and ease of handling compared to the free base. Its structural relationship to metformin, a first-line medication for type 2 diabetes, underscores its importance as both a potential impurity and a synthetic precursor in pharmaceutical manufacturing.[1] A thorough understanding of its properties is therefore crucial for process optimization, quality control, and the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. This section details the key physical and chemical properties of 1,1-dimethylguanidine sulfate, summarized for clarity in Table 1.
Structural Elucidation
1,1-Dimethylguanidine is a guanidine derivative characterized by the presence of two methyl groups on one of the terminal nitrogen atoms. The positive charge of the protonated guanidinium moiety is delocalized across the three nitrogen atoms through resonance, which accounts for its significant basicity. The sulfate salt consists of two protonated 1,1-dimethylguanidinium cations and one sulfate anion.
Caption: Structure of 1,1-Dimethylguanidine Sulfate.
Physical Properties
1,1-Dimethylguanidine sulfate is typically a white to off-white crystalline powder.[2] It has a high melting point, decomposing at approximately 300 °C.[3]
Solubility Profile
The salt is highly soluble in water.[2][4] One source indicates a solubility of 490 g/L at 20°C.[5] However, it is generally considered insoluble in organic solvents.[2] This high aqueous solubility is attributed to the ionic nature of the salt and the hydrophilic character of the guanidinium group.
Basicity and pKa
Guanidines are strong organic bases due to the significant resonance stabilization of their conjugate acids. While a specific experimentally determined pKa value for 1,1-dimethylguanidine was not found in the available search results, the pKa of its conjugate acid is expected to be high, rendering it a strong base. For context, the related compound 1,1,3,3-tetramethylguanidine has a pKa of its conjugate acid of approximately 13.6 in water.[6] The basicity of 1,1-dimethylguanidine is a key factor in its utility as a catalyst and reagent in organic synthesis.[4]
Table 1: Physical and Chemical Properties of 1,1-Dimethylguanidine Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₂₀N₆O₄S | [7] |
| Molecular Weight | 272.33 g/mol | [7] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | ~300 °C (decomposes) | [3] |
| Solubility in Water | Soluble (490 g/L at 20°C reported) | [2][4][5] |
| Solubility in Organic Solvents | Insoluble | [2] |
| pKa of Conjugate Acid | Expected to be high (strong base) | [4][6] |
Synthesis of 1,1-Dimethylguanidine Sulfate
The synthesis of guanidine derivatives often involves the reaction of a primary or secondary amine with a guanylating agent. A common and straightforward approach is the reaction of an amine with cyanamide.[8]
General Synthetic Approach: Amine Guanylation with Cyanamide
The synthesis of 1,1-dimethylguanidine can be achieved through the reaction of dimethylamine with cyanamide. This reaction proceeds via the nucleophilic attack of the amine on the nitrile carbon of cyanamide.
Caption: General workflow for the synthesis of 1,1-dimethylguanidine sulfate.
Illustrative Experimental Protocol
While a specific, detailed protocol for the synthesis of 1,1-dimethylguanidine sulfate was not found in the provided search results, a general procedure based on the guanylation of amines with cyanamide is as follows. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethylamine in a solvent in which it is soluble.
-
Addition of Cyanamide: Slowly add a solution of cyanamide to the dimethylamine solution. The reaction may be exothermic and require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.
-
Workup and Salt Formation: Upon completion, cool the reaction mixture. To form the sulfate salt, carefully add a stoichiometric amount of sulfuric acid.
-
Isolation and Purification: The 1,1-dimethylguanidine sulfate salt may precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 1,1-dimethylguanidine sulfate in D₂O would be expected to show a singlet for the six protons of the two methyl groups. The protons on the nitrogen atoms may be exchangeable with the deuterium in the solvent, and their signals may be broad or not observed.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the methyl carbons and a signal for the guanidinium carbon.
While specific spectral data with chemical shifts and peak assignments were not available in the initial search results, several chemical suppliers indicate the availability of ¹H and ¹³C NMR spectra for 1,1-dimethylguanidine sulfate.[7][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1,1-dimethylguanidine sulfate would be expected to show characteristic absorption bands for N-H, C-N, and S-O bonds. The presence of broad bands in the 3000-3400 cm⁻¹ region would be indicative of N-H stretching vibrations, while C-N stretching vibrations would likely appear in the 1500-1650 cm⁻¹ region. Strong absorptions corresponding to the sulfate anion would also be present. Information on FTIR spectra for this compound is available from various sources.[7]
Chemical Reactivity and Stability
1,1-Dimethylguanidine sulfate is a stable salt under normal laboratory conditions.[2] The guanidinium cation is a weak electrophile, and the primary reactivity of the free base is as a strong, non-nucleophilic base.
Basicity and Nucleophilicity
As a strong base, 1,1-dimethylguanidine can be used to deprotonate a wide range of acidic protons in organic reactions. Its bulky nature can sometimes render it less nucleophilic than smaller bases, which can be advantageous in preventing unwanted side reactions.
Stability and Decomposition
1,1-Dimethylguanidine sulfate decomposes at its melting point of around 300 °C.[3] The thermal decomposition products may include oxides of carbon and nitrogen. It is important to avoid strong oxidizing agents, as they can react with the guanidine moiety.
Applications in Research and Drug Development
1,1-Dimethylguanidine sulfate has several notable applications in both industrial and research settings.
Reagent in Organic Synthesis
It serves as a versatile reagent in various organic transformations. For instance, it has been employed as a substrate in the modified Pictet-Spengler reaction for the synthesis of complex heterocyclic compounds.[3][10]
Industrial Applications
One of the documented industrial uses of 1,1-dimethylguanidine sulfate is as a peroxide activator for the bleaching of cellulosic textiles.[3]
Role in Pharmaceutical Science
The structural similarity of 1,1-dimethylguanidine to the biguanide moiety of metformin makes it a compound of interest in pharmaceutical analysis. It is considered a related compound or impurity of metformin.[1] Its presence in metformin drug substances needs to be monitored and controlled to ensure the quality and safety of the final product. Furthermore, as a functionalized guanidine, it can serve as a valuable building block in the synthesis of new drug candidates.[11][12] The guanidine group is a common pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.
Analytical Methodologies
The accurate quantification of 1,1-dimethylguanidine sulfate is essential for quality control in its production and for monitoring its levels as an impurity in pharmaceuticals.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and sensitive technique for the detection and quantification of 1,1-dimethylguanidine. A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry has been developed for the simultaneous quantification of related arginine metabolites, which could be adapted for 1,1-dimethylguanidine.[13] Such methods offer high selectivity and low detection limits, making them suitable for trace-level analysis.[14][15]
Experimental Protocol: A Conceptual LC-MS/MS Method
The following outlines a conceptual workflow for developing an LC-MS/MS method for the quantification of 1,1-dimethylguanidine.
-
Sample Preparation: Dissolve the sample containing 1,1-dimethylguanidine sulfate in a suitable solvent, such as a mixture of acetonitrile and water. Perform any necessary dilutions to bring the concentration within the linear range of the instrument.
-
Chromatographic Separation: Utilize a HILIC column for separation. The mobile phase would typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A gradient elution may be employed to achieve optimal separation from other components in the sample matrix.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the instrument parameters, including the precursor ion and product ion transitions for 1,1-dimethylguanidine, to ensure high sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of known concentrations of 1,1-dimethylguanidine sulfate. The concentration of the analyte in the unknown sample can be determined by comparing its peak area to the calibration curve.
Caption: Conceptual workflow for LC-MS/MS analysis.
Safety and Handling
1,1-Dimethylguanidine sulfate should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
1,1-Dimethylguanidine sulfate is a valuable compound with a range of applications stemming from its strong basicity and reactive nature. Its physical and chemical properties, including its high water solubility and stability as a salt, make it a practical reagent for various chemical transformations. Its close relationship with the widely used drug metformin highlights its importance in the pharmaceutical industry, both as a potential impurity requiring careful monitoring and as a synthetic building block for new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to support the work of researchers and professionals in the field.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. myuchem.com [myuchem.com]
- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N,N-Dimethylguanidine sulfate, 98% | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR spectrum [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 13. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-Dimethylguanidine Sulfate
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 1,1-dimethylguanidine sulfate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles. The procedures outlined herein are self-validating, culminating in a rigorous characterization workflow to confirm product identity, purity, and key physicochemical properties.
Introduction and Significance
1,1-Dimethylguanidine is a highly basic, non-nucleophilic organic compound of significant interest in synthetic chemistry. Its sulfate salt is a stable, crystalline solid that is easier to handle and store than the free base. The guanidinium core is a critical pharmacophore, most famously represented in the widely used anti-diabetic drug metformin (a biguanide). Consequently, 1,1-dimethylguanidine sulfate serves as a vital starting material and building block in the development of novel pharmaceuticals and agrochemicals.[1] Its applications also extend to materials science, where it has been employed as a peroxide activator for bleaching cellulosic textiles.[2][3]
This guide presents a robust and scalable method for the preparation of 1,1-dimethylguanidine sulfate, starting from readily available commercial precursors. The synthesis is followed by a multi-technique characterization protocol, essential for quality control and regulatory compliance in a drug development context.
Synthesis of 1,1-Dimethylguanidine Sulfate
The synthesis is achieved through a two-stage process: the formation of the 1,1-dimethylguanidine cation via nucleophilic addition, followed by its precipitation as the sulfate salt.
Principle and Mechanism
The core of the synthesis is the reaction between dimethylammonium chloride and dicyandiamide (cyanoguanidine).[4] This reaction leverages the nucleophilic character of dimethylamine and the electrophilic nature of the nitrile carbon in dicyandiamide.
Causality of Reagent Choice:
-
Dimethylammonium Chloride: Using the pre-formed salt of dimethylamine is critical. The free base is a volatile gas (B.P. 7 °C), which would be lost at the required reaction temperatures. The salt is a stable, non-volatile solid, ensuring the reactant remains in the reaction vessel.
-
Dicyandiamide: This is a stable, inexpensive, and safe source of the cyanamide synthon required to build the guanidine core. It is preferred over the more hazardous and unstable cyanamide monomer.
The reaction proceeds via nucleophilic attack of dimethylamine on a nitrile carbon of dicyandiamide. Although the overall reaction is a condensation, the mechanism involves a series of addition and proton transfer steps.[5]
Caption: Reaction scheme for the synthesis of 1,1-dimethylguanidine sulfate.
Experimental Protocol
Materials and Equipment:
-
Dimethylammonium chloride (≥99%)
-
Dicyandiamide (≥99%)
-
Sulfuric acid (98%)
-
Deionized water
-
Ethanol (95%)
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask, combine dimethylammonium chloride (e.g., 8.15 g, 0.1 mol) and dicyandiamide (4.2 g, 0.05 mol). This 2:1 molar ratio ensures that dimethylammonium chloride also acts as a flux to create a molten reaction medium.[4]
-
Fusion Reaction: Heat the flask in a heating mantle to 180 °C. The mixture will melt and begin to evolve ammonia gas, which should be vented to a fume hood or passed through an acid trap. The high temperature is necessary to overcome the activation energy of the addition to the nitrile group. Maintain this temperature with stirring for 3-4 hours to drive the reaction to completion.[4]
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude 1,1-dimethylguanidinium chloride. Dissolve this solid in a minimal amount of hot deionized water (approx. 20-30 mL).
-
Decolorization: Add a small amount of activated charcoal (approx. 0.5 g) to the hot solution and stir for 10 minutes to adsorb colored impurities.
-
Salt Metathesis and Precipitation: Filter the hot solution through Celite or filter paper to remove the charcoal. To the warm, clear filtrate, add a stoichiometric amount of dilute sulfuric acid dropwise with stirring. Prepare the dilute acid by adding concentrated H₂SO₄ (2.7 mL, ~0.05 mol) to 10 mL of cold water. The sulfate salt is less soluble than the chloride salt in aqueous ethanol, driving the precipitation.
-
Crystallization: After the addition of sulfuric acid, add an equal volume of 95% ethanol to the solution. Cool the mixture in an ice bath for 1-2 hours to complete the crystallization of 1,1-dimethylguanidine sulfate.
-
Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove any remaining impurities. Dry the product in a vacuum oven at 60 °C to a constant weight.
Characterization of 1,1-Dimethylguanidine Sulfate
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques provide a self-validating system of analysis.
Physicochemical Properties
The synthesized product should be a white, crystalline solid. Key quantitative data are summarized in the table below.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₆H₁₈N₆ · H₂SO₄ | [1][2] |
| Molecular Weight | 272.33 g/mol | [1][2] |
| Appearance | White crystalline solid/powder | [1][2][6] |
| Melting Point | >300 °C (with decomposition) | [1][2][3] |
| Solubility (Water) | 490 g/L (at 20 °C) | [6] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
-
Solvent: D₂O
-
Expected Spectrum: The proton NMR is expected to be simple, confirming the high symmetry of the molecule.
-
~2.9 ppm (singlet, 12H): This signal corresponds to the twelve equivalent protons of the two N,N-dimethyl groups (-N(CH₃ )₂). The singlet multiplicity indicates free rotation around the C-N bonds.
-
~4.9 ppm (broad singlet, 6H): This signal, corresponding to the D₂O solvent peak, will contain the six exchangeable amine protons (-NH₂ and =NH ). These protons exchange with the deuterium in the solvent and are often not integrated or appear as a very broad, low-intensity signal.
-
3.2.2. ¹³C NMR Spectroscopy
-
Solvent: D₂O
-
Expected Spectrum:
-
~38 ppm: A single resonance corresponding to the methyl carbons (-N(C H₃)₂). This chemical shift is similar to that observed for the methyl groups in metformin hydrochloride.[7]
-
~160 ppm: A single resonance for the quaternary guanidinium carbon (-N-C (=N)-N-). This downfield shift is characteristic of a carbon double-bonded to two nitrogen atoms.
-
3.2.3. Infrared (IR) Spectroscopy
-
Method: KBr pellet or ATR
-
Expected Key Absorptions:
-
3100-3400 cm⁻¹ (strong, broad): Overlapping N-H stretching vibrations from the -NH₂ and =NH groups. Hydrogen bonding contributes to the broadness of this peak.[8]
-
~1650 cm⁻¹ (strong): C=N stretching vibration of the guanidinium core. This is a characteristic and strong absorption.
-
~1100 cm⁻¹ (strong, broad): S=O stretching vibration from the sulfate counter-ion. This powerful absorption is a clear indicator of the presence of the sulfate salt.
-
Experimental and Analytical Workflow
The entire process, from synthesis to final characterization, can be visualized as a logical workflow.
Caption: Overall workflow from synthesis to quality control.
Safety and Handling
1,1-Dimethylguanidine sulfate is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). It is also classified as harmful if inhaled (H332).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 1,1-dimethylguanidine sulfate. By detailing not only the "how" but also the "why" of each experimental step, it equips researchers with the knowledge to reliably produce and validate this important chemical intermediate. The described workflow, combining a robust fusion synthesis with a multi-technique analytical approach, ensures the production of high-purity material suitable for demanding applications in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 4. zenodo.org [zenodo.org]
- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 6. N,N-Dimethylguanidine sulfate, 98% | Fisher Scientific [fishersci.ca]
- 7. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis [mdpi.com]
- 8. Synthesis, IR, Mössbauer and solid-state NMR studies of 1,1-dimethylguanidinium triphenyltin sulphate [comptes-rendus.academie-sciences.fr]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1,1-Dimethylguanidine;Sulfuric Acid (CAS 598-65-2)
This guide provides a comprehensive technical overview of 1,1-dimethylguanidine;sulfuric acid (also known as 1,1-dimethylguanidine sulfate), a versatile reagent with significant applications in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles and field-proven methodologies.
Introduction and Core Concepts
1,1-Dimethylguanidine sulfate is the salt formed from the strong organic base 1,1-dimethylguanidine and sulfuric acid. The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, imparts a high degree of basicity due to the resonance stabilization of its protonated form, the guanidinium cation. The addition of two methyl groups to one of the nitrogen atoms enhances its electronic properties and reactivity.[1] The sulfate salt form provides a stable, crystalline solid that is often more convenient to handle and store than the free base.[2]
This compound is a key intermediate and catalyst in a variety of organic reactions, valued for its strong basicity and nucleophilic character.[2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and other specialized organic molecules.[2][3]
Physicochemical and Spectroscopic Data
Accurate characterization of a reagent is fundamental to its effective application. The key physicochemical properties of 1,1-dimethylguanidine sulfate are summarized below.
| Property | Value | Reference |
| CAS Number | 598-65-2 | [4] |
| Molecular Formula | C₆H₂₀N₆O₄S (as a 2:1 salt) | [5] |
| Molecular Weight | 272.33 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Soluble in water | [1] |
| InChI | InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | [7] |
| SMILES | C(N)(=N)N(C)C.S(O)(O)(=O)=O | [7] |
Spectroscopic data is crucial for the verification of the compound's identity and purity. While a comprehensive set of spectra is best obtained from the supplier's certificate of analysis, typical spectroscopic fingerprints are available in public databases.[7]
Synthesis of 1,1-Dimethylguanidine Sulfate: A Validated Protocol
The synthesis of 1,1-dimethylguanidine sulfate can be achieved through various routes, with a common and reliable method involving the reaction of a cyanamide solution with dimethylamine, followed by salt formation with sulfuric acid. The following protocol is a robust and validated procedure.[8]
Reagents and Materials
-
Dimethylamine solution (33% in water)
-
Concentrated sulfuric acid (98%)
-
Cyanamide solution (50% in water)
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Step-by-Step Synthesis Protocol
-
Preparation of Dimethylamine Sulfate: In a 500 mL three-necked round-bottom flask equipped with a stirrer, add 170.5g (1.25 mol) of a 33% aqueous dimethylamine solution.
-
Acidification: While stirring and maintaining the temperature at or below 20 °C using a cooling bath, slowly add 60.0g (0.6 mol) of 98% concentrated sulfuric acid dropwise over approximately 1 hour.
-
Reaction Incubation: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.
-
Addition of Cyanamide: Warm the reaction mixture to 25 °C. Over a period of 4-5 hours, add 84.0g (1.0 mol) of a 50% cyanamide solution dropwise at a uniform rate.
-
Final Reaction Phase: Once the cyanamide addition is complete, maintain the reaction temperature and continue stirring for 1 hour.
-
Crystallization and Isolation: Cool the reaction mixture to between -5 and 0 °C and hold at this temperature for 1 hour to induce crystallization.
-
Product Collection: Collect the precipitated solid by filtration and dry to obtain 1,1-dimethylguanidine sulfate.[8]
This method typically yields a product with a purity of over 99%.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,1-dimethylguanidine sulfate.
Applications in Drug Development and Organic Synthesis
The utility of 1,1-dimethylguanidine sulfate is rooted in its ability to act as a potent base and a nucleophile, making it a valuable tool in the synthesis of complex organic molecules.
Intermediate in Pharmaceutical Synthesis
A prime example of its application is in the synthesis of the insecticide pirimicarb . In this process, 1,1-dimethylguanidine is condensed with acetylacetone to form the key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, which is the core of the pirimicarb structure.[9]
Role in the Pictet-Spengler Reaction
1,1-Dimethylguanidine sulfate is also employed as a substrate in a modified Pictet-Spengler reaction.[4][6] This reaction is a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems, which are common scaffolds in natural products and pharmaceutical agents. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] In modified versions, guanidine derivatives can be incorporated to synthesize more complex heterocyclic structures.
The general mechanism involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring.[1][10]
Caption: The core mechanism of the Pictet-Spengler reaction.
Catalytic Applications
The strong basicity of the guanidine moiety allows 1,1-dimethylguanidine and its salts to serve as effective catalysts in various organic transformations that require a strong, non-nucleophilic base.[2]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount.
| Hazard Statement | Precautionary Statement | Reference |
| Causes skin irritation | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. | [6] |
| Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, wear a suitable respirator.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its strong basicity, coupled with its stability as a crystalline salt, makes it an excellent choice as both a synthetic intermediate and a catalyst. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 4. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 7. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR [m.chemicalbook.com]
- 8. Guanidine, N,N-dimethyl-, sulfate (1:1) synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. name-reaction.com [name-reaction.com]
An In-depth Technical Guide to the Molecular Structure of 1,1-Dimethylguanidine Sulfate
Introduction: Unveiling a Key Synthetic Intermediate
1,1-Dimethylguanidine sulfate is a significant compound within the landscape of organic synthesis and pharmaceutical development. As a salt of the strong organic base 1,1-dimethylguanidine, it offers stability and ease of handling while retaining the potent nucleophilic and basic properties of the guanidine moiety. This guide provides a comprehensive exploration of the molecular structure of 1,1-dimethylguanidine sulfate, delving into its electronic configuration, three-dimensional arrangement, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this versatile molecule. Notably, 1,1-dimethylguanidine is recognized as a related compound to metformin, a widely used antidiabetic drug, underscoring its relevance in pharmaceutical impurity profiling and metabolic studies.[1]
Molecular Identity and Physicochemical Properties
1,1-Dimethylguanidine sulfate is a white, crystalline solid with a high melting point, reflecting the strong ionic interactions within its crystal lattice.[2][3] The compound is typically encountered as a di-guanidinium salt, with two protonated 1,1-dimethylguanidine cations electrostatically associated with a single sulfate anion.[3]
| Property | Value | Source |
| Chemical Formula | C₆H₂₀N₆O₄S | [4] |
| Molecular Weight | 272.33 g/mol | [2][3] |
| Appearance | White solid/powder | [2][3] |
| Melting Point | >300 °C (decomposes) | [1][5] |
| CAS Number | 598-65-2 | [1][3] |
| Synonyms | N,N-Dimethylguanidine sulfate, 1,1-Dimethyl guanidinium sulfate | [2][3] |
Elucidation of the Molecular Structure
The molecular structure of 1,1-dimethylguanidine sulfate is characterized by the intricate interplay of covalent bonding within the 1,1-dimethylguanidinium cation and the sulfate anion, and the ionic and hydrogen bonding interactions between them.
The 1,1-Dimethylguanidinium Cation: A Resonantly Stabilized Structure
The guanidinium group is the cornerstone of the cation's structure and reactivity. The positive charge is not localized on a single nitrogen atom but is delocalized across the central carbon and the three nitrogen atoms through resonance. This delocalization imparts significant stability to the cation and results in a planar Y-shaped C-N₃ core. The C-N bond lengths are expected to be intermediate between that of a typical C-N single bond and a C=N double bond.
The Sulfate Anion
The sulfate anion (SO₄²⁻) adopts a tetrahedral geometry with the sulfur atom at the center. The four S-O bonds are equivalent in the isolated ion. In the crystal lattice of 1,1-dimethylguanidine sulfate, the oxygen atoms of the sulfate anion act as potent hydrogen bond acceptors.
Crystal Structure Insights from a Related Compound
The asymmetric unit of this related compound contains one 1,1-dimethylguanidinium cation and one sulfate anion, indicating a 1:1 stoichiometry in that particular crystal lattice, which differs from the more common 2:1 formulation for the pure salt.[2] The O–S–O bond angles in the sulfate anion show a slight distortion from a perfect tetrahedron, indicative of the influence of the crystalline environment.[2]
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 1,1-dimethylguanidine sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the 1,1-dimethylguanidinium cation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The six protons of the two equivalent methyl groups (-N(CH₃)₂) would give rise to a single, sharp singlet. The protons on the nitrogen atoms (-NH and -NH₂) are expected to appear as broader signals, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is also anticipated to be straightforward. A signal corresponding to the methyl carbons and another for the central carbon of the guanidinium group would be observed. The chemical shift of the central carbon is particularly informative and reflects the electron-deficient nature of this atom due to the electronegativity of the attached nitrogens.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | ~2.8 - 3.2 | -N(CH₃)₂ |
| ¹H | Variable (broad) | -NH, -NH₂ |
| ¹³C | ~35 - 45 | -N(CH₃)₂ |
| ¹³C | ~155 - 165 | C=N (Guanidinium Carbon) |
| Note: These are predicted chemical shift ranges based on data for similar guanidinium compounds and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in 1,1-dimethylguanidine sulfate. The spectrum is dominated by absorptions corresponding to the vibrations of the guanidinium cation and the sulfate anion.
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3100 - 3500 | N-H stretching (asymmetric and symmetric) |
| ~1650 | C=N stretching and N-H bending (scissoring) |
| ~1100 (strong, broad) | S=O stretching of the sulfate anion |
| ~615 | O-S-O bending of the sulfate anion |
The N-H stretching vibrations typically appear as a series of broad bands in the high-frequency region of the spectrum. The strong and broad absorption around 1100 cm⁻¹ is a characteristic feature of the sulfate ion.[6]
Mass Spectrometry (MS)
Mass spectrometry of 1,1-dimethylguanidine sulfate, typically using electrospray ionization (ESI) in positive ion mode, would detect the 1,1-dimethylguanidinium cation at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₃H₁₀N₃⁺, m/z ≈ 88.09). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this cation.
The fragmentation pattern of the 1,1-dimethylguanidinium cation upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules such as ammonia (NH₃) or methylamine (CH₃NH₂). A study on the reaction of metformin with glucose showed that the metformin molecular ion fragments via the loss of an ammonia molecule.[7]
Experimental Protocols: Synthesis and Analysis
The following protocols are provided as a guide for the synthesis and analysis of 1,1-dimethylguanidine sulfate, based on established methods for related compounds.
Synthesis of 1,1-Dimethylguanidine Sulfate
This protocol describes a common method for the synthesis of guanidinium salts from the corresponding amine and a guanylating agent, such as cyanamide.
Workflow for the Synthesis of 1,1-Dimethylguanidine Sulfate
Caption: A generalized workflow for the synthesis of 1,1-dimethylguanidine sulfate.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add a solution of 1,1-dimethylamine in a suitable solvent (e.g., water). In a separate container, prepare a solution of cyanamide in the same solvent.
-
Guanylation Reaction: Slowly add the cyanamide solution to the stirred 1,1-dimethylamine solution.
-
Acidification: After the initial reaction, carefully add a stoichiometric amount of dilute sulfuric acid dropwise to the reaction mixture. The reaction is exothermic, so cooling may be necessary.
-
Heating: Heat the reaction mixture to reflux for a specified period to ensure complete reaction. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified 1,1-dimethylguanidine sulfate under vacuum to a constant weight.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reversed-phase HPLC method suitable for the analysis of 1,1-dimethylguanidine sulfate. Due to the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) method could also be considered.[8]
Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of 1,1-dimethylguanidine sulfate by HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh a reference standard of 1,1-dimethylguanidine sulfate and prepare a stock solution in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample containing 1,1-dimethylguanidine sulfate and dissolve it in the mobile phase to a known concentration.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the peak corresponding to 1,1-dimethylguanidine sulfate based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 1,1-dimethylguanidine sulfate in the sample by interpolating its peak area on the calibration curve.
Conclusion: A Foundation for Further Research
This technical guide has provided a detailed overview of the molecular structure of 1,1-dimethylguanidine sulfate, integrating theoretical principles with practical analytical methodologies. The resonant stabilization of the guanidinium cation and the extensive hydrogen bonding network are key features that dictate its physicochemical properties and reactivity. The spectroscopic and chromatographic methods outlined herein provide a robust framework for the identification, characterization, and quantification of this important compound. A deeper understanding of its structure is paramount for its effective application in organic synthesis, pharmaceutical research, and materials science, paving the way for future innovations.
References
- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. Bis(1,1-dimethylguanidinium) tetraaquadimethyltin(IV) bis(sulfate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Solubility of 1,1-Dimethylguanidine Sulfate in Organic Solvents
Foreword: Navigating the Solubility Challenge of a Unique Guanidinium Salt
To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a deep dive into the solubility characteristics of 1,1-dimethylguanidine sulfate. In the realm of pharmaceutical development and specialized organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. 1,1-Dimethylguanidine sulfate, with its ionic nature and potential for complex intermolecular interactions, presents a particularly interesting case study.
This document eschews a conventional, rigid template. Instead, it is structured to provide a comprehensive and logical narrative, beginning with the foundational principles that govern solubility, moving to practical experimental determination, and culminating in a predictive analysis based on robust scientific reasoning. As your partner in the laboratory, my goal is not just to present data but to illuminate the causality behind it, empowering you to make informed decisions in your own research endeavors. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness of your results. We will journey from the theoretical to the practical, equipping you with the knowledge to confidently address the solubility challenges of this and other complex ionic compounds.
Physicochemical Portrait of 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine sulfate is a salt, and its solubility is fundamentally dictated by the interplay of its constituent ions—the 1,1-dimethylguanidinium cation and the sulfate anion—with the surrounding solvent molecules.
Table 1: Key Physicochemical Properties of 1,1-Dimethylguanidine Sulfate and its Cation
| Property | Value / Estimate | Significance for Solubility |
| Molecular Formula | [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄ | The presence of two guanidinium cations per sulfate anion influences the stoichiometry of solvation. |
| Molecular Weight | 272.33 g/mol [1] | A fundamental property for converting between mass and molar concentrations. |
| Melting Point | ~300 °C (decomposes)[1][2] | A high melting point is indicative of a stable crystal lattice, suggesting significant energy is required for dissolution. |
| Physical Form | White to off-white crystalline powder | The solid state necessitates the disruption of the crystal lattice for dissolution to occur. |
| Aqueous Solubility | Soluble[3] | High water solubility is expected due to the ionic nature and hydrogen bonding capacity. |
| Organic Solvent Solubility | Generally reported as "insoluble"[3] | This guide will explore the nuances of this generalization. |
| pKa of Conjugate Acid (1,1-Dimethylguanidinium) | ~13.5 (estimated) | The high basicity of the guanidine moiety (pKa of 1,1,3,3-tetramethylguanidine's conjugate acid is ~13.0)[4] ensures it remains protonated and ionic across a wide pH range, a key factor in its solubility. |
| Predicted LogP (for the free base) | -0.8 (estimated) | The negative LogP of the free base indicates its hydrophilic nature. The ionic sulfate salt will be significantly more hydrophilic. |
The high melting point of 1,1-dimethylguanidine sulfate suggests a substantial crystal lattice energy . This is the energy required to separate the ions in the solid state. For dissolution to occur, the energy of solvation—the energy released when the ions are surrounded by solvent molecules—must be sufficient to overcome this lattice energy.
The Theoretical Bedrock of Solubility: A Deeper Look
The adage "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for predictive power. The solubility of an ionic compound like 1,1-dimethylguanidine sulfate in an organic solvent is governed by the solvent's ability to:
-
Overcome the Crystal Lattice Energy: This requires the solvent to effectively solvate both the 1,1-dimethylguanidinium cation and the sulfate anion.
-
Stabilize the Separated Ions in Solution: The solvent must prevent the ions from re-associating and precipitating out of solution.
Several solvent properties are key indicators of this capability:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate charges. Solvents with high dielectric constants are more effective at shielding the positive and negative ions from each other, thus favoring dissolution.[5]
-
Polarity Index: A relative measure of a solvent's polarity, which encompasses its ability to engage in various intermolecular interactions.[6]
-
Hansen Solubility Parameters (HSP): This model provides a more nuanced view by breaking down the total cohesive energy of a solvent into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the ability to donate or accept hydrogen bonds.[7]
-
For a solute to dissolve in a solvent, their Hansen parameters should be similar. The large δp and δh components expected for an ionic salt like 1,1-dimethylguanidine sulfate suggest that it will be most soluble in solvents that also have significant polar and hydrogen-bonding character.
Table 2: Properties of Representative Organic Solvents
| Solvent | Type | Dielectric Constant (ε) | Polarity Index (P') | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Water | Polar Protic | 80[5] | 10.2[6] | 15.5 | 16.0 | 42.3 |
| Methanol | Polar Protic | 33[5] | 5.1[6] | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 25[5] | 4.3 (est.) | 15.8 | 8.8 | 19.4 |
| Isopropanol | Polar Protic | 19.9 | 3.9[6] | 15.8 | 6.1 | 16.4 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49[5] | 7.2[6] | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37[5] | 6.4[6] | 17.4 | 13.7 | 11.3 |
| Acetone | Polar Aprotic | 21[5] | 5.1[6] | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar Aprotic | 38 | 5.8[6] | 15.3 | 18.0 | 6.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6[5] | 4.0[6] | 16.8 | 5.7 | 8.0 |
| Toluene | Nonpolar | 2.4 | 2.4[6] | 18.0 | 1.4 | 2.0 |
| Hexane | Nonpolar | 1.9[5] | 0.1[6] | 14.9 | 0.0 | 0.0 |
HSP values are from various sources and may vary slightly depending on the measurement method.
The following diagram illustrates the key intermolecular forces at play during the dissolution of 1,1-dimethylguanidine sulfate in a polar protic solvent like methanol.
Caption: Intermolecular forces in the solvation of 1,1-dimethylguanidine sulfate.
A Self-Validating Protocol for Experimental Solubility Determination: The Shake-Flask Method
Given the scarcity of published quantitative data, experimental determination is often necessary. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.[4]
Causality Behind the Protocol
This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Each step has a specific purpose:
-
Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated.
-
Equilibration Time: A prolonged agitation period (e.g., 24-48 hours) is crucial to allow the system to reach equilibrium, especially for sparingly soluble compounds.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles before analysis. Any suspended particles will lead to an overestimation of solubility.
-
Quantitative Analysis: A validated analytical method (e.g., HPLC-UV, LC-MS) is required to accurately determine the concentration of the dissolved solute in the supernatant.
Step-by-Step Methodology
-
Preparation: a. Prepare stock solutions of 1,1-dimethylguanidine sulfate in the chosen organic solvent for creating a calibration curve. b. Add an excess amount of solid 1,1-dimethylguanidine sulfate to a series of vials containing a known volume of the test solvent. Ensure there is a visible amount of undissolved solid.
-
Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a predetermined time (e.g., 24 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
Phase Separation: a. Allow the vials to stand undisturbed at the same constant temperature for a short period to allow larger particles to settle. b. Centrifuge the vials at high speed to pellet the remaining undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. For added certainty, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Analysis: a. Dilute the supernatant with an appropriate solvent to fall within the linear range of the analytical method. b. Analyze the diluted samples using a validated HPLC-UV or LC-MS method. c. Quantify the concentration of 1,1-dimethylguanidine sulfate in the supernatant by comparing the analytical response to a calibration curve prepared from the stock solutions.
-
Calculation: a. Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilutions.
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for the shake-flask solubility determination method.
Predictive Analysis and Expected Solubility Trends
In the absence of direct data for 1,1-dimethylguanidine sulfate, we can leverage data from analogous compounds to predict its behavior. Guanidine hydrochloride (GuHCl) is a suitable model, being a simple guanidinium salt.
Table 3: Experimental Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility | Approximate g/100mL |
| N,N-Dimethylformamide (DMF) | 0.4017 | ~115 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 | ~100 |
| Methanol | 0.2017 | ~38 |
| Ethanol | 0.1174 | ~25 |
| Isopropanol | 0.0886 | ~20 |
| n-Propanol | 0.0660 | ~14 |
Data adapted from a study on guanidine hydrochloride solubility.[8]
Analysis and Extrapolation to 1,1-Dimethylguanidine Sulfate
-
Polar Aprotic Solvents (e.g., DMF, DMSO): GuHCl shows very high solubility in DMF. These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the guanidinium cation. We can predict that 1,1-dimethylguanidine sulfate will also exhibit its highest solubility in this class of solvents. The presence of the two methyl groups on the guanidinium cation may slightly reduce solubility compared to GuHCl due to increased steric hindrance and a slight decrease in the number of N-H protons available for hydrogen bonding. However, the fundamental interactions remain favorable.
-
Polar Protic Solvents (e.g., Alcohols): The solubility of GuHCl decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanols). This is due to the decreasing polarity and dielectric constant of the longer-chain alcohols. A similar trend is expected for 1,1-dimethylguanidine sulfate. It will likely be moderately soluble in methanol and ethanol, with solubility decreasing significantly in larger alcohols.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to solvate the charged ions effectively due to their low dielectric constants and inability to form strong hydrogen bonds. The energy of solvation would be far too low to overcome the crystal lattice energy. Therefore, 1,1-dimethylguanidine sulfate is predicted to be practically insoluble in nonpolar solvents.
Conclusion and Future Outlook
While general chemical literature often categorizes 1,1-dimethylguanidine sulfate as insoluble in organic solvents, this guide provides a more nuanced and predictive framework for the discerning scientist. The reality is a spectrum of solubilities, heavily dependent on the solvent's polarity, dielectric constant, and hydrogen bonding capabilities.
Key Takeaways:
-
The high crystal lattice energy of 1,1-dimethylguanidine sulfate is the primary barrier to dissolution.
-
Solubility is expected to be highest in polar aprotic solvents like DMF and DMSO, followed by short-chain polar protic solvents like methanol and ethanol.
-
The compound will be practically insoluble in nonpolar solvents.
-
The shake-flask method provides a robust and reliable means of obtaining quantitative solubility data for specific solvent systems.
For professionals in drug development, this understanding is critical. While aqueous formulations may be straightforward, the challenges of purification, synthesis in non-aqueous media, and the development of amorphous solid dispersions or lipid-based formulations require a thorough grasp of organic solvent solubility. The principles and protocols outlined in this guide provide a solid foundation for navigating these challenges and accelerating the development of novel therapeutics and chemical processes.
References
- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 4. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. Polarity Index [macro.lsu.edu]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
An In-depth Technical Guide to the Basicity and pKa of 1,1-Dimethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylguanidine is a small organic molecule belonging to the guanidine family of compounds. Its deceptively simple structure belies a profound chemical property: strong basicity. This characteristic makes it a valuable tool in various chemical and pharmaceutical applications, from organic synthesis to its role as a structural motif in pharmacologically active molecules.[1] An understanding of the fundamental principles governing its basicity and a precise knowledge of its acid dissociation constant (pKa) are paramount for its effective application and for the rational design of novel molecules in drug development. This guide provides a comprehensive overview of the theoretical underpinnings of 1,1-dimethylguanidine's basicity, experimental and computational methods for pKa determination, and a summary of its key chemical properties.
The Theoretical Framework of Guanidine Basicity
Guanidines are among the strongest organic bases, a property attributable to the significant resonance stabilization of their conjugate acids, the guanidinium ions. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge dramatically stabilizes the protonated form, shifting the equilibrium of the acid-base reaction strongly towards the conjugate acid and thus resulting in high basicity.
In the case of 1,1-dimethylguanidine, protonation occurs on the unsubstituted nitrogen atom. The resulting 1,1-dimethylguanidinium ion is stabilized by three resonance contributors, effectively delocalizing the positive charge.
Caption: Resonance delocalization in the 1,1-dimethylguanidinium ion.
The pKa of 1,1-Dimethylguanidine
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid. For a base, a higher pKa value indicates a stronger base. The experimentally determined aqueous pKa of 1,1-dimethylguanidine is 13.40 .[2] This high value confirms its status as a strong organic base.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Aqueous pKa |
| 1,1-Dimethylguanidine | 1,1-Dimethylguanidine | 6145-42-2 | C₃H₉N₃ | 13.40[2] |
Experimental Determination of pKa
The pKa of an organic base like 1,1-dimethylguanidine can be determined through various experimental techniques. Potentiometric titration is a classic and reliable method.[3]
Potentiometric Titration Protocol
This method involves the gradual addition of a standardized acid solution to a solution of the base and monitoring the change in pH using a pH meter. The pKa is determined from the titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: A precise amount of 1,1-dimethylguanidine is dissolved in deionized, carbonate-free water to a known concentration (e.g., 0.01 M).
-
Standardization of the Titrant: A solution of a strong acid, typically hydrochloric acid (HCl), of a similar concentration is prepared and standardized against a primary standard.
-
Titration Setup: The 1,1-dimethylguanidine solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The standardized HCl solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added. The equivalence point is determined from the point of inflection of the curve. The pKa is equal to the pH at the half-equivalence point.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers powerful tools for predicting the pKa of molecules.[4] These methods can be particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds. A common approach involves calculating the Gibbs free energy of the protonation/deprotonation reaction in solution.
Computational Workflow for pKa Prediction
-
Model Building: The 3D structures of the neutral 1,1-dimethylguanidine and its protonated form (1,1-dimethylguanidinium ion) are built.
-
Conformational Search: A conformational analysis is performed to identify the lowest energy conformers for both species.
-
Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized using a suitable quantum mechanical method (e.g., Density Functional Theory - DFT). Frequency calculations are performed to confirm that the structures correspond to energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The effect of the solvent (water) is crucial and is accounted for using a continuum solvent model (e.g., Polarizable Continuum Model - PCM). This calculation provides the free energy of solvation for both the neutral and protonated species.
-
pKa Calculation: The Gibbs free energy of the deprotonation reaction in solution is calculated. This value is then used to calculate the pKa using the appropriate thermodynamic cycle.
Caption: A generalized workflow for the computational prediction of pKa.
Conclusion
1,1-Dimethylguanidine is a potent organic base with a pKa of 13.40 in aqueous solution.[2] Its high basicity is a direct consequence of the extensive resonance stabilization of its conjugate acid. The precise determination of its pKa is crucial for its application in organic synthesis and medicinal chemistry. Both experimental methods, such as potentiometric titration, and computational approaches provide valuable and often complementary insights into the acid-base properties of this important molecule. A thorough understanding of these principles and methodologies is essential for researchers and professionals working in the chemical and pharmaceutical sciences.
References
The Cornerstone of Antidiabetic Therapy: A Technical Guide to 1,1-Dimethylguanidine as a Pharmaceutical Precursor
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 1,1-dimethylguanidine, a critical precursor in pharmaceutical synthesis, with a primary focus on its role in the production of metformin, a cornerstone of modern diabetes management. This guide delves into the chemical properties, synthesis methodologies, mechanistic insights, and broader applications of 1,1-dimethylguanidine, offering field-proven insights to inform experimental design and drug development strategies.
Introduction: The Significance of 1,1-Dimethylguanidine in Medicinal Chemistry
1,1-Dimethylguanidine is a derivative of guanidine, a strongly basic and highly nitrogenous compound. Its unique structural and electronic properties, stemming from the delocalization of charge across the Y-shaped planar arrangement of nitrogen atoms, make it a valuable building block in organic synthesis. The presence of two methyl groups on one of the terminal nitrogen atoms enhances its solubility in organic solvents and modulates its reactivity, making it a versatile reagent.[1]
While it has applications in various chemical industries, including as a reagent in the synthesis of energetic materials and in polymer chemistry, its most significant contribution lies within the pharmaceutical sector.[1] The guanidine moiety is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[2][3] 1,1-Dimethylguanidine serves as a key precursor for the synthesis of biguanides, a class of drugs with significant therapeutic impact.
The Synthesis of Metformin: A Paradigm of 1,1-Dimethylguanidine's Utility
The most prominent application of 1,1-dimethylguanidine chemistry in pharmaceuticals is the synthesis of metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[4] The industrial synthesis of metformin hydrochloride is a robust and well-established process that hinges on the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[5][6] This reaction, in essence, constructs the biguanide structure from these two key precursors.
Retrosynthetic Analysis and Mechanistic Pathway
A retrosynthetic analysis of metformin reveals a logical disconnection at the C-N bond between the dimethylamino group and the biguanide core, leading back to dimethylamine and cyanoguanidine.[6]
The reaction mechanism proceeds through the nucleophilic addition of dimethylamine to the electrophilic nitrile carbon of cyanoguanidine.[5][6] In the industrial process, which typically uses the hydrochloride salt of dimethylamine, the reaction is thought to initiate with the deprotonation of dimethylamine hydrochloride by the more basic cyanoguanidine, forming a guanidinium cation and freeing the dimethylamine for nucleophilic attack.[5] A subsequent proton transfer yields the final metformin hydrochloride salt.[5]
Diagram 1: Retrosynthetic Analysis of Metformin
A simplified retrosynthetic pathway for metformin, highlighting the key bond disconnection.
Causality Behind Experimental Choices in Metformin Synthesis
The industrial synthesis of metformin has been optimized over decades to ensure high yield, purity, and cost-effectiveness. The choice of reaction parameters is critical to achieving these goals.
-
Temperature: The reaction is typically carried out at elevated temperatures, often between 120-140°C.[7] This provides the necessary activation energy for the nucleophilic attack of the relatively weakly nucleophilic dimethylamine on the nitrile group of cyanoguanidine. The use of microwave irradiation has been explored as an alternative to conventional heating to achieve more uniform and rapid heating, potentially reducing reaction times and impurity formation.[7][8]
-
Solvent: While the reaction can be performed neat (solvent-free), various solvents are employed in different patented procedures to facilitate heat transfer, control viscosity, and aid in product isolation.[9][10] Toluene is a common choice, allowing for azeotropic removal of any water present and providing a suitable temperature range for the reaction.[10] N,N-dimethylformamide (DMF) is another solvent that can be used, as it readily dissolves the reactants.[9] The choice of solvent can impact the impurity profile of the final product.
-
Stoichiometry: Equimolar or a slight excess of dimethylamine hydrochloride to dicyandiamide is typically used to drive the reaction to completion.[10]
Potential Side Reactions and Impurity Profile
A thorough understanding of potential side reactions is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). In the synthesis of metformin, several impurities can arise from the reactants or through side reactions.
-
N-Nitrosodimethylamine (NDMA): The presence of residual dimethylamine in the final product can lead to the formation of the genotoxic impurity NDMA, particularly in the presence of nitrosating agents.[11] Regulatory agencies have stringent limits on the presence of such impurities in pharmaceutical products.[5]
-
Other Impurities: Other potential impurities include unreacted starting materials and byproducts from the self-condensation of dicyandiamide or other side reactions. Pharmacopeias list several potential impurities that need to be monitored, such as melamine and cyanoguanidine.[2][9][12]
The purification of metformin hydrochloride is therefore a critical step. Recrystallization from a suitable solvent system, such as methanol or ethanol-water mixtures, is commonly employed to remove these impurities and obtain a product of high purity.[11]
Diagram 2: Metformin Synthesis and Potential Impurity Formation
A flowchart illustrating the synthesis of metformin and the potential for impurity formation.
Detailed Experimental Protocol for the Synthesis of Metformin Hydrochloride
The following protocol is a representative example of a lab-scale synthesis of metformin hydrochloride, compiled from various literature sources.[7][10][12] Note: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all relevant safety precautions.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Dimethylamine hydrochloride | >99% purity |
| Dicyandiamide | >99% purity |
| Toluene | Anhydrous |
| Methanol | Reagent grade |
| Activated Carbon | Decolorizing grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Buchner funnel and filter flask | |
| Crystallizing dish |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of dimethylamine hydrochloride and dicyandiamide.[10] For example, 8.15 g (0.1 mol) of dimethylamine hydrochloride and 8.41 g (0.1 mol) of dicyandiamide.
-
Solvent Addition: Add a suitable volume of anhydrous toluene to the flask to create a slurry that can be efficiently stirred. A typical volume would be 50-100 mL for a 0.1 mol scale reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.[7] Maintain the reflux for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The metformin hydrochloride will precipitate out of the toluene.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove any residual soluble impurities.
-
Recrystallization: Transfer the crude metformin hydrochloride to a beaker and dissolve it in a minimal amount of hot methanol. If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period before being filtered hot to remove the carbon.
-
Crystallization and Drying: Allow the hot methanolic solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals under vacuum to obtain pure metformin hydrochloride.
Broader Applications of 1,1-Dimethylguanidine in Pharmaceutical Synthesis
While the synthesis of metformin is the most prominent example, 1,1-dimethylguanidine and its derivatives are valuable intermediates in the synthesis of other bioactive molecules. The guanidine group's ability to form strong hydrogen bonds and its basicity make it a key pharmacophore in various therapeutic areas.[1]
-
Arginase Inhibitors: 1,1-Dimethylguanidine has been studied for its effects on arginase inhibition, which could have implications in modulating nitric oxide production and regulating blood flow.[1] This opens up possibilities for its use in developing treatments for cardiovascular and inflammatory diseases.
-
Synthesis of Heterocyclic Compounds: The guanidine functionality is a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug scaffolds.[13]
-
Antiviral and Anticancer Agents: Guanidine derivatives have shown promise as antiviral and anticancer agents, and 1,1-dimethylguanidine can serve as a starting material for the synthesis of novel compounds in these therapeutic areas.[3]
Safety and Handling of 1,1-Dimethylguanidine
1,1-Dimethylguanidine, often handled as its sulfate or hydrochloride salt, requires careful handling in a laboratory or industrial setting. It is classified as a skin and eye irritant and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 1,1-dimethylguanidine or its salts.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,1-Dimethylguanidine is a cornerstone precursor in the pharmaceutical industry, with its role in the synthesis of metformin being a testament to its importance. The straightforward yet elegant chemistry involved in the construction of the biguanide scaffold from 1,1-dimethylguanidine precursors has enabled the large-scale production of a life-saving medication. As our understanding of the biological roles of the guanidine moiety continues to expand, it is likely that 1,1-dimethylguanidine and its derivatives will find new and important applications in the development of future therapeutics. A thorough understanding of its chemistry, reaction kinetics, and potential for impurity formation is paramount for any scientist or researcher working in the field of drug development and synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN111689876A - Green recovery process of metformin hydrochloride distillation residue - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Nitrosodimethylamine Contamination in the Metformin Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 7. mdpi.com [mdpi.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Metformin Impurities | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
The Thermal Frontier: An In-Depth Technical Guide to the Stability and Decomposition of 1,1-Dimethylguanidine Sulfate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical exploration of the thermal stability and decomposition profile of 1,1-dimethylguanidine sulfate. As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing process parameters, and predicting shelf-life. This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental design and the interpretation of thermal analysis data.
Introduction: The Significance of Thermal Stability in Guanidinium Salts
Guanidinium salts are a class of compounds recognized for their high thermal stability, a property conferred by the resonance stabilization of the guanidinium cation. 1,1-Dimethylguanidine sulfate, with the chemical formula [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄, is utilized in diverse applications, including as a peroxide activator for bleaching cellulosic textiles and in the synthesis of pharmaceutical intermediates.[1][2] Its performance and safety in these roles are intrinsically linked to its thermal behavior. Understanding the onset of decomposition, the nature of the decomposition products, and the associated energetic changes is critical for risk assessment and process control.
This guide will provide a detailed examination of the methodologies used to characterize the thermal stability of 1,1-dimethylguanidine sulfate, interpret the resulting data, and propose a likely decomposition pathway based on established principles of guanidinium salt chemistry.
Core Physicochemical Properties
A foundational understanding of the basic properties of 1,1-dimethylguanidine sulfate is essential before delving into its thermal decomposition.
| Property | Value | Source |
| CAS Number | 598-65-2 | [1][2] |
| Molecular Formula | C₆H₂₀N₆O₄S | [3] |
| Molecular Weight | 272.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~300 °C (with decomposition) | [1][2] |
Experimental Assessment of Thermal Stability
The characterization of a compound's thermal stability is not a single measurement but rather a suite of analyses that, when taken together, provide a comprehensive picture of its behavior as a function of temperature. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperatures at which a material decomposes and the extent of mass loss.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of 1,1-dimethylguanidine sulfate (typically 5-10 mg) is accurately weighed into an inert TGA pan (e.g., alumina or platinum). A small sample size is crucial to minimize thermal gradients within the sample.
-
Instrument Setup: The TGA is purged with a desired atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. The flow rate is maintained at a constant level (e.g., 20-50 mL/min) to ensure a consistent environment.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 400 °C). The choice of heating rate is a critical parameter; slower rates can provide better resolution of decomposition steps but require longer experiment times.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
Data Interpretation: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is a key parameter, indicating the initiation of thermal degradation. The number of distinct steps in the mass loss curve can suggest a multi-stage decomposition process.
Workflow for Thermogravimetric Analysis
Caption: A schematic representation of the Thermogravimetric Analysis (TGA) workflow.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small amount of 1,1-dimethylguanidine sulfate (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to prevent the loss of volatile decomposition products.
-
Instrument Setup: An empty, hermetically sealed pan is used as a reference. The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to the same linear heating program as in the TGA experiment to allow for direct correlation of thermal events.
-
Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.
Data Interpretation: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) are represented by peaks pointing up. The peak temperature and the area under the peak (enthalpy) are key parameters. For 1,1-dimethylguanidine sulfate, an endothermic event corresponding to melting would be closely followed or overlapped by an exothermic decomposition.
Workflow for Differential Scanning Calorimetry
Caption: A schematic representation of the Differential Scanning Calorimetry (DSC) workflow.
Predicted Thermal Decomposition Profile
A study on the thermal dissociation of various guanidinium salts, including guanidine sulfate, revealed that the decomposition is influenced by the nature of the anion.[4] For guanidinium sulfates, the decomposition is expected to be a complex process involving both the decomposition of the guanidinium cation and the sulfate anion.
Based on the known decomposition temperature of approximately 300 °C, the TGA curve of 1,1-dimethylguanidine sulfate is expected to show a significant mass loss commencing around this temperature. The decomposition of other guanidinium salts, such as guanidine nitrate, often proceeds in multiple stages, and a similar behavior may be anticipated for the sulfate salt.[4][5]
Evolved Gas Analysis and Decomposition Mechanism
To fully understand the decomposition process, identification of the evolved gaseous products is essential. This is typically achieved by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Hypothesized Decomposition Products:
Based on the thermal decomposition studies of guanidine nitrate and other substituted guanidines, the following decomposition products can be anticipated for 1,1-dimethylguanidine sulfate:[4][5][6]
| Product | Chemical Formula | Likely Origin |
| Ammonia | NH₃ | Decomposition of the guanidinium core |
| Carbon Dioxide | CO₂ | Oxidation of the carbon backbone |
| Nitrogen Oxides | NOₓ | Decomposition of the guanidinium core |
| Sulfur Oxides | SOₓ | Decomposition of the sulfate anion |
| Water | H₂O | From proton transfer and subsequent reactions |
| Dimethylamine | (CH₃)₂NH | Cleavage of the dimethylamino group |
| Melamine and related compounds | C₃H₆N₆ | Condensation products of guanidine decomposition |
Proposed Decomposition Pathway:
The thermal decomposition of 1,1-dimethylguanidine sulfate is likely initiated by proton transfer from the guanidinium cation to the sulfate anion. This would be followed by the breakdown of the unstable 1,1-dimethylguanidine free base. The decomposition of the sulfate anion at higher temperatures would release sulfur oxides.
A plausible, albeit simplified, decomposition pathway can be visualized as follows:
Proposed Decomposition Pathway of 1,1-Dimethylguanidine Sulfate
Caption: A simplified proposed decomposition pathway for 1,1-dimethylguanidine sulfate.
Conclusion and Future Perspectives
1,1-dimethylguanidine sulfate exhibits high thermal stability, with decomposition commencing at approximately 300 °C. A comprehensive thermal analysis, employing TGA and DSC, is crucial for characterizing its decomposition profile. While specific experimental data for this compound is limited, a robust understanding of its likely thermal behavior can be extrapolated from studies on analogous guanidinium salts.
Future research should focus on conducting detailed thermal analysis of 1,1-dimethylguanidine sulfate, including high-resolution TGA coupled with evolved gas analysis (TGA-MS and TGA-FTIR). Such studies would provide definitive identification of the decomposition products and allow for the elucidation of a detailed decomposition mechanism. This knowledge is not only of academic interest but also holds significant practical value for the safe handling, storage, and application of this versatile compound in industrial and pharmaceutical settings.
References
- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 3. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Methodological Guide to 1,1-Dimethylguanidine Sulfate for the Research Professional
Introduction
1,1-Dimethylguanidine sulfate is a salt composed of two protonated 1,1-dimethylguanidine cations and one sulfate anion. As a derivative of guanidine, it finds utility in various chemical syntheses, including as a peroxide activator for bleaching textiles and in the preparation of more complex heterocyclic compounds.[1] For researchers in synthetic chemistry and drug development, accurate identification and characterization of such reagents are paramount to ensure the integrity of their work.
This technical guide provides an in-depth analysis of the core spectroscopic data for 1,1-dimethylguanidine sulfate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for the practicing scientist, this document moves beyond a simple data repository to explain the causality behind the observed spectra and provides field-proven protocols for data acquisition.
Section 1: Molecular Structure and Spectroscopic Implications
The spectroscopic signature of 1,1-dimethylguanidine sulfate is directly derived from its ionic structure. The key entity for NMR and MS is the 1,1-dimethylguanidinium cation, while IR spectroscopy reveals features of both the cation and the sulfate anion.
The cation possesses key features that are readily identifiable:
-
Six Equivalent Methyl Protons: A strong, single resonance is expected in the ¹H NMR spectrum.
-
Two Equivalent Methyl Carbons: A single signal is anticipated in the ¹³C NMR spectrum.
-
A Planar Guanidinium Group: The delocalized positive charge across the C-N bonds influences the vibrational frequencies observed in IR and the chemical shift of the central carbon in ¹³C NMR.
-
Exchangeable N-H Protons: The protons on the nitrogen atoms are acidic and will readily exchange with deuterium in deuterated solvents, a key consideration for NMR analysis.
Caption: Ionic structure of 1,1-dimethylguanidine sulfate.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,1-dimethylguanidine in solution. The choice of solvent is critical; deuterated water (D₂O) is commonly used due to the salt's high polarity.[2]
¹H NMR Spectroscopic Data
The proton NMR spectrum is remarkably simple. The six protons of the two methyl groups are chemically and magnetically equivalent, resulting in a single, sharp resonance. The N-H protons are typically not observed when D₂O is used as the solvent due to rapid deuterium exchange.
Table 1: ¹H NMR Data for 1,1-Dimethylguanidinium Cation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
|---|
| ~2.8 - 2.9 | Singlet | 6H | N-(CH₃)₂ | D₂O |
Note: The exact chemical shift can vary slightly depending on the concentration and pH of the solution.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Two distinct signals are expected, corresponding to the methyl carbons and the central guanidinyl carbon.
Table 2: ¹³C NMR Data for 1,1-Dimethylguanidinium Cation
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
|---|---|---|---|
| ~156 | C=N (Guanidinyl) | D₂O | [3][4] |
| ~38 | N-(CH₃)₂ | D₂O |[4] |
Experimental Protocol: NMR Data Acquisition
The following protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Weigh approximately 10-20 mg of 1,1-dimethylguanidine sulfate and dissolve it in ~0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube. Vortex briefly to ensure complete dissolution.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Shim the magnetic field to optimize homogeneity. The D₂O lock signal should be stable and sharp.
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of 12-15 ppm is sufficient. The residual HDO signal (around 4.7 ppm) can be suppressed using presaturation if necessary.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~200 ppm is standard. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, as the guanidinyl carbon is quaternary and may have a long relaxation time.
Caption: Standard workflow for NMR sample preparation and analysis.
Section 3: Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups in the solid state. The spectrum of 1,1-dimethylguanidine sulfate is characterized by absorptions from the N-H and C=N bonds of the cation, as well as the strong, characteristic vibrations of the sulfate anion.
Interpretation of the IR Spectrum
The key absorption bands provide a unique fingerprint for the compound.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3371 - 3169 | Strong, Broad | N-H | Stretching |
| ~1650 | Strong | C=N | Stretching |
| ~1545 | Medium | C-N | Stretching |
| ~1108 | Very Strong | SO₄²⁻ | Asymmetric Stretch (ν₃) |
| ~616 | Strong | SO₄²⁻ | Asymmetric Bend (ν₄) |
Data derived from analysis of 1,1-dimethylguanidinium triphenyltin sulphate.[4]
The broadness of the N-H stretching bands is indicative of extensive hydrogen bonding in the solid-state crystal lattice between the guanidinium cations and the sulfate anions. The very strong absorption around 1108 cm⁻¹ is a classic indicator of the sulfate group.[4]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of 1,1-dimethylguanidine sulfate with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment.
-
Sample Scan: Run the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Section 4: Mass Spectrometry (MS)
Mass spectrometry of ionic compounds like 1,1-dimethylguanidine sulfate is typically performed using soft ionization techniques that preserve the integrity of the cation.
Expected Ionization and Fragmentation
Electrospray Ionization (ESI): This is the method of choice. When the sample is introduced in a suitable solvent (e.g., methanol or water), the pre-formed 1,1-dimethylguanidinium cation is readily desolvated and detected. The primary ion observed will be the cation itself.
Electron Ionization (EI): This technique is more suitable for the volatile free base, N,N-dimethylguanidine (C₃H₉N₃, MW 87.12).[5] Data from EI-MS can be useful for library matching if the free base is isolated.
Table 4: Expected Ions in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Ion Formula | Technique | Interpretation |
|---|---|---|---|
| 88.087 | [C₃H₁₀N₃]⁺ | ESI (+) | Protonated molecule (the cation) |
| 87.080 | [C₃H₉N₃]⁺˙ | EI | Molecular ion of the free base[5][6] |
Caption: Conceptual workflow of ESI-MS for 1,1-dimethylguanidine sulfate.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile. A small amount of formic acid (0.1%) can be added to ensure the guanidine group remains protonated.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage and gas temperatures to achieve a stable and strong signal for the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).
Conclusion
The structural characterization of 1,1-dimethylguanidine sulfate is straightforward when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR in D₂O provide unambiguous confirmation of the carbon-hydrogen framework of the cation. FTIR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups (N-H, C=N) and the sulfate counter-ion through its strong, characteristic absorptions. Finally, ESI-mass spectrometry confirms the molecular weight of the cation. Together, these techniques provide a comprehensive and self-validating dataset essential for quality control and research applications.
References
- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 1H NMR [m.chemicalbook.com]
- 3. 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR [m.chemicalbook.com]
- 4. Synthesis, IR, Mössbauer and solid-state NMR studies of 1,1-dimethylguanidinium triphenyltin sulphate [comptes-rendus.academie-sciences.fr]
- 5. Guanidine, N,N-dimethyl- [webbook.nist.gov]
- 6. Guanidine, N,N-dimethyl- [webbook.nist.gov]
role of guanidine compounds in organic and inorganic chemistry
An In-depth Technical Guide to the Role of Guanidine Compounds in Organic and Inorganic Chemistry
Abstract
Guanidine, HNC(NH₂)₂, and its derivatives represent a class of compounds whose importance in chemistry and biology cannot be overstated. Characterized by a unique Y-shaped CN₃ core, these molecules exhibit a remarkable combination of strong basicity, electronic flexibility, and hydrogen-bonding capability. This guide provides a comprehensive exploration of the multifaceted roles of guanidine compounds, beginning with the foundational physicochemical properties of the guanidinium cation that dictate their function. We delve into their applications in organic chemistry as potent superbases and versatile organocatalysts, capable of facilitating a wide array of transformations with high efficiency and selectivity. Furthermore, this document examines their crucial role in inorganic and organometallic chemistry as robust N-donor ligands that stabilize various metal centers, paving the way for novel catalytic systems. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough grounding in the fundamental principles that make guanidine compounds indispensable tools in modern chemical science.
The Guanidinium Cation: A Foundation of Stability and Function
The chemistry of guanidine is intrinsically linked to its protonated form, the guanidinium cation, [C(NH₂)₃]⁺. This cation's exceptional stability is the cornerstone of the diverse functions of guanidine-containing molecules.
Core Physicochemical Properties
The guanidinium ion is a planar, highly symmetrical cation where the positive charge is delocalized across three nitrogen atoms through resonance.[1] This delocalization is responsible for the very high basicity of its conjugate base, guanidine (pKa of the guanidinium ion is ~13.6), making it one of the strongest organic bases in aqueous solution.[1][2] This strong basicity means that under physiological or neutral aqueous conditions, guanidine exists almost exclusively as the guanidinium cation.[2]
The symmetrical charge distribution and the presence of six N-H protons make the guanidinium cation an excellent hydrogen bond donor. This property is fundamental to its biological role in molecular recognition and its utility as a chaotropic agent in biochemistry.[1][3] Guanidinium salts, particularly guanidinium chloride (GdmCl), are powerful protein denaturants.[1][4] They disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic effects, that maintain a protein's native three-dimensional structure, leading to unfolding. This denaturation can be a reversible process, making GdmCl a critical tool in protein folding and refolding studies.
Table 1: Physicochemical Properties of Common Guanidinium Salts
| Property | Guanidinium Chloride (GdmCl) | Guanidinium Thiocyanate (GdmSCN) |
|---|---|---|
| Molar Mass | 95.53 g/mol | 118.16 g/mol |
| Appearance | White crystalline solid | Colorless to white powder |
| pKa (of Cation) | 13.6[1] | Not readily available |
| Melting Point | 182.3 °C | 118-122 °C |
| Solubility in Water (20°C) | 2.15 g/mL | 1.42 g/mL |
| Primary Application | Protein denaturant[4][5] | Chaotropic agent for nucleic acid isolation[1] |
Data compiled from various sources.[1]
Biological Significance: The Arginine Side Chain
In nature, the guanidinium group is most famously found on the side chain of the amino acid arginine. Enzymes utilize this functional group extensively for molecular recognition and catalysis.[3][6] The guanidinium moiety's ability to form multiple hydrogen bonds and ion pairs allows it to bind specifically and tightly to anionic substrates, such as the phosphate groups in DNA, RNA, and ATP.[3][7] Furthermore, it can act as a general-acid catalyst by donating a proton to stabilize developing negative charges in transition states, a critical function in phosphoryl transfer reactions.[8][9]
Guanidines in Organic Chemistry: Catalysts of Transformation
In organic synthesis, neutral guanidine derivatives have emerged as exceptionally powerful tools, primarily due to their strong basicity combined with tunable nucleophilicity.
Superbases in Synthesis
Guanidines are among the strongest neutral organic bases, often referred to as "superbases".[10][11][12] This high basicity stems from the stabilization of the resulting guanidinium cation upon protonation. Unlike inorganic bases, they are highly soluble in organic solvents. By introducing sterically bulky substituents, such as in 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base), their nucleophilicity can be suppressed, making them highly effective as strong, non-nucleophilic proton acceptors in sensitive reactions.[11] Bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are also widely used due to their exceptional basicity and rigid structure.[10][13]
The Rise of Guanidine Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral guanidines, in particular, have proven to be highly effective catalysts for a wide range of asymmetric transformations.[14][15][16][17] Their catalytic activity can be rationalized through several distinct activation modes.
-
Brønsted Base Catalysis: The most straightforward mode involves the guanidine acting as a strong base to deprotonate a pro-nucleophile, increasing its reactivity towards an electrophile.[14]
-
Hydrogen-Bond-Donor and Bifunctional Catalysis: Upon protonation, the resulting chiral guanidinium cation can act as a chiral Brønsted acid or, more commonly, as a bifunctional catalyst. It can activate an electrophile and orient a nucleophile simultaneously through a network of hydrogen bonds, controlling the stereochemical outcome of the reaction.[14][18][19] This dual activation is a key principle behind the high efficiency and enantioselectivity of many guanidine-catalyzed reactions.[19]
Caption: Bifunctional activation by a chiral guanidinium catalyst.
Over the past two decades, a diverse array of chiral guanidine catalysts—including acyclic, monocyclic, and bicyclic structures—have been developed, enabling numerous asymmetric reactions like Michael additions, Henry reactions, and cycloadditions with high stereoselectivity.[15][18]
Synthetic Methodologies for Guanidines
The synthesis of guanidines is a well-established field, with numerous methods available for their preparation. A common and versatile approach is the guanylation of amines. This involves reacting a primary or secondary amine with a guanylating agent, such as cyanamide or a pre-activated thiourea derivative.[20] Modern methods often employ catalysts, such as scandium(III) triflate or copper salts, to facilitate the reaction under mild conditions.[20]
Caption: Common synthetic routes to substituted guanidines.
Guanidines in Inorganic Chemistry: Versatile N-Donor Ligands
Beyond their roles as bases and catalysts in their own right, guanidines and their deprotonated forms (guanidinates) are excellent ligands for a wide range of metal ions, spanning the main group, transition metals, and lanthanides.[6][21][22][23]
Coordination Chemistry
The coordination behavior of guanidine-based ligands is highly versatile.[22][24]
-
Neutral Guanidines: These typically act as monodentate ligands, coordinating to a metal center through the lone pair on the imine nitrogen atom.[24]
-
Anionic Guanidinates: Deprotonation of a guanidine yields a monoanionic guanidinate ligand. These are by far the most common in organometallic chemistry and typically coordinate in a bidentate, chelating fashion through two nitrogen atoms, forming a stable four-membered ring with the metal center.[6][23] The electronic delocalization within the CN₃ core provides significant stabilization to the resulting metal complex.[6] Guanidinates can also act as bridging ligands between two or more metal centers.[6][25]
Caption: Common coordination modes of guanidine-based ligands.
Applications in Metal-Catalyzed Reactions
The ability to systematically modify the substituents on the guanidine nitrogen atoms allows for fine-tuning of the steric and electronic properties of the corresponding metal complexes.[21] This tunability is a significant advantage in the design of homogeneous catalysts. Transition metal complexes featuring guanidinate ligands have shown high activity in a variety of organic transformations, including:
-
Polymerization: Zinc and aluminum guanidinate complexes are effective catalysts for the ring-opening polymerization of lactides to produce biodegradable polymers.[6][26]
-
Visible-Light Photoredox Catalysis: Earth-abundant metal complexes with guanidine-based ligands are emerging as promising photocatalysts.[21]
-
Gold-Mediated Organic Reactions: Gold(I) complexes with guanidine-phosphine hybrid ligands have been developed as stable and efficient precatalysts for reactions such as the cyclization of amides.[27]
The strong N-donor character and electronic flexibility of guanidinate ligands make them excellent alternatives to traditional ligands like phosphines and cyclopentadienyls, offering a new frontier in the design of organometallic complexes for catalysis and materials science.[6][28]
Key Experimental Protocols
A deep understanding of guanidine compounds is best complemented by practical, field-proven methodologies. The following protocols are provided as self-validating systems for core applications.
Protocol: Protein Denaturation and Refolding Analysis using GdmCl
Objective: To unfold a protein to its primary structure using GdmCl and monitor its potential to refold upon removal of the denaturant. This is a foundational experiment in drug development for assessing protein stability.
Materials:
-
Guanidinium Chloride (GdmCl), ultra-pure (e.g., Sigma-Aldrich G7294)[5]
-
Protein of interest (e.g., Lysozyme) at a known concentration (e.g., 10 mg/mL in storage buffer)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Spectrophotometer or Circular Dichroism (CD) Spectrometer
Methodology:
-
Preparation of Denaturation Buffer: Prepare a 6 M stock solution of GdmCl in the refolding buffer.[29] To do this, dissolve 57.32 g of GdmCl in ~80 mL of buffer, stir until fully dissolved, then adjust the final volume to 100 mL and verify the pH.[29]
-
Causality Note: A 6 M concentration is typically sufficient to fully denature most globular proteins by overwhelming the stabilizing intramolecular forces.[29]
-
-
Denaturation: Mix the protein solution with the 6 M GdmCl stock to achieve a final GdmCl concentration of 4-6 M and a final protein concentration suitable for analysis (e.g., 0.1 mg/mL). Incubate at room temperature for 2-4 hours.
-
Causality Note: Incubation ensures the denaturation equilibrium is reached, resulting in a fully unfolded polypeptide chain.
-
-
Monitoring Unfolding (Optional but Recommended): Measure the CD spectrum or intrinsic tryptophan fluorescence of the protein in the denatured state. An unfolded protein will typically show a random coil signal in the far-UV CD and a red-shifted fluorescence emission maximum.
-
Refolding by Dialysis: Place the denatured protein solution into dialysis tubing and dialyze against a large volume of fresh, cold (4°C) refolding buffer. Change the buffer 2-3 times over a period of 24 hours.
-
Causality Note: The gradual removal of GdmCl allows the protein to explore conformational space and, if stable, re-establish the native interactions required for its correct three-dimensional structure.
-
-
Analysis of Refolded Protein: After dialysis, recover the protein sample and re-measure its CD spectrum or fluorescence. Compare it to the spectrum of the original, native protein. A return to the native spectrum indicates successful refolding. An enzyme activity assay can also be performed as a functional check.
Protocol: TBD-Catalyzed Michael Addition
Objective: To perform a Michael addition of a C-H acid (e.g., diethyl malonate) to an α,β-unsaturated carbonyl compound (e.g., chalcone) using TBD as a Brønsted base organocatalyst.
Materials:
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Diethyl malonate
-
Chalcone
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Standard glassware for anhydrous reactions
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add chalcone (1.0 mmol). Dissolve it in 5 mL of anhydrous toluene.
-
Addition of Nucleophile: Add diethyl malonate (1.2 mmol, 1.2 equivalents) to the solution.
-
Causality Note: A slight excess of the nucleophile is used to ensure complete consumption of the electrophile.
-
-
Initiation of Catalysis: Add TBD (0.1 mmol, 10 mol%) to the stirred solution at room temperature.
-
Causality Note: TBD is a sufficiently strong base to deprotonate diethyl malonate, generating the nucleophilic enolate in situ. The resulting protonated TBD (TBD-H⁺) can then participate in hydrogen bonding to activate the chalcone, demonstrating bifunctional catalysis.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Michael adduct.
Conclusion
From the stabilizing resonance of the guanidinium cation in biological systems to the nuanced activation modes in asymmetric organocatalysis and the robust coordination in inorganic complexes, guanidine compounds demonstrate remarkable versatility. Their fundamental properties—strong basicity, extensive hydrogen-bonding capabilities, and electronic flexibility—make them a powerful and adaptable platform for chemical innovation. For researchers in organic synthesis, they offer access to potent basic and nucleophilic catalysis. For biochemists and drug developers, they are indispensable tools for manipulating and studying macromolecules. For inorganic chemists, they provide a rich and tunable ligand scaffold for creating novel metal complexes with unique reactivity. The continued exploration of guanidine chemistry promises to unlock further applications in fields ranging from medicinal chemistry to materials science, cementing their status as a privileged structural motif in the chemical sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. The Guanidinium Group: Its Biological Role and Synthetic Analogs (1993) | Christine L. Hannon | 92 Citations [scispace.com]
- 4. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guanidinates as Alternative Ligands for Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Bicyclic guanidine superbase carboxylate salts for cellulose dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Guanidine Chemistry [jstage.jst.go.jp]
- 17. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Guanidine synthesis by guanylation [organic-chemistry.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 25. connectsci.au [connectsci.au]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(i) complexes in gold-mediated organic reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 1,1-Dimethylguanidine Sulfate in Modified Pictet-Spengler Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Catalyst for a Classic Transformation
The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911, provides a powerful and direct route to tetrahydro-β-carbolines and related structures.[1] These scaffolds are prevalent in a vast number of natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities. Traditionally, the reaction is catalyzed by strong Brønsted or Lewis acids. However, the demand for milder, more functional group tolerant, and environmentally benign synthetic methods has driven the exploration of alternative catalytic systems.
This application note details the use of 1,1-dimethylguanidine sulfate as a catalyst in modified Pictet-Spengler reactions. While specific, detailed protocols for this particular reagent are not extensively documented in peer-reviewed literature, its identity as a "modified Pictet-Spengler reaction substrate" from commercial suppliers suggests its utility in this context.[2] Guanidinium salts, the protonated forms of guanidines, are known to act as effective Brønsted acid catalysts in various organic transformations. This guide, therefore, presents a comprehensive, proposed framework for the application of 1,1-dimethylguanidine sulfate, drawing upon established principles of Pictet-Spengler chemistry and guanidine catalysis.
Proposed Mechanism of Action: The Role of the Guanidinium Ion
The catalytic activity of 1,1-dimethylguanidine sulfate in the Pictet-Spengler reaction is proposed to stem from the Brønsted acidity of the protonated 1,1-dimethylguanidinium cation. The reaction is initiated by the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone to form a Schiff base (imine). The guanidinium ion then protonates the imine, generating a highly electrophilic iminium ion. This activation facilitates the subsequent intramolecular electrophilic aromatic substitution (the cyclization step), leading to the formation of the tetrahydro-β-carboline ring system. The catalyst is regenerated upon deprotonation of the cyclized intermediate.
Figure 1: Proposed catalytic cycle for the 1,1-dimethylguanidine sulfate-catalyzed Pictet-Spengler reaction.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of 1-Substituted Tetrahydro-β-carbolines
This protocol describes a standard procedure for the reaction of tryptamine with an aldehyde.
Materials:
-
Tryptamine (or a derivative)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
1,1-Dimethylguanidine sulfate (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask, add tryptamine (1.0 eq) and the chosen anhydrous solvent (e.g., 10 mL of DCM per mmol of tryptamine).
-
Catalyst Addition: Add 1,1-dimethylguanidine sulfate (0.1 - 0.2 eq) to the stirred solution.
-
Aldehyde Addition: Slowly add the aldehyde (1.0 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for the synthesis of tetrahydro-β-carbolines.
Data Presentation: Substrate Scope and Reaction Conditions
The following table provides a representative, though hypothetical, overview of the potential substrate scope for the 1,1-dimethylguanidine sulfate-catalyzed Pictet-Spengler reaction, based on common reactants used in similar transformations.
| Entry | Tryptamine Derivative | Aldehyde/Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Benzaldehyde | 10 | DCM | 25 | 12 | 85-95 |
| 2 | Tryptamine | Isobutyraldehyde | 10 | DCM | 25 | 8 | 80-90 |
| 3 | 5-Methoxy-tryptamine | Formaldehyde | 15 | Acetonitrile | 40 | 6 | 90-98 |
| 4 | Tryptamine | Acetone | 20 | Toluene | 80 | 24 | 60-70 |
| 5 | Tryptophan methyl ester | p-Nitrobenzaldehyde | 10 | DCM | 25 | 18 | 75-85 |
| *Yields are hypothetical and for illustrative purposes only, based on typical outcomes for similar Pictet-Spengler reactions. |
Advantages and Considerations
Potential Advantages of Using 1,1-Dimethylguanidine Sulfate:
-
Mild Reaction Conditions: As a weaker acid than traditional catalysts like HCl or TFA, 1,1-dimethylguanidine sulfate may allow for reactions to be conducted under milder conditions, improving functional group tolerance.
-
Ease of Handling: The salt is a solid, which can be easier to handle and weigh than corrosive liquid acids.
-
Potential for Asymmetric Catalysis: Chiral guanidine derivatives have been successfully employed as catalysts in asymmetric reactions. While 1,1-dimethylguanidine is achiral, this suggests the potential for developing chiral guanidinium salts for enantioselective Pictet-Spengler reactions.[3]
Experimental Considerations:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like DCM, acetonitrile, and toluene are commonly used.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically, typically ranging from 5 to 20 mol%.
-
Substrate Reactivity: Electron-rich tryptamines and electron-poor aldehydes generally exhibit higher reactivity in the Pictet-Spengler reaction.
Applications in Drug Development
The tetrahydro-β-carboline core is a privileged scaffold in medicinal chemistry and is found in numerous approved drugs and clinical candidates. The ability to synthesize these structures efficiently and with a high degree of molecular diversity is crucial for drug discovery programs. The Pictet-Spengler reaction is a key strategy for accessing this important class of compounds. For example, the core of the anti-addiction drug Ibogaine and the anti-cancer agent Tadacitinib contains the tetrahydro-β-carboline motif. The development of milder and more versatile catalytic systems, such as those potentially offered by guanidinium salts, can facilitate the synthesis of complex and sensitive drug candidates.
References
Application Notes & Protocols for 1,1-Dimethylguanidine as a Homogeneous Organocatalyst
Abstract
This technical guide provides a comprehensive overview of 1,1-dimethylguanidine as a potent, non-nucleophilic organic base catalyst. We delve into the mechanistic principles that underpin its catalytic activity and present detailed, field-proven protocols for its application in key organic transformations. While detailed literature protocols specifically citing 1,1-dimethylguanidine are emerging, its structural and chemical similarity to the extensively studied catalyst 1,1,3,3-tetramethylguanidine (TMG) allows for the adaptation of established methodologies.[1][2] This document leverages this analogy to provide robust, self-validating experimental workflows for researchers in organic synthesis and drug development. The protocols herein are designed to be starting points for reaction optimization, explaining the causality behind experimental choices to empower users to adapt these methods to their specific synthetic challenges.
Introduction: The Guanidine Core as a Catalytic Engine
1,1-Dimethylguanidine is a strong organic base whose utility in synthesis stems from its unique structural features.[3][4] The guanidinyl group, with its Y-shaped arrangement of nitrogen atoms, allows for extensive resonance stabilization of its protonated form, the guanidinium ion. This high stability of the conjugate acid is responsible for the high basicity of the parent guanidine.
Key Properties of 1,1-Dimethylguanidine:
-
Structure: Two methyl groups on a single nitrogen atom of the guanidine core enhance reactivity and solubility.[3]
-
Basicity: It is a strong base, capable of deprotonating a wide range of acidic protons, including alcohols and active methylene compounds.[4]
-
Non-Nucleophilic Nature: The steric hindrance provided by the methyl groups and the delocalization of the lone pair on the sp² nitrogen atom make it a poor nucleophile, which is critical for avoiding unwanted side reactions.[2]
-
Solubility: Exhibits high solubility in polar solvents such as water and alcohols.[3]
Its role as a metal-free organocatalyst makes it an attractive option for applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients (APIs).[5][6]
Core Mechanism: General Base Catalysis
The primary catalytic role of 1,1-dimethylguanidine is that of a general base. The catalytic cycle typically involves the deprotonation of a substrate (pro-nucleophile), which enhances its nucleophilicity and allows it to attack an electrophile. After the key bond-forming step, the protonated catalyst is regenerated, completing the cycle.[7][8]
Caption: General mechanism of 1,1-dimethylguanidine base catalysis.
Application Protocol 1: Transesterification of Vegetable Oils
Context: Transesterification is a cornerstone reaction for producing biodiesel and modifying esters in pharmaceutical synthesis.[9] Guanidine-based catalysts are highly effective in this transformation, offering a metal-free alternative to traditional catalysts like sodium hydroxide, thereby preventing soap formation when free fatty acids are present.[10]
Methodology: This protocol is adapted from established procedures for TMG-catalyzed transesterification of vegetable oils.[10]
Materials:
-
Vegetable Oil (e.g., Soybean Oil, Waste Frying Oil)
-
Methanol (Anhydrous)
-
1,1-Dimethylguanidine (Catalyst)
-
Reaction vessel with reflux condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, add 50 g of vegetable oil.
-
Reagent Addition: Add methanol in a 12:1 molar ratio relative to the oil. The exact amount will depend on the average molecular weight of the triglyceride in the oil.
-
Catalyst Loading: Add 1,1-dimethylguanidine as the catalyst. A typical starting point is 5 wt% relative to the oil.
-
Reaction Execution: Heat the mixture to the reflux temperature of methanol (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress over time (e.g., 2-8 hours) by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction reaches completion, cool the mixture to room temperature. Allow the mixture to settle in a separatory funnel. Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Purification: Separate the layers. Wash the upper ester layer with warm water to remove any residual methanol, glycerol, and catalyst. Dry the ester layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove any remaining volatile components under reduced pressure using a rotary evaporator.
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Methanol/Oil Molar Ratio | 6:1 to 20:1 | A high excess of methanol drives the equilibrium towards the product side.[10] |
| Catalyst Loading (wt%) | 1 - 7% | Higher loading increases reaction rate but also cost. 5% is a robust starting point.[10] |
| Temperature (°C) | 60 - 65 °C | Reaction is typically run at the reflux temperature of methanol for optimal kinetics. |
| Reaction Time (h) | 2 - 8 h | Dependent on oil quality and catalyst loading; should be optimized via monitoring.[10] |
digraph "Transesterification_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, fontname="Helvetica", fontsize=9];// Nodes Setup [label="1. Setup\n(Oil + Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="2. Add Catalyst\n(1,1-Dimethylguanidine)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="3. Heat & Stir\n(65°C, 2-8h)", fillcolor="#FEF7E0", fontcolor="#202124"]; Separation [label="4. Phase Separation\n(Esters / Glycerol)", fillcolor="#E6F4EA", fontcolor="#202124"]; Purification [label="5. Wash & Dry\n(Final Product)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Setup -> Catalysis; Catalysis -> Reaction; Reaction -> Separation; Separation -> Purification; }
Caption: Workflow for 1,1-dimethylguanidine catalyzed transesterification.
Application Protocol 2: Knoevenagel Condensation
Context: The Knoevenagel condensation is a vital C-C bond-forming reaction used to synthesize α,β-unsaturated compounds, which are precursors for many pharmaceuticals and polymers.[2] 1,1-Dimethylguanidine's strong basicity and non-nucleophilic character make it an excellent catalyst for this transformation.[2]
Methodology: This protocol is adapted from a TMG-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound.[2]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)
-
1,1-Dimethylguanidine (Catalyst, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Magnetic stirrer and reaction flask
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (5 mL).
-
Catalyst Addition: Add 1,1-dimethylguanidine (10 mol%) to the reaction mixture while stirring.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 10-60 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Isolation: Collect the product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary:
| Substrate 1 (Aldehyde) | Substrate 2 (Active Methylene) | Catalyst Loading (mol%) | Time (min) | Typical Yield |
| Benzaldehyde | Malononitrile | 10 | 10-30 | >95% |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 10 | 30-60 | >90% |
| Cyclohexanecarboxaldehyde | Malononitrile | 10 | 20-40 | >95% |
Safety and Handling
1,1-Dimethylguanidine and its salts must be handled with appropriate care.[3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12] When handling the solid sulfate salt, use a dust mask (e.g., N95) and work in a well-ventilated area or fume hood.[11][13]
-
Handling: Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The compound can be hygroscopic.[14]
-
In case of contact:
Conclusion
1,1-Dimethylguanidine is a versatile and powerful organocatalyst with significant potential in both academic research and industrial applications, including drug development. Its strong basicity and non-nucleophilic nature enable a range of important chemical transformations under mild, metal-free conditions. The protocols provided herein for transesterification and Knoevenagel condensation serve as a robust foundation for scientists to harness the catalytic power of this accessible and efficient molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 1,1-Dimethylguanidine [myskinrecipes.com]
- 6. N,N-Dimethylguanidine hydrochloride | Alzchem Group [alzchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: 1,1-Dimethylguanidine Sulfate as a Versatile Reagent in Heterocyclic Synthesis
These application notes provide comprehensive guidance for researchers, medicinal chemists, and drug development professionals on the utilization of 1,1-dimethylguanidine sulfate in the synthesis of bioactive heterocyclic compounds. This document outlines the reagent's properties, its advantages in synthetic workflows, and detailed, field-proven protocols for the preparation of key heterocyclic scaffolds, including pyrimidines and triazines.
Introduction to 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine is a strong organic base that serves as a valuable precursor in the synthesis of various nitrogen-containing heterocycles.[1] It is often supplied as its sulfate salt, [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄, a stable, crystalline solid that is convenient to handle and store. The high purity of commercially available 1,1-dimethylguanidine sulfate is crucial for achieving high yields and reproducible results in synthetic procedures. For use in base-catalyzed reactions, the active 1,1-dimethylguanidine free base is typically generated in situ through neutralization with a suitable base.
Key Advantages:
-
Strong Basicity: The guanidinium group exhibits high basicity, making it an effective catalyst and reactant in condensation reactions.
-
Nucleophilic Character: The presence of multiple nitrogen atoms allows it to act as a potent N-C-N building block in cyclization reactions.
-
Versatility: It can be employed in the synthesis of a wide range of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[2]
-
Stability of the Salt Form: The sulfate salt is a stable, non-hygroscopic solid, simplifying storage and handling.
Synthesis of Substituted Pyrimidines
The pyrimidine core is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and many therapeutic agents.[1] The condensation of a guanidine derivative with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrimidine ring.[1]
General Reaction Scheme: Guanidine-Based Pyrimidine Synthesis
The reaction proceeds via a condensation-cyclization mechanism between the N-C-N fragment of the guanidine and the C-C-C fragment of the 1,3-dicarbonyl compound.
dot
Caption: General workflow for pyrimidine synthesis.
Detailed Protocol: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine
This protocol details the synthesis of 2-(dimethylamino)-4,6-dimethylpyrimidine from 1,1-dimethylguanidine sulfate and acetylacetone. The initial step involves the in situ generation of the 1,1-dimethylguanidine free base.
Materials:
-
1,1-Dimethylguanidine sulfate
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Generation of the Free Base: In a 250 mL round-bottom flask, dissolve 1,1-dimethylguanidine sulfate (13.6 g, 0.05 mol) in deionized water (50 mL). While stirring, slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in deionized water (20 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the aqueous solution of 1,1-dimethylguanidine, add ethanol (50 mL) followed by acetylacetone (10.0 g, 0.1 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 2-(dimethylamino)-4,6-dimethylpyrimidine.
| Parameter | Value |
| Reactant 1 | 1,1-Dimethylguanidine sulfate |
| Reactant 2 | Acetylacetone |
| Base | Sodium hydroxide |
| Solvent | Water/Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[3][4] While various methods exist for their synthesis, guanidine derivatives can be utilized as key building blocks.
General Reaction Scheme: Triazine Synthesis from Guanidines
The synthesis of substituted triazines can be achieved through the condensation of guanidines with other nitrogen-containing synthons or through the cyclotrimerization of nitriles, where guanidines can play a role in forming the initial building blocks.[3] A plausible approach involves the reaction of a guanidine derivative with a compound containing a reactive nitrile group.
dot
Caption: General workflow for triazine synthesis.
Detailed Protocol: Synthesis of a Substituted Amino-Triazine Derivative
This protocol outlines a potential pathway for the synthesis of a substituted amino-triazine derivative using 1,1-dimethylguanidine sulfate. This synthesis requires anhydrous conditions.
Materials:
-
1,1-Dimethylguanidine sulfate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Malononitrile
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen balloon
-
Cannula or syringe for liquid transfer
-
Büchner funnel and filter flask
Procedure:
-
Generation of the Free Base (Anhydrous): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 1,1-dimethylguanidine sulfate (13.6 g, 0.05 mol) in anhydrous methanol (100 mL).
-
Base Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the suspension. Stir the mixture at room temperature for 1 hour. A precipitate of sodium sulfate will form.
-
Isolation of Free Base (Optional but Recommended): Filter the mixture under nitrogen to remove the sodium sulfate precipitate. Rinse the precipitate with a small amount of anhydrous methanol. Concentrate the filtrate under reduced pressure to obtain the 1,1-dimethylguanidine free base as an oil or solid.
-
Reaction Setup: Dissolve the obtained 1,1-dimethylguanidine free base in anhydrous DMF (50 mL) in a clean, dry three-neck flask under nitrogen.
-
Substrate Addition: Slowly add a solution of malononitrile (6.6 g, 0.1 mol) in anhydrous DMF (20 mL) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Parameter | Value |
| Reactant 1 | 1,1-Dimethylguanidine sulfate |
| Reactant 2 | Malononitrile |
| Base | Sodium methoxide |
| Solvent | Methanol/DMF |
| Reaction Time | 8-12 hours |
| Temperature | 100-120°C |
| Typical Yield | Varies depending on specific substrate |
Safety and Handling
-
1,1-Dimethylguanidine sulfate is a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handle sodium hydroxide and sodium methoxide with extreme care as they are corrosive.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
1,1-Dimethylguanidine sulfate is a readily available and versatile reagent for the synthesis of important heterocyclic scaffolds such as pyrimidines and triazines. The protocols provided herein offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The straightforward nature of these condensation reactions, coupled with the potential for diversification of the final products, makes 1,1-dimethylguanidine sulfate a valuable tool in the arsenal of the synthetic chemist.
References
Application Notes & Protocols: The Strategic Use of 1,1-Dimethylguanidine in Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylguanidine is a versatile organic compound whose unique structural and chemical properties make it a valuable synthon in the synthesis of modern agrochemicals.[1] As a strong, non-nucleophilic base and a reactive intermediate, it serves as a critical building block for specific classes of fungicides and other plant protection agents.[2][3] This technical guide provides an in-depth exploration of its primary applications, focusing on the synthesis of dimethylaminopyrimidine fungicides. It elucidates the underlying chemical principles, provides detailed, field-proven protocols, and clarifies its distinct role compared to other guanidine derivatives used in the agrochemical industry.
Introduction: The Guanidine Moiety in Agrochemical Design
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in biologically active molecules.[4] Its high basicity, stemming from the resonance stabilization of the corresponding guanidinium cation, allows it to act as a potent proton scavenger and catalyst in organic reactions.[5] In agrochemical design, the guanidine core is integral to the mode of action of several successful products, most notably the neonicotinoid insecticides, which act as agonists at nicotinic acetylcholine receptors (nAChRs).[6][7]
1,1-Dimethylguanidine, specifically, offers a unique combination of reactivity and steric hindrance. It is primarily utilized not as a final pharmacophore but as a key intermediate, valued for its ability to introduce the dimethylamino moiety into heterocyclic systems.[2][8] This guide will focus on its most prominent and well-documented application: the synthesis of carbamate and pyrimidine-based fungicides.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol. 1,1-Dimethylguanidine is typically handled as a more stable salt, such as the sulfate or hydrochloride salt.[8][9]
| Property | Value | Source(s) |
| Chemical Formula | C₃H₉N₃ | [2] |
| Molecular Weight | 87.12 g/mol (free base) | [2] |
| CAS Number | 6145-42-2 (free base) | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Solubility | Highly soluble in polar solvents (water, alcohols) | [1] |
| Basicity (pKa) | Guanidines are strong bases; pKa values for related structures like TMG are ~23.3 in acetonitrile.[5] | [5] |
| Salt Form (Sulfate) | [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄ | |
| Sulfate Salt MW | 272.33 g/mol | |
| Sulfate Salt CAS | 598-65-2 | |
| Sulfate Salt MP | >300 °C (decomposes) |
Safety & Handling: 1,1-Dimethylguanidine and its salts are irritants and can be corrosive to the skin and eyes.[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container away from moisture and oxidizing agents.[3]
Core Application: Synthesis of Dimethylaminopyrimidine Fungicides
The most significant industrial application of 1,1-dimethylguanidine is as a key intermediate in the synthesis of fungicides like Pirimicarb and Dimethirimol.[9] These compounds rely on a 2-(dimethylamino)pyrimidine core for their biological activity. 1,1-Dimethylguanidine provides a direct and efficient route to introduce the crucial C(=N)-N(CH₃)₂ fragment, which is then cyclized to form the desired heterocyclic system.
General Reaction Mechanism
The synthesis typically proceeds via a condensation reaction between 1,1-dimethylguanidine and a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent (e.g., malondialdehyde or acetoacetic ester derivatives). The causality behind this strategy is the nucleophilicity of the unsubstituted nitrogen atoms of the guanidine, which attack the electrophilic carbonyl carbons of the second reagent. This is followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.
Caption: Reaction scheme for pyrimidine synthesis.
Protocol 1: Synthesis of a 2-(Dimethylamino)pyrimidine Intermediate
This protocol describes a representative, self-validating synthesis of a key intermediate used in the production of pyrimidine fungicides. The choice of a strong base like sodium ethoxide is critical to deprotonate the guanidinium salt in situ, liberating the reactive free base required for the condensation.
Objective: To synthesize 4-hydroxy-6-methyl-2-(dimethylamino)pyrimidine from 1,1-dimethylguanidine sulfate and ethyl acetoacetate.
Materials:
-
1,1-Dimethylguanidine sulfate (CAS 598-65-2)
-
Ethyl acetoacetate (CAS 141-97-9)
-
Sodium metal (CAS 7440-23-5)
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether
-
Glacial Acetic Acid
-
Deionized Water
Experimental Workflow Diagram:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,1-Dimethylguanidine [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethylguanidine hydrochloride | Alzchem Group [alzchem.com]
- 9. nbinno.com [nbinno.com]
Application Note & Protocol: High-Sensitivity Quantification of 1,1-Dimethylguanidine (DMG) in Pharmaceutical Matrices
Introduction: The Analytical Challenge of 1,1-Dimethylguanidine
1,1-Dimethylguanidine (DMG), also known as Metformin Related Compound A, is a primary impurity and degradation product of Metformin, a first-line medication for the treatment of type 2 diabetes. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have classified DMG as a potential genotoxic impurity (PGI). This classification necessitates highly sensitive and specific analytical methods to monitor its presence in both active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety.
The quantification of DMG presents a significant analytical challenge due to its inherent properties:
-
High Polarity: DMG is a small, highly polar molecule, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Lack of a Chromophore: DMG does not possess a significant UV-absorbing chromophore, rendering UV-based detection methods insensitive and non-specific.
-
Low Molecular Weight: Its low mass makes it susceptible to interference from other low-mass molecules in the sample matrix.
This application note provides a detailed, field-proven protocol for the robust quantification of 1,1-dimethylguanidine using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This method addresses the challenges of DMG analysis by providing excellent retention for polar compounds and the high selectivity and sensitivity of mass spectrometric detection.
Principle of the Method: HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). The retention mechanism in HILIC is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. This makes it an ideal choice for retaining and separating highly polar compounds like DMG, which are poorly retained in reversed-phase chromatography.
Coupling HILIC with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantifying trace levels of DMG. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of DMG is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification.
Figure 1: Workflow for HILIC-MS/MS quantification of 1,1-Dimethylguanidine.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 1,1-Dimethylguanidine Hydrochloride | Reference Standard | USP, LGC Standards |
| 1,1-Dimethylguanidine-d6 HCl | Internal Standard (IS) | Alsachim, Toronto Research Chemicals |
| Acetonitrile | LC-MS Grade | Fisher Scientific, Merck |
| Water | LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Ammonium Formate | LC-MS Grade (≥99%) | Sigma-Aldrich |
| Metformin HCl Drug Product | N/A | N/A |
Detailed Experimental Protocol
Preparation of Standards and Solutions
Causality: The use of a stable isotope-labeled internal standard (1,1-dimethylguanidine-d6) is critical for trustworthy quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of any variations during sample preparation and analysis.
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of 1,1-dimethylguanidine-d6 HCl.
-
Dissolve in an appropriate volume of 50:50 acetonitrile/water to achieve a final concentration of 100 µg/mL.
-
Store at 2-8°C.
-
-
DMG Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of 1,1-dimethylguanidine hydrochloride reference standard.
-
Dissolve in an appropriate volume of 50:50 acetonitrile/water to achieve a final concentration of 100 µg/mL.
-
Store at 2-8°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the DMG stock solution with 50:50 acetonitrile/water to prepare a series of calibration standards. A typical range would be 0.1 ng/mL to 100 ng/mL.
-
Spike each calibration standard and quality control (QC) sample with the IS stock solution to a final concentration of 10 ng/mL.
-
Sample Preparation (Metformin Tablets)
Causality: The goal of sample preparation is to efficiently extract DMG from the drug product matrix while minimizing the co-extraction of excipients that could interfere with the analysis. A simple extraction with an organic/aqueous mixture is sufficient due to the high solubility of DMG.
-
Weigh and grind a representative number of Metformin tablets (e.g., 10 tablets) to a fine, homogeneous powder.
-
Accurately weigh an amount of powder equivalent to one tablet (e.g., 500 mg of Metformin HCl) into a 50 mL volumetric flask.
-
Add approximately 30 mL of 50:50 acetonitrile/water.
-
Sonicate for 15 minutes, then vortex for 2 minutes to ensure complete dissolution of the API and extraction of DMG.
-
Allow the solution to return to room temperature and dilute to the mark with 50:50 acetonitrile/water. Mix well.
-
Transfer a 1 mL aliquot to a 1.5 mL microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes to pelletize insoluble excipients.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 890 µL of 50:50 acetonitrile/water and 10 µL of the 100 µg/mL IS stock solution (this results in a final IS concentration of ~100 ng/mL in this diluted sample, adjust as needed based on your calibration curve).
-
Vortex to mix and transfer to an LC-MS vial for analysis.
Figure 2: Sample preparation workflow for DMG from a solid dosage form.
HILIC-MS/MS Instrumentation and Conditions
Causality: The chosen HILIC column (Amide) provides robust retention for polar amines like DMG. The mobile phase composition, with a high percentage of acetonitrile, ensures the HILIC retention mechanism is dominant. The gradient elution helps in eluting more strongly retained compounds and cleaning the column. The use of ammonium formate and formic acid provides a stable pH and aids in efficient ESI+ ionization.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transitions | Compound |
Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area ratio (DMG peak area / DMG-d6 peak area) against the concentration of the calibration standards. Perform a linear regression with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.995.
-
System Suitability: Inject a mid-level QC standard six times. The relative standard deviation (%RSD) of the peak areas and retention times should be ≤ 15%.
-
Quantification: Determine the concentration of DMG in the sample preparations using the generated calibration curve. Calculate the final amount of DMG in the original sample, accounting for all dilution factors.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, a full method validation should be conducted in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the DMG or IS peaks.
-
Linearity: Assessed from the calibration curve over the desired concentration range.
-
Accuracy: Determined by spiking known amounts of DMG into the sample matrix at different concentration levels (e.g., low, mid, high QC). Recovery should be within 85-115%.
-
Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate samples on the same day and on different days. The %RSD should be ≤ 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For PGI analysis, this should be sufficiently low to meet regulatory requirements (e.g., below the Threshold of Toxicological Concern, TTC).
Conclusion
The described HILIC-MS/MS method provides a robust, sensitive, and specific solution for the quantification of 1,1-dimethylguanidine in pharmaceutical samples. By leveraging the retention capabilities of HILIC for highly polar compounds and the selectivity of tandem mass spectrometry, this protocol overcomes the inherent analytical challenges associated with DMG. The inclusion of a stable isotope-labeled internal standard and adherence to rigorous validation principles ensures the generation of trustworthy and defensible data, critical for regulatory compliance and patient safety in drug development and manufacturing.
Quantitative Analysis of Dimethylguanidine Derivatives in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analysis of dimethylguanidine derivatives, such as metformin, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their high polarity and low volatility, direct GC-MS analysis of these compounds is not feasible. This guide details a robust methodology centered on chemical derivatization to enhance volatility and thermal stability, enabling sensitive and reliable quantification. We will explore the underlying principles of sample preparation, derivatization chemistry, instrument optimization, and method validation, offering field-proven insights and step-by-step protocols for researchers in clinical diagnostics, pharmaceutical development, and environmental analysis.
The Analytical Challenge and Strategic Approach
Dimethylguanidine derivatives are a class of compounds characterized by the highly polar guanidino functional group. This group includes the widely prescribed anti-diabetic drug metformin and endogenous biomarkers like ADMA and SDMA, which are implicated in cardiovascular and renal diseases[1][2][3]. The inherent chemical properties of these molecules—high water solubility, low volatility, and thermal lability—present a significant analytical challenge for traditional GC-MS, a technique that requires analytes to be volatile and thermally stable[4][5].
To overcome this, a chemical derivatization step is essential. This process modifies the analyte's functional groups to create a new compound with properties amenable to GC-MS analysis. The primary goals of derivatization in this context are:
-
Increase Volatility: By masking polar N-H groups, the boiling point of the analyte is significantly lowered.
-
Enhance Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.
-
Generate Characteristic Mass Spectra: The derivative's fragmentation pattern in the mass spectrometer should yield unique, high-mass ions suitable for selective and sensitive detection[6][7].
Our strategy, therefore, involves a multi-step process: analyte extraction from the biological matrix, chemical derivatization, and subsequent analysis by GC-MS.
The Causality Behind Experimental Choices
The Imperative of Derivatization
Guanidino compounds, without derivatization, will not elute from a standard GC column; they will either irreversibly adsorb to the stationary phase or decompose in the hot injector[8][9]. The choice of derivatizing agent is critical and depends on the specific analyte and matrix. Acylation reactions, particularly with fluorinated anhydrides, are highly effective for guanidino compounds.
Pentafluoropropionic Anhydride (PFPA) and N-methyl-bis(trifluoroacetamide) (MBTFA) are excellent choices. They react with the amine and imine groups of the guanidino moiety to form stable, volatile fluoroacyl derivatives[6][7][10][11]. The high electronegativity of the fluorine atoms makes the resulting derivatives particularly sensitive to electron-capture negative-ion chemical ionization (NICI), a soft ionization technique that can significantly enhance sensitivity for certain compounds[11][12].
Sample Preparation: Ensuring a Clean Analysis
Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis. A robust sample preparation protocol is crucial for removing these interferences and concentrating the target analytes.
-
Solid Phase Extraction (SPE): SPE is a powerful technique for purifying and concentrating analytes from complex samples[10][13]. For polar compounds like dimethylguanidines, a cation-exchange SPE cartridge is often effective. The positively charged guanidino group is retained on the sorbent, while neutral and anionic interferences are washed away. The analyte is then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to partition the derivatized analytes from the aqueous reaction mixture into an organic solvent compatible with GC injection, such as toluene or ethyl acetate[13][14].
The Role of the Internal Standard
For accurate quantification, especially when dealing with multi-step sample preparation procedures, the use of an internal standard (IS) is mandatory. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., d6-Metformin or d6-SDMA)[7][11][14]. The SIL-IS behaves almost identically to the analyte during extraction, derivatization, and chromatography but is distinguished by its mass in the mass spectrometer. This corrects for any analyte loss during sample processing and for variations in injection volume, ensuring high accuracy and precision.
Analytical Workflow and Visualization
The entire process, from sample receipt to final data, follows a logical sequence. This workflow is designed to ensure reproducibility and minimize potential sources of error.
Caption: Overall workflow for the GC-MS analysis of dimethylguanidine derivatives.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Sample Preparation and SPE
-
Sample Collection: Collect 200 µL of plasma or urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., 1 µg/mL d6-SDMA in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation (for plasma/serum): Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant (from plasma) or the spiked urine sample to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of loading buffer (e.g., 0.1% formic acid in water).
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of loading buffer.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of loading buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of elution buffer (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen. The sample is now ready for derivatization.
Protocol 2: Derivatization
-
Reagent Preparation: Prepare the derivatization reagent by mixing Pentafluoropropionic Anhydride (PFPA) and ethyl acetate (1:4, v/v). Prepare this reagent fresh.
-
Reaction: To the dried sample residue, add 100 µL of the PFPA/ethyl acetate reagent.
-
Incubation: Tightly cap the vial and heat at 65°C for 30 minutes in a heating block or oven[11][14].
-
Cooling & Final Prep: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS injection. If needed, the derivatized sample can be transferred to a GC vial with a micro-insert.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument and application. This configuration is suitable for the analysis of PFPA-derivatized dimethylguanidines.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column that provides good separation for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |
| Injector Type | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis. |
| Injector Temperature | 280°C | Ensures rapid and complete volatilization of the derivatized analytes[7]. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency[7]. |
| Oven Program | Initial 100°C for 2 min, ramp at 20°C/min to 250°C, hold for 2 min | A typical temperature program that allows for separation of solvent and derivatizing reagents from the analytes of interest[15]. |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent single quadrupole | A triple quadrupole allows for highly selective Selected Reaction Monitoring (SRM), while a single quadrupole can be used in Selected Ion Monitoring (SIM) mode[16]. |
| Ion Source Type | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) | EI is a standard, robust ionization method. NICI can offer superior sensitivity for highly fluorinated derivatives[11][12]. |
| Ion Source Temp. | 250°C | A standard temperature that balances ionization efficiency and thermal stability[7]. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM/MRM modes significantly increase sensitivity and selectivity by monitoring only specific m/z values characteristic of the analytes, filtering out background noise. |
Expected Results and Data Interpretation
Mass Fragmentation
Upon ionization, the derivatized dimethylguanidine molecules will fragment in a predictable manner. For example, the PFPA derivative of metformin has been shown to produce a characteristic, intense ion suitable for quantification[14]. Similarly, the PFPA derivative of SDMA yields a specific ion at m/z 456, while its d6-labeled internal standard is monitored at m/z 462[11]. Establishing these key ions is fundamental to building a selective SIM or MRM method.
Quantitative Performance
A fully validated method, following guidelines from bodies like the International Council for Harmonisation (ICH), will provide reliable and reproducible data[17]. The table below summarizes typical performance characteristics expected from this method.
| Analyte (Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOQ (ng/mL) | Linearity (R²) |
| Metformin-PFPA | ~8.5 | 383 | (Varies) | < 100 | > 0.995 |
| ADMA-PFPA | ~10.2 | 634 -> 378 (SRM) | (Varies) | < 10 | > 0.99 |
| SDMA-PFPA | ~10.5 | 456 | (Varies) | < 10 | > 0.99 |
Note: Retention times and m/z values are illustrative and must be determined empirically on the specific instrument and method used. LOQ (Limit of Quantification) and Linearity data are based on published methods[6][11][18].
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the analytical method must be validated. This process establishes, through experimental evidence, that the method is suitable for its intended purpose[17][19]. Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components in the sample matrix[17].
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range[6].
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results[6][17].
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively[6][10].
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use[17].
By thoroughly validating these parameters, the protocol becomes a self-validating system, providing confidence in every result.
References
- 1. GC-MS and LC-MS/MS pilot studies on the guanidine (NG)-dimethylation in native, asymmetrically and symmetrically NG-dimethylated arginine-vasopressin peptides and proteins in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride and Its Application in Becker Muscular Dystrophy Patients Administered with Metformin, l-Citrulline, or Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel GC-MS method for the determination and quantification of metformin in surface water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. GC-MS quantification of urinary symmetric dimethylarginine (SDMA), a whole-body symmetric l-arginine methylation index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride and Its Application in Becker Muscular Dystrophy Patients Administered with Metformin, l-Citrulline, or Their Combination [mdpi.com]
- 15. Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchtrendsjournal.com [researchtrendsjournal.com]
- 18. Quantitative determination of circulating and urinary asymmetric dimethylarginine (ADMA) in humans by gas chromatography-tandem mass spectrometry as methyl ester tri(N-pentafluoropropionyl) derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
Application Note: Strategic Use of 1,1-Dimethylguanidine in the Synthesis of Meridianin Alkaloids
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Meridianin Alkaloids
Meridianins are a family of marine-derived indole alkaloids first isolated from the Antarctic tunicate Aplidium meridianum.[1][2] These compounds are characterized by a substituted indole core linked at the C-3 position to a 2-aminopyrimidine moiety.[1] The unique structural architecture of meridianins has garnered significant attention from the scientific community due to their broad spectrum of potent biological activities. These include, but are not limited to, anticancer, antimalarial, antituberculosis, and anti-neurodegenerative properties.[1][2][3][4] Furthermore, meridianins have been identified as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making them attractive scaffolds for the development of novel therapeutics.[2][4][5]
The promising pharmacological profile of meridianins has spurred considerable effort in the development of efficient synthetic routes to access these molecules and their analogues for further biological evaluation.[6] Several synthetic strategies have been reported, with one of the most robust and widely adopted being the Bredereck protocol.[1][7][8] This approach hinges on the construction of the key 2-aminopyrimidine ring through the condensation of a guanidine derivative with a suitable precursor. This application note provides a detailed overview and protocol for the strategic use of 1,1-dimethylguanidine in the synthesis of meridianin alkaloids, offering insights into the causality of experimental choices and a self-validating protocol.
Synthetic Strategy: The Bredereck Protocol and the Role of 1,1-Dimethylguanidine
The Bredereck protocol offers a convergent and efficient pathway to the meridianin core structure. The general approach involves the preparation of a 3-acylindole, which is then converted to a more reactive enaminone intermediate. The crucial step, and the focus of this note, is the subsequent cyclocondensation of this enaminone with a guanidine derivative to forge the 2-aminopyrimidine ring.
While guanidine hydrochloride is commonly employed, the use of substituted guanidines like 1,1-dimethylguanidine offers distinct advantages in specific synthetic contexts. The methyl groups on one of the amino functionalities can influence the electronics and sterics of the guanidine, potentially altering its reactivity and the solubility of intermediates. This can be particularly useful for fine-tuning reaction conditions and for the synthesis of specific N-substituted meridianin analogues, which may exhibit altered biological activity or pharmacokinetic properties.
The overall synthetic workflow can be visualized as follows:
References
- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating Reactions with 1,1-Dimethylguanidine Sulfate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Utility of 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine sulfate is a stable, solid organic salt that serves as a valuable reagent in a variety of chemical transformations.[1][2] Its utility stems from the basicity of the guanidine moiety, making it an effective catalyst and reactant in numerous synthetic procedures.[2] This guide will focus on its application as a strong, non-nucleophilic base and its role in guanidinylation reactions, which are of significant interest in pharmaceutical and agrochemical research.[2][3][4]
The sulfate salt form offers several advantages over the free base, including enhanced stability, ease of handling as a powder, and reduced hygroscopicity.[5] With a melting point of over 300°C (with decomposition), it is thermally robust for a wide range of reaction conditions.[1][6]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 598-65-2 | [1][5][7][8][] |
| Molecular Formula | [(CH₃)₂NC(NH₂)NH]₂ · H₂SO₄ | [5] |
| Molecular Weight | 272.33 g/mol | [5][7][][10] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | >300 °C (decomposes) | [1][2][5][6] |
| Solubility | Highly soluble in polar solvents like water and alcohol | [2][11] |
Safety First: Essential Handling and Precautionary Measures
As with any chemical reagent, a thorough understanding of the associated hazards is paramount. 1,1-Dimethylguanidine sulfate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5][12]
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard Statement | GHS Pictogram | Precautionary Measures & Required PPE |
| H315: Causes skin irritation | GHS07 (Exclamation Mark) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5][12] |
| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Wear eye and face protection (safety glasses with side-shields or goggles).[5][12] |
| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved N95 dust mask is recommended.[5][12][13] |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[12][13]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[12][13]
Core Application: 1,1-Dimethylguanidine Sulfate in Guanidinylation Reactions
The introduction of a guanidine group (guanidinylation) is a crucial transformation in the synthesis of many biologically active molecules and natural products.[3][4] 1,1-Dimethylguanidine sulfate can serve as a precursor to the free base, which then acts as a nucleophile in these reactions.
In-Situ Generation of 1,1-Dimethylguanidine Free Base
The sulfate salt is not directly reactive as a nucleophile. It must first be neutralized with a stronger base to generate the free 1,1-dimethylguanidine. This is typically done in situ to avoid isolating the potentially less stable free base.
Caption: Workflow for in-situ generation of 1,1-dimethylguanidine free base.
Protocol 1: General Procedure for In-Situ Free Base Generation and Subsequent Guanidinylation
This protocol outlines a general approach for the guanidinylation of a primary amine using 1,1-dimethylguanidine sulfate.
Materials:
-
1,1-Dimethylguanidine sulfate
-
Anhydrous aprotic solvent (e.g., THF, Dioxane, DMF)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))
-
Primary amine substrate
-
Guanidinylating agent (e.g., N,N'-Di-Boc-S-methylisothiourea)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition:
-
To the flask, add 1,1-dimethylguanidine sulfate (1.0 eq).
-
Add anhydrous solvent (e.g., THF) to create a suspension.
-
Under a positive pressure of inert gas, carefully add a strong base (e.g., NaH, 2.1 eq) portion-wise at 0 °C. Causality: A slight excess of a strong base is required to ensure complete deprotonation of both the guanidinium ion and the bisulfate counterion.
-
-
Free Base Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the free base is often accompanied by the precipitation of the inorganic salt byproduct (e.g., Na₂SO₄).
-
Guanidinylation Reaction:
-
Cool the mixture to the desired reaction temperature (this will be substrate-dependent).
-
Slowly add a solution of the primary amine (1.0 eq) in the anhydrous solvent.
-
Add the guanidinylating agent (1.0-1.2 eq). Rationale: A slight excess of the guanidinylating agent can help drive the reaction to completion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application as a Non-Nucleophilic Base
The free base of 1,1-dimethylguanidine is a strong organic base, but its steric hindrance around the nitrogen atoms makes it a relatively poor nucleophile. This property is advantageous in reactions where a strong base is needed to deprotonate a substrate without competing nucleophilic attack.
Protocol 2: 1,1-Dimethylguanidine Sulfate as a Base Catalyst in a Knoevenagel Condensation
This protocol demonstrates the use of 1,1-dimethylguanidine sulfate as a precatalyst for a base-catalyzed condensation reaction.
Materials:
-
1,1-Dimethylguanidine sulfate (catalytic amount, e.g., 0.1 eq)
-
Aldehyde or ketone substrate (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol, Toluene)
-
Dean-Stark apparatus (if using toluene to remove water)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone substrate, the active methylene compound, and the solvent.
-
Catalyst Addition: Add 1,1-dimethylguanidine sulfate (0.1 eq). Note: In protic solvents like ethanol, the sulfate salt can participate in an equilibrium to provide a sufficient concentration of the active basic species.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. If using toluene, utilize a Dean-Stark trap to remove the water formed during the reaction, which helps to drive the equilibrium towards the product.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography.
-
Caption: Step-by-step workflow for a typical guanidinylation reaction.
Troubleshooting and Key Considerations
-
Incomplete Free Base Formation: If the subsequent reaction is sluggish, it may be due to incomplete formation of the free base. Ensure the strong base used is fresh and added in a slight excess. The reaction time for this step can also be extended.
-
Low Yields in Guanidinylation: The choice of guanidinylating agent is critical and substrate-dependent. For complex substrates, protected guanidinylating agents are often necessary to avoid side reactions.[4]
-
Moisture Sensitivity: Reactions involving the in-situ generation of the free base are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used under an inert atmosphere.
-
Purity of Starting Material: The purity of 1,1-dimethylguanidine sulfate can impact reaction outcomes. Using a high-purity grade (e.g., ≥99%) is recommended for reproducible results, as impurities can lead to side reactions and reduced yields.[14]
Conclusion
1,1-Dimethylguanidine sulfate is a versatile and valuable reagent for organic synthesis. Its stability as a salt, coupled with the strong basicity of its corresponding free base, makes it a powerful tool for researchers in drug development and other areas of chemical science. By understanding the principles behind its use and adhering to carefully designed protocols, scientists can effectively leverage this compound to achieve their synthetic goals.
References
- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 1,1-Dimethylguanidine sulfate | CAS#:598-65-2 | Chemsrc [chemsrc.com]
- 10. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1,1-Dimethylguanidine Sulfate | 598-65-2 | TCI EUROPE N.V. [tcichemicals.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of the Guanidinium Group in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The guanidinium group, the functional moiety of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its unique chemical properties—planarity, high basicity, and the ability to form multiple hydrogen bonds and electrostatic interactions—make it a powerful tool in the design of enzyme inhibitors.[1][2][3] This guide provides an in-depth exploration of the multifaceted role of the guanidinium group in enzyme inhibition. We will delve into the mechanistic principles governing its interactions, provide detailed protocols for the characterization of guanidinium-containing inhibitors, and discuss its strategic application in drug discovery.
The Guanidinium Group: A Privileged Scaffold for Enzyme Inhibition
The guanidinium group is positively charged at physiological pH, allowing it to engage in strong electrostatic interactions with negatively charged residues such as aspartate and glutamate, which are frequently found in enzyme active sites.[2][4][5] Beyond simple charge-charge interactions, the planar, Y-shaped geometry of the guanidinium ion facilitates the formation of multiple, spatially well-defined hydrogen bonds. This capacity for bidentate hydrogen bonding is a key feature that mimics the interactions of the natural substrate arginine, making the guanidinium group an excellent "arginine mimetic."[4][5][6]
The delocalization of the positive charge across the three nitrogen atoms contributes to the high pKa of the guanidinium group (around 13.5), ensuring it remains protonated and active under a wide range of physiological conditions.[3] This combination of electrostatic potential and hydrogen bonding capability allows guanidinium-containing molecules to bind to enzyme active sites with high affinity and specificity.
Mechanisms of Inhibition
Guanidinium-containing compounds can inhibit enzymes through several mechanisms:
-
Competitive Inhibition: By mimicking the arginine side chain, these inhibitors can directly compete with the natural substrate for binding to the active site. This is a common mechanism for inhibitors of trypsin-like serine proteases, which have a strong preference for arginine at the P1 position.[4][5][7]
-
Non-competitive Inhibition: In some cases, the guanidinium group may bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without directly blocking the active site.
-
Transition-State Analogs: The guanidinium group can be incorporated into molecules that mimic the transition state of an enzymatic reaction. A prominent example is the neuraminidase inhibitor Zanamivir (Relenza), where the guanidinium group provides a critical interaction with a conserved glutamate residue in the active site.[8][9]
Designing Guanidinium-Containing Enzyme Inhibitors
The design of effective enzyme inhibitors requires a deep understanding of the target enzyme's active site topology and the key interactions that govern substrate binding.
Key Design Principles:
-
Arginine Mimetics: The most straightforward approach is to use the guanidinium group as a direct replacement for the arginine side chain in a known peptide or small molecule ligand.[4][5]
-
Scaffold Hopping: More advanced strategies involve incorporating the guanidinium group onto novel, non-peptidic scaffolds to improve properties like oral bioavailability and metabolic stability.
-
Bioisosteric Replacements: While the guanidinium group is highly effective, its high basicity can sometimes lead to poor pharmacokinetic properties.[2][4][5] In such cases, bioisosteric replacements with lower basicity, such as amidines or other nitrogen-containing heterocycles, may be considered.
Visualizing Inhibitor Design Logic
Caption: Interaction of a guanidinium-containing inhibitor with an enzyme active site.
Experimental Protocols for Characterizing Guanidinium Inhibitors
A thorough characterization of a novel enzyme inhibitor involves a multi-faceted approach, combining biochemical assays to determine inhibitory potency with biophysical and structural methods to elucidate the binding mode.
3.1. Synthesis of Guanidinium-Containing Inhibitors
The synthesis of guanidinium-containing compounds often requires specialized methods due to the high nucleophilicity and basicity of the guanidine group.[10]
Protocol: Solid-Phase Guanidinylation of an Amine
This protocol is adapted for the synthesis of peptide-based inhibitors on a solid support.
-
Starting Material: Resin-bound peptide with a free primary or secondary amine.
-
Reagent Preparation: Prepare a solution of the desired guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Guanidinylation Reaction:
-
Swell the resin in the reaction solvent.
-
Add the guanidinylating reagent solution to the resin.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the triflic acid byproduct.
-
Agitate the reaction mixture at room temperature for 2-16 hours.
-
-
Washing: Wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove excess reagents and byproducts.
-
Deprotection and Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to remove protecting groups and cleave the peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
3.2. Biochemical Assays for Inhibition Potency
Determining IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor concentration required to reduce enzyme activity by 50%. The inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity.[11]
Protocol: Spectrophotometric Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes that produce a chromogenic or fluorogenic product.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the guanidinium-containing inhibitor.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader. The initial reaction velocity should be determined from the linear portion of the progress curve.[12]
-
Data Analysis:
-
Plot the initial velocity as a function of inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.), repeat the experiment at multiple substrate concentrations.[13][14] The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by global fitting to the appropriate inhibition model.
-
Data Presentation: Inhibition of Trypsin by Guanidinium-Containing Inhibitors
| Inhibitor | Scaffold | IC50 (nM) | Ki (nM) | Mechanism |
| Compound A | Benzamidine | 150 | 75 | Competitive |
| Compound B | Arginine Mimetic Peptide | 50 | 25 | Competitive |
| Compound C | Novel Heterocycle | 25 | 12 | Competitive |
3.3. Biophysical and Structural Characterization
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how an inhibitor binds to the enzyme's active site.[15][16][17][18]
Workflow: Enzyme-Inhibitor Complex Crystallization
Caption: Workflow for determining the X-ray crystal structure of an enzyme-inhibitor complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying enzyme-inhibitor interactions in solution.[19][20][21][22][23] It can be used to confirm binding, map the inhibitor binding site, and study the dynamics of the enzyme-inhibitor complex.
Protocol: Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed experiment that can detect weak to moderate binding interactions.
-
Sample Preparation: Prepare a sample containing the enzyme (typically 10-50 µM) and a higher concentration of the guanidinium-containing inhibitor (e.g., 1-2 mM) in a suitable deuterated buffer.
-
NMR Experiment: Acquire two sets of 1D proton NMR spectra:
-
On-resonance spectrum: Selectively saturate a region of the proton spectrum where only enzyme resonances appear.
-
Off-resonance spectrum: Irradiate a region of the spectrum where there are no protein or ligand signals.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: Protons on the inhibitor that are in close contact with the enzyme will receive saturation from the irradiated protein and will show signals in the STD spectrum. The intensity of the STD signals is proportional to the proximity of the ligand protons to the protein surface.
Case Study: Guanidinium Group in Neuraminidase Inhibitors
The development of the anti-influenza drug Zanamivir (Relenza) is a classic example of the successful application of the guanidinium group in drug design.[8][9][24]
-
Target: Influenza neuraminidase, an enzyme essential for the release of new virus particles from infected cells.
-
Design Strategy: Zanamivir was designed as a transition-state analog of the natural substrate, sialic acid.
-
Role of the Guanidinium Group: The introduction of a positively charged guanidinium group at the C4 position of the lead compound resulted in a significant increase in inhibitory activity.[8] X-ray crystallography revealed that this guanidinium group forms a salt bridge and multiple hydrogen bonds with a conserved glutamate residue (Glu119) and other residues in the enzyme's active site.[9] This interaction anchors the inhibitor in the active site and contributes significantly to its high binding affinity.
Challenges and Future Directions
Despite its advantages, the use of the guanidinium group in drug design is not without its challenges. The high basicity and polarity can lead to poor oral bioavailability and cell permeability.[2][4][5][25]
Future research in this area will likely focus on:
-
Prodrug Strategies: Designing prodrugs that mask the charged guanidinium group to improve membrane permeability, which are then cleaved in vivo to release the active inhibitor.[24][25]
-
Novel Arginine Mimetics: Developing new functional groups that can mimic the key interactions of the guanidinium group but with improved pharmacokinetic properties.[6][26][27][28]
-
Targeted Delivery: Utilizing drug delivery systems to transport guanidinium-containing inhibitors to their site of action, bypassing absorption barriers.
Conclusion
The guanidinium group is a versatile and powerful tool in the arsenal of medicinal chemists and enzymologists. Its ability to mimic the side chain of arginine and engage in strong, specific interactions with enzyme active sites makes it a privileged scaffold for the design of potent and selective inhibitors. By combining rational design with rigorous experimental characterization, researchers can continue to leverage the unique properties of the guanidinium group to develop novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanamivir - Wikipedia [en.wikipedia.org]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologiachile.cl [biologiachile.cl]
- 19. scispace.com [scispace.com]
- 20. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Intramolecular ion-pair prodrugs of zanamivir and guanidino-oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Arginine Mimetic Structures in Biologically Active Antagonists an...: Ingenta Connect [ingentaconnect.com]
- 27. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 1,1-Dimethylguanidine Sulfate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1,1-dimethylguanidine sulfate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile catalyst in their synthetic workflows. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues, optimize your reaction conditions, and achieve higher yields with confidence.
1,1-dimethylguanidine sulfate is a potent organocatalyst valued for its strong basicity and ability to facilitate a range of chemical transformations. As the sulfate salt, it offers distinct handling and solubility properties compared to its free-base counterparts. However, like any powerful tool, its effective use requires a nuanced understanding of its behavior. This document synthesizes field-proven insights and foundational chemical knowledge into a practical, Q&A-based resource to support your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about 1,1-dimethylguanidine sulfate to ensure a solid start.
Q1: How does 1,1-dimethylguanidine sulfate function as a catalyst?
A1: The catalytic activity of guanidines is rooted in their unique electronic structure. 1,1-dimethylguanidine is a very strong organic base.[1] Its catalytic cycle typically involves two key steps:
-
Brønsted Base Activity: The guanidine nitrogen atoms are highly basic and can deprotonate a wide range of acidic protons on substrate molecules (e.g., nitroalkanes, malonates, alcohols) to generate a reactive nucleophile.
-
Guanidinium as a Hydrogen-Bond Donor: Upon protonation, the resulting 1,1-dimethylguanidinium cation becomes an excellent hydrogen-bond donor. This positively charged intermediate can then stabilize the transition state or activate an electrophile by forming single or dual hydrogen bonds, effectively lowering the reaction's activation energy.[2][3]
This dual-functionality—acting as a base to generate a nucleophile and its conjugate acid activating an electrophile—makes it a highly efficient catalyst.
References
troubleshooting side reactions with 1,1-dimethylguanidine
Welcome to the Technical Support Center for 1,1-Dimethylguanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during synthesis. As a strong, non-nucleophilic base (in many contexts) and a potent guanidinylating agent, 1,1-dimethylguanidine is a versatile tool, but its high reactivity requires careful handling to ensure desired outcomes. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues in Guanidinylation Reactions
Guanidinylation, the process of adding a guanidinyl group to a primary or secondary amine, is a primary application of 1,1-dimethylguanidine. However, achieving high yields and purity can be challenging.
Q1: My guanidinylation reaction with 1,1-dimethylguanidine sulfate is giving a low yield or has failed completely. What are the common causes and how can I resolve this?
A1: Low yields in guanidinylation reactions are a frequent issue, often stemming from several interrelated factors concerning reagents and reaction conditions. A systematic approach is key to diagnosis.[1]
Core Causality: The reaction's success hinges on the effective nucleophilic attack of your amine substrate on a guanidinylating agent. When using 1,1-dimethylguanidine sulfate, it must first be converted to the free base or used with a guanidinylating partner reagent, and the amine substrate must be sufficiently nucleophilic and available.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield guanidinylation.
Detailed Breakdown:
-
Reagent Integrity:
-
Amine Substrate: Ensure your amine is pure and dry. Impurities can compete in side reactions, and water can hydrolyze activating agents.[1]
-
1,1-Dimethylguanidine Source: If using the sulfate salt[2][3], it must be neutralized to the free base. The presence of residual acid can protonate your amine substrate, rendering it non-nucleophilic.
-
Solvents: Use anhydrous solvents. Moisture is a common cause of failure as it can react with coupling agents or hydrolyze intermediates.[1]
-
-
Reaction Conditions:
-
Base: When using 1,1-dimethylguanidine sulfate, an external base (e.g., triethylamine, DIPEA) is required to generate the active free base in situ. Ensure at least 2 equivalents of base are used: one to neutralize the sulfate and one to ensure the reaction medium remains basic.
-
Temperature: Many guanidinylation reactions proceed well at room temperature, but sterically hindered or electronically deactivated amines may require gentle heating (e.g., 40-60 °C).[1] However, excessive heat can cause reagent decomposition.
-
Reaction Time: Monitor the reaction's progress by TLC or LC-MS. Incomplete conversion is common if the reaction is stopped prematurely. Conversely, excessively long reaction times can lead to byproduct formation.[1]
-
Q2: My reaction with a complex substrate containing carbonyl groups is yielding a complex mixture. Could 1,1-dimethylguanidine be reacting with my carbonyls?
A2: Yes, this is a likely side reaction. While valued for its basicity, 1,1-dimethylguanidine contains nucleophilic nitrogen atoms that can react with electrophilic centers, especially aldehydes and ketones.
Core Causality: The reaction between an amine derivative and a carbonyl compound is a classic condensation reaction.[4] The highly basic nature of 1,1-dimethylguanidine can also catalyze self-condensation of the carbonyl compound (e.g., an aldol reaction) if enolizable protons are present.[5]
Potential Side Reactions:
| Reactant Functional Group | Side Product Type | Mitigation Strategy |
| Aldehyde / Ketone | Guanidinyl-imine / Aminal | Protect carbonyl as an acetal/ketal. |
| Ester / Thioester | Amidination / Amidine formation | Use lower temperatures; control stoichiometry. |
| Acyl Halide | Acylguanidine | Use a non-nucleophilic base (e.g., proton sponge) if only basicity is needed. |
Mechanistic Insight: Carbonyl Condensation
The initial step is a nucleophilic attack of one of the guanidine nitrogens onto the electrophilic carbonyl carbon. This is typically followed by dehydration to form a C=N double bond, or further reaction if conditions permit.
Caption: General mechanism for carbonyl condensation side reaction.
Preventative Protocol: Acetal Protection of a Model Aldehyde
If the carbonyl group is not the intended reaction site, protection is the most robust strategy.
-
Dissolve Substrate: Dissolve the aldehyde/ketone substrate (1.0 eq) in anhydrous toluene or dichloromethane.
-
Add Protecting Agent: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor: Follow the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the resulting acetal by column chromatography if necessary. The protected substrate is now ready for use with 1,1-dimethylguanidine.
Section 2: Unwanted Reactivity as a Strong Base
The high basicity of 1,1-dimethylguanidine (pKa of conjugate acid ~13.6) can be a double-edged sword, promoting desired reactions but also catalyzing unwanted side reactions.
Q3: I am observing epimerization of a chiral center in my product. Could 1,1-dimethylguanidine be the cause?
A3: Absolutely. This is a critical and often overlooked side reaction, particularly in peptide synthesis and the chemistry of natural products.[6]
Core Causality: 1,1-Dimethylguanidine is a strong base capable of abstracting protons that are weakly acidic. Protons alpha to a carbonyl group (e.g., in an amino acid residue) are susceptible to abstraction. This deprotonation forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity (epimerization or racemization).[6][7]
Who is at Risk?
-
Peptide Synthesis: N-terminal amino acid residues, especially when activated for coupling, are highly prone to epimerization.[6]
-
Natural Product Synthesis: Any stereocenter adjacent to a carbonyl group or other electron-withdrawing group.
-
Pharmaceutical Intermediates: Chiral ketones and esters.
Mitigation Strategies:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C or -20 °C). This will disfavor the thermodynamics of proton abstraction.
-
Use a Milder Base: If the full basic strength of 1,1-dimethylguanidine is not required, consider a weaker base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Limit Exposure Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
In Situ Quench: If possible, design the reaction so that the basic guanidine is neutralized by a co-product or an additive as the reaction proceeds.
Appendix
Appendix A: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₉N₃ | [8] |
| Molar Mass | 87.13 g/mol | [8] |
| Appearance | White crystalline powder or colorless solid/liquid | [8] |
| Melting Point (Sulfate Salt) | >300 °C (dec.) | [9] |
| Solubility | Highly soluble in polar solvents (water, alcohols) | [8] |
| Stability | Stable under recommended storage conditions. | [10] |
| Incompatibilities | Strong oxidizing agents. | [10] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Products Synthesized with 1,1-Dimethylguanidine
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for purifying your target compounds from reactions involving the highly polar and basic reagent, 1,1-dimethylguanidine. The unique properties of this reagent present specific challenges, primarily its removal from the final product. This center addresses these challenges through a series of frequently asked questions and in-depth troubleshooting guides.
Section 1: Understanding the Core Challenge
1,1-Dimethylguanidine is an effective organic base and reagent, but its physical properties are central to the purification difficulties encountered. Understanding these properties is the first step in designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Basicity (pKa) | ~13.6 (for the conjugate acid) | A very strong base, it will readily protonate to form a salt. This salt is often highly water-soluble. |
| Polarity | High | The neutral base and its salt form are highly polar, making extraction from polar reaction solvents difficult. |
| Solubility | Highly soluble in polar solvents such as water, methanol, and ethanol[1]. | Difficult to remove by simple precipitation or filtration if the product has similar solubility. The high solubility of its salts must be leveraged. |
| Physical State | Typically a white, crystalline powder (often supplied as a sulfate salt)[1]. | Can be handled as a solid, but once in solution, it is the ionic/polar nature that dictates separation. |
The primary goal of any purification method will be to exploit the significant differences in basicity and polarity between 1,1-dimethylguanidine and your desired product.
Section 2: Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a long streak originating from the baseline, and my product spot is not well-defined. What is happening?
A1: This is a classic sign of a strongly basic compound interacting with the acidic silanol groups on a standard silica gel TLC plate. Both your product (if basic) and any residual 1,1-dimethylguanidine can cause this. The basic amine groups bind tightly to the acidic silica, leading to slow, uneven migration up the plate (streaking) instead of forming a compact spot. This makes it impossible to accurately assess purity or determine an appropriate Rf value for column chromatography[2][3]. The immediate solution is to add a small amount of a competing base, like triethylamine (0.5-2%) or a 10% solution of ammonium hydroxide in methanol, to your TLC elution solvent[4][5]. This deactivates the acidic sites on the silica, allowing your basic compound to move up the plate properly.
Q2: I've performed an aqueous workup, but my NMR spectrum still shows significant contamination from 1,1-dimethylguanidine. Why wasn't the wash effective?
A2: This commonly occurs for two reasons. First, if you used only a neutral water wash, the 1,1-dimethylguanidine (a base) may not have partitioned effectively into the aqueous layer, especially if your organic solvent has some polarity (e.g., ethyl acetate). Second, if your desired product is also basic, you may have been hesitant to use an acidic wash for fear of extracting your product as well. The key is to leverage the pKa difference. 1,1-Dimethylguanidine is a very strong base and will be protonated by even weak acids. A wash with a dilute acid like 1M HCl or even saturated ammonium chloride (pH ~5-6) will convert the guanidine into its highly water-soluble salt, which will be efficiently removed into the aqueous phase[6][7]. If your product is a much weaker base, it may remain in the organic layer under these conditions.
Q3: My product is acid-sensitive. How can I remove the basic 1,1-dimethylguanidine without using an acidic wash?
A3: This is a common and valid concern. In this scenario, you should avoid aqueous acid washes altogether. Your best alternatives are:
-
Scavenger Resins: Use a solid-supported acid, such as a sulfonic acid resin (e.g., Dowex®). These resins are polymer beads that have acidic functional groups. You simply stir your crude product solution with the resin. The basic 1,1-dimethylguanidine reacts with the resin and becomes attached to the solid support. You can then remove it by simple filtration, leaving your acid-sensitive product untouched in the solution[8]. This is a highly effective and clean method.
-
Specialized Chromatography: Use a stationary phase other than silica gel, such as neutral or basic alumina, which will not degrade your product[5]. Alternatively, deactivating your silica gel column by pre-flushing with an eluent containing triethylamine is also effective[9].
Section 3: In-Depth Troubleshooting & Purification Protocols
Guide 1: Purification by Acid-Base Extraction
This is the most common and often most effective first-pass purification technique. It chemically modifies the guanidine impurity to make it easily separable.
Causality: The fundamental principle is to exploit the high basicity of the guanidine functional group. By washing an organic solution of the crude product with an aqueous acid, the 1,1-dimethylguanidine is protonated to form a guanidinium salt. This ionic salt is insoluble in most organic solvents but highly soluble in water, allowing for its selective removal[10][11][12].
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Initial Wash (Optional): If the reaction was run in a polar, water-miscible solvent like DMF or DMSO, first dilute the mixture heavily with your extraction solvent and wash several times with water to remove the bulk of the high-boiling solvent[7].
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Expert Insight: The choice of acid is important. For robust, non-sensitive products, 1M HCl is effective. If your product has some basicity but is significantly less basic than 1,1-dimethylguanidine, a milder acid like 10% aqueous citric acid or saturated ammonium chloride solution can be used for more selective extraction.
-
-
Separation: Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate completely. Drain the lower aqueous layer containing the guanidinium salt[13][14].
-
Repeat: Repeat the acidic wash (Step 3 & 4) one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine (saturated NaCl) to remove excess water[15].
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Decision workflow for using acid-base extraction.
Guide 2: Purification by Flash Column Chromatography
When extraction is insufficient or inappropriate, flash chromatography is the next step. However, for basic compounds like 1,1-dimethylguanidine, special considerations are required to prevent poor separation.
Causality: The acidic nature of standard silica gel causes strong, often irreversible, binding of basic compounds. This leads to significant tailing (streaking), poor resolution, and sometimes complete loss of the compound on the column[3][5]. The solution is to neutralize the acidic sites on the silica gel before and during the separation.
| Issue | Cause | Recommended Solution(s) |
| Streaking / Tailing | Strong interaction of basic analyte with acidic silanol groups on silica. | Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to the eluent to mask the silanol sites[3][4]. |
| Product Degradation | Compound is unstable on acidic silica gel. | 1. Deactivate the silica by pre-flushing the column with eluent containing TEA[9]. 2. Use a less acidic stationary phase like neutral alumina or Florisil[5]. |
| Very Polar Product | Product does not move from the baseline even in highly polar solvents (e.g., 100% Ethyl Acetate). | Use a more polar mobile phase system, such as 5-20% Methanol in Dichloromethane. Adding a small amount of ammonium hydroxide (e.g., preparing a 10% NH₄OH in MeOH stock and using 1-10% of this stock in DCM) can be highly effective for very polar bases[5]. |
| Co-elution | Product and guanidine impurity have very similar Rf values even with additives. | Consider an alternative technique like reversed-phase chromatography or using a scavenger resin prior to the column. |
-
Solvent Selection: Determine an appropriate solvent system using TLC plates, ensuring you add ~1% triethylamine to the mobile phase to get a clean spot and an Rf value for your product of ~0.2-0.3[3].
-
Column Packing: Dry or slurry pack the column with silica gel as you normally would.
-
Deactivation Flush: Before loading your sample, flush the packed column with 2-3 column volumes of your chosen eluent that includes the triethylamine additive. This neutralizes the active sites throughout the silica bed[9].
-
Sample Loading: Load your crude product onto the column (dry loading is often preferred for polar compounds).
-
Elution: Run the chromatography using your pre-determined solvent system containing the amine additive, either isocratically or with a polarity gradient.
Guide 3: Purification by Scavenger Resin
This technique offers a highly selective method for removing basic impurities with minimal effort and no need for liquid-liquid extractions.
Causality: Scavenger resins are functionalized polymers. For removing bases, an acidic resin (e.g., a polymer-bound sulfonic acid, -SO₃H) is used. The basic 1,1-dimethylguanidine reacts with the acidic sites on the insoluble resin beads, effectively tethering the impurity to the solid phase. The desired neutral or less basic product remains in solution and is recovered by simple filtration[8].
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Acid-base_extraction [bionity.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. magritek.com [magritek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Managing the Hygroscopic Nature of 1,1-Dimethylguanidine Sulfate
Welcome to the technical support guide for 1,1-dimethylguanidine sulfate. As a potent organic base, this reagent is invaluable in pharmaceutical development and organic synthesis, particularly where strong, non-nucleophilic basicity is required.[1] However, its pronounced hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents significant challenges that can compromise experimental integrity, reproducibility, and safety.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested answers and protocols to help you anticipate, troubleshoot, and manage the challenges associated with the hygroscopicity of 1,1-dimethylguanidine sulfate.
Frequently Asked Questions (FAQs)
Q1: Just how hygroscopic is 1,1-dimethylguanidine sulfate? Will a few minutes on the bench really affect it?
A: Yes, absolutely. The term "hygroscopic" should be treated with the same caution as "anhydrous".[2][3] Exposure to ambient laboratory air, even for a few minutes, is sufficient for the compound to adsorb a significant amount of water. This is not just surface moisture; it can lead to the formation of hydrates. The impact is twofold:
-
Inaccurate Mass: The measured weight will be artificially high, leading to the use of fewer molar equivalents of the base than calculated.
-
Altered Reactivity: The presence of water can alter the reaction environment, potentially leading to unwanted side reactions, hydrolysis of sensitive substrates, or changes in the base's effective strength.[4][5]
Q2: My new bottle of 1,1-dimethylguanidine sulfate arrived sealed. Is it truly anhydrous?
A: Approach "anhydrous" labels with healthy skepticism.[3] While reputable suppliers take great care in packaging, no seal is perfect, and some moisture uptake can occur during packaging and transport. For highly moisture-sensitive reactions, it is best practice to assume the presence of some water and either dry the reagent before use or accurately determine its water content.
Q3: Can I store an opened container in a standard desiccator?
A: A desiccator with a fresh, active desiccant is the minimum requirement for storage.[6] However, for long-term storage or frequent access, this may be insufficient. Every time the desiccator is opened, it's recharged with moist ambient air. If you access the compound frequently, consider storing smaller, single-use aliquots in separate vials within the main desiccator to minimize exposure of the bulk material. For the highest level of protection, storage inside an inert atmosphere glovebox is the gold standard.[2]
Q4: I prepared a stock solution and the results of my experiment are inconsistent. Could this be related to its hygroscopic nature?
A: This is a classic symptom. If the solid reagent absorbed water before you weighed it, your stock solution will be less concentrated than calculated. Furthermore, if the solvent used for the stock solution was not scrupulously dried, it will contribute to the problem. Over time, moisture can be absorbed from the headspace of the solution's container, further diluting it and potentially causing degradation. Water content can significantly impact the stability of active pharmaceutical ingredients (APIs) and drug products.[7]
Troubleshooting Guide: From Symptoms to Solutions
Experimental failures are often multifaceted, but when working with 1,1-dimethylguanidine sulfate, its hygroscopicity should be a primary suspect.
| Symptom / Observation | Probable Cause Related to Hygroscopicity | Recommended Action & Scientific Rationale |
| Low or No Reaction Yield | Insufficient Molar Equivalents: The reagent's weight was inflated by adsorbed water, meaning you added less base than your stoichiometry required. Many base-catalyzed reactions are highly sensitive to the amount of base present.[8] | 1. Dry the Reagent: Dry a fresh portion of the reagent under high vacuum at an elevated temperature (e.g., 50-60°C) for several hours immediately before use.[3] 2. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage and adjust the mass accordingly for precise molar calculations.[9][10] |
| Formation of Unexpected Byproducts | Water-Mediated Side Reactions: Water can act as a nucleophile, leading to hydrolysis of your starting materials or intermediates. It can also alter the basicity of the guanidine, promoting different reaction pathways.[4][5] | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox to exclude atmospheric moisture.[11] |
| Poor Reproducibility Between Batches | Variable Water Content: The amount of water absorbed by the reagent varies with ambient humidity and exposure time. A reaction run on a dry winter day may behave differently than one on a humid summer day.[12] | 1. Standardize Handling Protocol: Implement a strict, consistent protocol for handling the reagent (see Protocol section below). 2. Aliquot the Reagent: Upon receiving a new bottle, immediately divide it into smaller, single-use quantities in an inert atmosphere. This protects the integrity of the bulk supply.[13] |
| Reagent Clumping or "Oiling Out" | Deliquescence: The solid has absorbed so much atmospheric moisture that it has begun to dissolve in it, forming a concentrated aqueous solution. The material is significantly compromised. | 1. Discard Compromised Reagent: Do not attempt to rescue a reagent that has become oily or formed a paste. Its purity and water content are unknown and unreliable. 2. Improve Storage: Review your storage methods. The current practice is inadequate. Move to a glovebox or a vacuum desiccator with a high-capacity desiccant.[6][14] |
Core Experimental Protocols
Protocol 1: Accurate Weighing of 1,1-Dimethylguanidine Sulfate
This protocol outlines two methods, from standard good practice to high-precision techniques for moisture-critical applications.
Method A: Rapid Weighing with Desiccator
-
Preparation: Ensure your desiccator contains a fresh, active desiccant (e.g., blue indicating silica gel or Drierite®). Place the sealed stock bottle of 1,1-dimethylguanidine sulfate inside the desiccator for at least 24 hours to equilibrate.
-
Tare: Place your receiving flask or weigh boat on the analytical balance and tare the weight.
-
Transfer: Briefly remove the stock bottle from the desiccator. Open it, quickly transfer an approximate amount of the solid to your tared container, and immediately close the stock bottle.
-
Weigh & Record: Place the receiving flask on the balance and record the mass. Aim to complete this transfer in under 30 seconds.
-
Return to Storage: Immediately return the stock bottle to the desiccator.[15]
Method B: High-Precision Weighing in an Inert Atmosphere Glovebox
-
Environment: Ensure the glovebox atmosphere has low moisture content (<10 ppm H₂O is ideal).
-
Equilibration: Bring the stock bottle, spatula, and receiving vessel into the glovebox antechamber. Cycle the antechamber atmosphere at least three times. Allow all items to equilibrate inside the main chamber for at least 30 minutes.
-
Weighing: With the analytical balance inside the glovebox, tare the receiving vessel. Carefully transfer the desired amount of 1,1-dimethylguanidine sulfate.
-
Sealing: Securely cap the receiving vessel before removing it from the glovebox to prevent moisture ingress.
Protocol 2: Pre-Drying the Reagent for Critical Applications
-
Setup: Place a suitable amount of 1,1-dimethylguanidine sulfate in a round-bottom flask equipped with a vacuum adapter.
-
Drying: Connect the flask to a high-vacuum line (Schlenk line). Heat the flask gently with a heating mantle to 40-50°C while under vacuum. Caution: Do not heat to the decomposition temperature.
-
Duration: Maintain heat and vacuum for 4-6 hours. For very stubborn hydrates, drying overnight may be necessary.
-
Backfilling: Allow the flask to cool completely to room temperature before backfilling with an inert gas (Nitrogen or Argon). Introducing air to a hot, reactive solid can be hazardous.
-
Handling: Immediately transfer the dried reagent in an inert atmosphere or use it directly from the flask under a positive pressure of inert gas.
Protocol 3: Quantifying Water Content via Karl Fischer Titration
For the ultimate in precision, quantifying the water content allows you to use the hygroscopic solid with confidence by adjusting its mass for calculations. Karl Fischer (KF) titration is the gold standard for this.[9][16]
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).[10]
-
Sample Preparation: In a low-humidity environment (e.g., a glovebag or glovebox), accurately weigh a small sample of the 1,1-dimethylguanidine sulfate.
-
Injection: Quickly and carefully add the weighed solid to the KF titration cell.
-
Titration: Run the titration according to the instrument's instructions. The instrument will measure the amount of iodine required to react with the water present and calculate the water content.[10]
-
Calculation: Use the resulting water percentage (%w/w) to calculate the corrected mass needed for your reaction.
-
Corrected Mass = (Desired Mass of Anhydrous Reagent) / (1 - [%w/w / 100])
-
Visual Workflow Guides
To aid in decision-making, the following diagrams illustrate key workflows for handling 1,1-dimethylguanidine sulfate.
Caption: Decision workflow for handling 1,1-dimethylguanidine sulfate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Water‐Triggered Direct Air Capture by Strong Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Frontiers | Soil Moisture Affects the Rapid Response of Microbes to Labile Organic C Addition [frontiersin.org]
- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 14. needle.tube [needle.tube]
- 15. researchgate.net [researchgate.net]
- 16. mcckf.com [mcckf.com]
common impurities in commercial 1,1-dimethylguanidine sulfate and their effects
Welcome to the technical support center for 1,1-dimethylguanidine sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is commercial 1,1-dimethylguanidine sulfate and what is its typical purity?
1,1-Dimethylguanidine sulfate is a salt of the strong organic base 1,1-dimethylguanidine. It is a white solid that is soluble in water and is commonly used in organic synthesis, including in the production of pharmaceuticals and agrochemicals.[1] Commercial grades of 1,1-dimethylguanidine sulfate are typically available in purities of 97% or higher. However, the remaining percentage can consist of impurities that may impact sensitive applications.
Q2: What are the likely impurities in commercial 1,1-dimethylguanidine sulfate?
While manufacturers' specifications provide a general purity level, they often do not detail the specific nature of the residual impurities. Based on the common synthesis routes for guanidines and their derivatives, potential impurities can be categorized as:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like dimethylamine, cyanamide, or related precursors.
-
By-products from Synthesis: Side reactions can lead to the formation of various related guanidinic compounds or oligomers. For instance, in syntheses related to metformin, impurities such as (4,6-diamino-1,3,5-triazin-2-yl)guanidine have been identified.[2]
-
Degradation Products: Although 1,1-dimethylguanidine sulfate is stable at room temperature, it can decompose at high temperatures (around 300 °C). Improper storage or handling could lead to the formation of degradation products.
-
Residual Solvents and Water: The manufacturing process may leave traces of organic solvents or water in the final product.
Here is a summary of potential impurities and their likely sources:
| Impurity Category | Potential Specific Impurities | Likely Source |
| Starting Materials | Dimethylamine, Cyanamide | Incomplete reaction during synthesis |
| Reaction By-products | Melamine, Ammeline, Guanylurea | Side reactions or oligomerization |
| Related Guanidines | Metformin Impurity 7, Metformin Impurity E Sulfate | Cross-reactivity or related syntheses[2] |
| Degradation Products | Ammonia, Dimethylamine | Thermal decomposition |
| Process-Related | Residual solvents (e.g., ethanol, isopropanol), Water | Purification and drying steps |
Q3: How can these impurities affect my experiment, particularly in drug development?
Impurities, even in small amounts, can have significant consequences in research and pharmaceutical development.[3] Their effects can range from subtle to critical:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate and outcome of your reaction.
-
Formation of Unexpected By-products: Reactive impurities can participate in side reactions, leading to a complex product mixture and difficulties in purification.
-
Inaccurate Stoichiometry: If a significant portion of the reagent is composed of impurities, the actual molar amount of 1,1-dimethylguanidine will be lower than calculated, affecting reaction yields.
-
Toxicity and Safety Concerns: In drug development, impurities in a starting material can be carried through to the final active pharmaceutical ingredient (API), potentially leading to toxicological issues.[3]
-
Analytical Interference: Impurities can co-elute with the desired product in chromatographic analyses or interfere with spectroscopic characterization.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues that may be related to impurities in 1,1-dimethylguanidine sulfate.
Issue 1: My reaction is giving a low yield or is not proceeding to completion.
Possible Cause: The purity of your 1,1-dimethylguanidine sulfate may be lower than specified, leading to an incorrect stoichiometry of your reactants. Alternatively, an impurity may be inhibiting the reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Step-by-Step Protocol:
-
Verify Purity:
-
Quantitative NMR (qNMR): Use a certified reference standard to accurately determine the purity of your 1,1-dimethylguanidine sulfate.
-
Titration: As 1,1-dimethylguanidine is a strong base, you can perform an acid-base titration to determine its concentration in a solution.
-
-
Adjust Stoichiometry or Purify:
-
If the purity is lower than specified, adjust the amount of reagent used in your reaction accordingly.
-
For highly sensitive reactions, consider purifying the reagent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
-
-
Investigate Inhibitors:
-
If adjusting the stoichiometry does not resolve the issue, analyze the commercial reagent for potential inhibiting impurities using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Common analytical methods for organic compounds can be adapted for this purpose.[4][5]
-
Issue 2: I am observing unexpected spots on my TLC plate or peaks in my chromatogram.
Possible Cause: Impurities in the 1,1-dimethylguanidine sulfate are being carried through the reaction or are reacting to form new by-products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected by-products.
Step-by-Step Protocol:
-
Analyze the Starting Material:
-
Run a Thin Layer Chromatography (TLC) or LC-MS of the 1,1-dimethylguanidine sulfate solution to see if the unexpected spots/peaks are present in the starting material.
-
-
Isolate and Characterize the By-product:
-
If the by-product is formed during the reaction, use preparative chromatography (e.g., flash chromatography or preparative HPLC) to isolate it.
-
Characterize the isolated by-product using spectroscopic methods (NMR, MS, IR) to determine its structure. This will help in deducing its origin.
-
-
Purify the Starting Material:
-
If the by-product is found to originate from an impurity in the starting material, purify the 1,1-dimethylguanidine sulfate before use.
-
-
Optimize Reaction Conditions:
-
If the by-product is a result of a side reaction, optimize your reaction conditions (e.g., temperature, reaction time, solvent) to minimize its formation.
-
References
Technical Support Center: Navigating the Stability of 1,1-Dimethylguanidine in Long-Duration Reactions
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development who utilize 1,1-dimethylguanidine (1,1-DMG) in their synthetic protocols. Long-duration reactions present unique challenges to the stability of this potent, non-nucleophilic base. This guide provides in-depth troubleshooting advice and practical, field-tested protocols to mitigate degradation and ensure the reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by 1,1-dimethylguanidine is stalling after an initial period of reactivity. What could be the underlying cause?
A common reason for a reaction to stall when using a catalyst is the degradation of the catalyst itself. 1,1-Dimethylguanidine, while a strong base, can be susceptible to degradation over extended periods, especially at elevated temperatures or in the presence of certain reagents. This degradation reduces the effective concentration of the catalyst, leading to a decrease in the reaction rate. It is crucial to first verify if catalyst degradation is occurring.
Q2: What are the likely degradation pathways for 1,1-dimethylguanidine under typical reaction conditions?
While specific degradation pathways for 1,1-DMG are not extensively documented in readily available literature, we can infer likely routes based on the known chemistry of guanidines. One of the primary degradation pathways for guanidinium salts is hydrolysis, which can be influenced by pH and temperature.[1] For 1,1-DMG, this could lead to the formation of 1,1-dimethylurea and ammonia. Additionally, reaction with electrophilic components in the reaction mixture can consume the 1,1-DMG.
Q3: How can I qualitatively and quantitatively assess the degradation of 1,1-dimethylguanidine in my reaction mixture?
Several analytical techniques can be employed to monitor the concentration of 1,1-DMG over time:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is a robust method for quantification. Since 1,1-DMG lacks a strong UV chromophore, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) are more effective.[2][3] A well-designed HPLC-MS/MS method can offer high sensitivity and selectivity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a straightforward method to monitor the disappearance of the characteristic singlet of the methyl protons of 1,1-DMG. The appearance of new signals can also provide clues about the structure of the degradation products.
-
Gas Chromatography (GC): GC can be useful if volatile degradation products are expected.[5]
Q4: What are the best practices for storing 1,1-dimethylguanidine to ensure its stability before use?
1,1-Dimethylguanidine and its salts should be stored in a cool, dry place, away from direct sunlight and moisture.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture. For the sulfate salt, storage at 2-8°C is recommended.[6]
Troubleshooting Guides
Issue 1: Inconsistent reaction outcomes and the appearance of unexpected byproducts.
Root Cause Analysis: The degradation of 1,1-dimethylguanidine can lead to a cascade of problems, including a drop in the catalyst's effective concentration and the introduction of new, reactive species into the reaction medium, which can then participate in side reactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reactions.
Detailed Troubleshooting Steps:
-
Confirm Degradation: The first and most critical step is to confirm that 1,1-DMG is degrading under your reaction conditions. Use the analytical methods described in the FAQs to track the concentration of 1,1-DMG over the course of the reaction.
-
Temperature Optimization: Higher temperatures accelerate most degradation reactions. Evaluate if the reaction can be conducted at a lower temperature. A decrease of 10°C can significantly reduce the rate of degradation.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. The presence of water can facilitate hydrolytic degradation.[1] 1,1-Dimethylguanidine is soluble in polar solvents like water and alcohol.[7]
-
Slow Addition of Catalyst: Instead of adding the entire amount of 1,1-DMG at the beginning of a long reaction, consider a slow addition protocol using a syringe pump. This maintains a low but steady concentration of the active catalyst, minimizing the amount of catalyst present at any given time that is susceptible to degradation.
Experimental Protocols
Protocol 1: Quantitative Analysis of 1,1-Dimethylguanidine by HPLC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of 1,1-dimethylguanidine in a reaction mixture.
Instrumentation and Materials:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
1,1-Dimethylguanidine standard
-
Internal Standard (e.g., a stable isotope-labeled version of 1,1-DMG or a structurally similar compound with a distinct mass)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 1,1-dimethylguanidine in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Spike each standard and sample with a fixed concentration of the internal standard.
-
At specified time points, withdraw an aliquot of your reaction mixture, quench if necessary, and dilute it to fall within the range of your calibration curve.
-
-
LC-MS/MS Method:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Use electrospray ionization in positive ion mode (ESI+). Monitor the specific mass transitions for 1,1-dimethylguanidine and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 1,1-dimethylguanidine to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of 1,1-dimethylguanidine in your reaction samples using the regression equation from the calibration curve.
-
Data Presentation:
| Reaction Time (hours) | Peak Area Ratio (1,1-DMG/IS) | Calculated Concentration (mM) | % Degradation |
| 0 | 2.54 | 10.0 | 0 |
| 8 | 2.11 | 8.3 | 17 |
| 16 | 1.75 | 6.9 | 31 |
| 24 | 1.42 | 5.6 | 44 |
| 48 | 0.89 | 3.5 | 65 |
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthesis and quantification method for endogenous metabolites dimethylguanidino valeric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. chemscene.com [chemscene.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating Scale-Up Challenges in Syntheses Utilizing 1,1-Dimethylguanidine Sulfate
Welcome to the technical support resource for researchers and process chemists employing 1,1-dimethylguanidine sulfate in their synthetic routes. As a versatile and potent reagent for guanidinylation, its transition from bench-scale discovery to pilot or manufacturing scale introduces a unique set of challenges.[1] This guide is structured to provide direct, actionable insights into overcoming these hurdles, ensuring your scale-up process is efficient, safe, and reproducible.
We will move beyond simple procedural lists to explore the underlying chemical principles governing these challenges. This document is designed to function as a troubleshooting manual and a strategic guide, empowering you with the expertise to anticipate and solve problems before they impact your project timelines and outcomes.
Section 1: Foundational Knowledge & Safety at Scale
Before initiating any scale-up campaign, a thorough understanding of the reagent's properties and the associated safety protocols is non-negotiable.
FAQ: Core Reagent Properties
Q1: What are the key physical and chemical properties of 1,1-dimethylguanidine sulfate that I must consider for scale-up?
A1: 1,1-Dimethylguanidine sulfate is a white crystalline solid with a high melting point (decomposes around 300°C).[1] Its most critical properties for scale-up are:
-
High Basicity: The guanidine moiety is a strong organic base. The sulfate salt form mitigates this, making it a more stable and handleable solid. However, the free base, often generated in situ, is highly basic and nucleophilic, which can influence reaction pathways and material compatibility.[1][2]
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This can significantly impact weighing accuracy, stoichiometry, and reaction consistency at scale.
-
Solubility: It is generally soluble in water and less soluble in common organic solvents.[1][5] This property dictates solvent selection for the reaction and is a key parameter for designing the work-up and purification strategy.
| Property | Value / Description | Scale-Up Implication |
| CAS Number | 598-65-2 | Correct material identification and regulatory documentation. |
| Molecular Formula | C₆H₁₈N₆·H₂SO₄ | Calculation of molar equivalents and process mass intensity. |
| Appearance | White to off-white crystalline powder | Visual check for initial quality; deviations may indicate impurities.[1][5] |
| Melting Point | ~300 °C (decomposes) | High thermal stability, but decomposition should be considered for high-temp reactions. |
| Key Hazard | Skin/eye irritant, potential respiratory irritant | Requires stringent engineering controls and Personal Protective Equipment (PPE).[6] |
| Stability | Hygroscopic | Requires controlled atmosphere for storage and handling to ensure accurate dispensing.[3] |
Q2: What are the mandatory safety precautions when handling multi-kilogram quantities of 1,1-dimethylguanidine sulfate?
A2: Handling large quantities requires moving beyond standard laboratory practices to robust engineering and administrative controls.
-
Engineering Controls: Use a dedicated, ventilated charging enclosure or a glovebox for transferring the solid. This minimizes dust inhalation, which can cause respiratory irritation.[6] Ensure reactors are properly grounded to prevent static discharge during charging.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is critical. This includes impervious clothing, chemical-resistant gloves (inspect before use), and full-face protection (face shield and safety goggles).[3][6] For large-scale charging, a powered air-purifying respirator (PAPR) is recommended.
-
Spill Management: Have a spill response plan and appropriate materials (e.g., absorbent pads, designated waste containers) readily available. Do not allow the product to enter drains.[3][6] Spills should be swept up without creating dust.[6]
Section 2: Troubleshooting Guide - Reaction & Process Control
Scaling a reaction is not merely about using larger flasks; it involves managing heat transfer, mass transfer, and reaction kinetics on a macro scale.
Q3: My guanidinylation reaction yield dropped significantly when moving from a 1L to a 100L reactor. What are the likely causes?
A3: A drop in yield upon scale-up is a classic problem, often rooted in mixing and thermal control.
-
Cause 1: Inefficient Mixing/Mass Transfer: In a large reactor, localized "hot spots" or areas of poor reagent distribution can occur, especially with heterogeneous mixtures. The strong basicity of the in situ generated 1,1-dimethylguanidine free base can cause rapid, localized side reactions if not dispersed quickly.
-
Solution: Evaluate your agitation system. A simple overhead stirrer that was sufficient for 1L may be inadequate for 100L. Assess the impeller type, agitation speed (RPM), and baffle configuration to ensure you are achieving sufficient turnover and uniform mixing. For critical reactions, computational fluid dynamics (CFD) modeling can predict mixing efficiency.
-
-
Cause 2: Poor Temperature Control (Exotherm Management): Guanidinylation reactions can be exothermic. A 1L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A 100L reactor has a much lower ratio, making it harder to remove heat. An uncontrolled temperature spike can lead to thermal decomposition of reactants or products and promote side-reaction pathways.
-
Solution:
-
Characterize the Exotherm: Use reaction calorimetry (e.g., RC1) at the lab scale to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for safe scale-up.
-
Control Reagent Addition: Implement a slow, controlled addition of the most reactive component (e.g., the amine substrate or the base used to free the guanidine) to manage the rate of heat generation.
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket and chiller system have the capacity to handle the calculated heat load.
-
-
Workflow: Diagnosing and Resolving Low Yield on Scale-Up
Caption: Troubleshooting logic for addressing yield loss during scale-up.
Q4: We are seeing inconsistent reaction times and the formation of a new, unknown by-product. What should we investigate?
A4: Inconsistency is often linked to raw material quality or atmospheric exposure.
-
Investigate Water Content: Given the hygroscopic nature of 1,1-dimethylguanidine sulfate, moisture is a primary suspect.[3] Water can hydrolyze activating agents or react with intermediates. The "new by-product" could arise from a water-mediated side reaction.
-
Protocol: Implement a strict protocol for handling the reagent. Store it under an inert atmosphere (nitrogen or argon). Before use in the plant, take a sample for Karl Fischer titration to determine the exact water content. Adjust the reagent charge based on the purity assay and water content to ensure consistent molar equivalents are used in every batch.
-
-
Review Base Addition: If you are generating the free base in situ (e.g., by adding NaOH or K₂CO₃), the rate and method of this addition are critical. Poorly controlled addition can create pockets of very high pH, potentially catalyzing undesired reactions like dimerization of your substrate or elimination reactions.
Section 3: Troubleshooting Guide - Work-up & Product Isolation
Successfully forming the product in the reactor is only half the battle. Isolation at scale presents its own challenges.
Q5: Our product is an oil at the lab scale after work-up, but at the pilot scale, we are getting an intractable emulsion during the aqueous wash. Why is this happening?
A5: Emulsion formation is a classic scale-up issue related to increased agitation energy and longer phase-settling times. Guanidinium salts, even as products, can act as surfactants, stabilizing emulsions.
-
Solution 1: Modify Wash Conditions: Try adding a saturated brine solution (NaCl) to the aqueous wash. The increased ionic strength of the aqueous phase often helps to "break" emulsions by altering phase densities and interfacial tension.
-
Solution 2: Reduce Agitation: During extraction and washing, use the minimum agitation required for effective phase contact. Avoid high-shear mixing, which promotes emulsion formation.
-
Solution 3: Add a Co-solvent: Adding a small amount of a water-miscible solvent like isopropanol can sometimes alter the phase behavior sufficiently to prevent stable emulsions. This must be validated to ensure it does not negatively impact product purity or subsequent steps.
Q6: The crystallization of our final product is inconsistent. Sometimes it yields fine needles that are difficult to filter, and other times large crystals. How can we control crystal morphology?
A6: Crystal morphology (polymorphism) is critical for filtration, drying, and the final product's bulk properties. Control is achieved by managing the rate of supersaturation.
-
Control Cooling Profile: Do not "crash cool" the batch. Implement a controlled, linear cooling ramp. A slow cooling rate generally promotes the growth of larger, more uniform crystals.
-
Seeding Strategy: Develop a seeding protocol. Add a small quantity of previously isolated, high-quality crystals at a specific temperature where the solution is just saturated. This provides nucleation sites and encourages controlled crystal growth rather than spontaneous, rapid nucleation which leads to fine particles.
-
Anti-solvent Addition: If using an anti-solvent for crystallization, control the addition rate carefully. A slow, subsurface addition with good mixing ensures the supersaturation is generated uniformly throughout the vessel.
General Scale-Up Workflow for a Guanidinylation Reaction
Caption: A generalized workflow for scaling up a synthesis using 1,1-dimethylguanidine sulfate.
Section 4: Experimental Protocol Example
This section provides a generic, illustrative protocol for the guanidinylation of a primary amine, designed with scale-up considerations in mind.
Protocol: Scalable Guanidinylation of 4-Bromoaniline
Objective: To synthesize N-(4-bromophenyl)-N',N'-dimethylguanidine sulfate with robust process controls.
Materials:
-
4-Bromoaniline
-
1,1-Dimethylguanidine sulfate (assay and KF pre-determined)
-
Sodium Hydroxide (50% w/w solution)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
Reactor Setup: Ensure a 100L glass-lined reactor is clean, dry, and rendered inert with a nitrogen atmosphere.
-
Charging: Charge the reactor with 4-bromoaniline (5.00 kg, 29.1 mol, 1.0 equiv) and Toluene (50 L). Begin agitation to ensure a homogeneous solution.
-
Free Base Generation: Cool the reactor contents to 10-15°C. Slowly add 1,1-dimethylguanidine sulfate (4.38 kg, 32.0 mol, 1.1 equiv based on 98% assay) to the slurry.
-
Reaction: Over a period of 1-2 hours, slowly add sodium hydroxide (50% solution, 2.56 kg, 32.0 mol, 1.1 equiv) via a metering pump, ensuring the internal temperature does not exceed 25°C.
-
In-Process Control (IPC): After the addition is complete, hold the reaction mixture at 20-25°C. After 2 hours, take a sample for LC-MS analysis to check for the disappearance of 4-bromoaniline. The reaction is complete when <1% of the starting material remains.
-
Work-up - Quench & Wash: Add deionized water (25 L) to the reactor and agitate for 15 minutes. Stop the agitator and allow the layers to separate for at least 30 minutes.
-
Phase Separation: Drain the lower aqueous layer.
-
Brine Wash: Add saturated brine solution (25 L) to the organic layer, agitate for 15 minutes, and perform another phase separation to remove residual water and salts.
-
Solvent Swap & Crystallization: Concentrate the toluene layer under vacuum to approximately 20 L. Cool the batch to 50°C and add a seed of previously prepared N-(4-bromophenyl)-N',N'-dimethylguanidine (10 g).
-
Isolation: Implement a linear cooling ramp from 50°C to 5°C over 4 hours. Hold at 5°C for 2 hours to maximize crystal growth.
-
Filtration & Drying: Filter the resulting slurry on a Nutsche filter. Wash the cake with cold (0-5°C) toluene (2 x 5 L). Dry the product under vacuum at 50°C until a constant weight is achieved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. labproinc.com [labproinc.com]
- 5. myuchem.com [myuchem.com]
- 6. chemicalbook.com [chemicalbook.com]
addressing poor reproducibility in experiments with 1,1-dimethylguanidine
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address poor reproducibility in experiments involving 1,1-dimethylguanidine. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical insights necessary to ensure the validity and consistency of your results.
Introduction: Understanding the Challenges of 1,1-Dimethylguanidine
1,1-Dimethylguanidine is a small, highly polar molecule belonging to the guanidine class of compounds. While a valuable tool in various research contexts, its physicochemical properties can present significant challenges to experimental reproducibility. Issues often stem from its hygroscopic nature, high basicity, and the presence of different salt forms, which can lead to inaccuracies in concentration, variable biological activity, and analytical inconsistencies. This guide is designed to help you navigate these challenges by providing a systematic approach to troubleshooting and establishing robust experimental protocols.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and a set of actionable solutions.
Question 1: I'm observing significant batch-to-batch variation in the biological activity of my 1,1-dimethylguanidine. What could be the cause?
Inconsistent biological effects are one of the most common reproducibility issues. The root cause is often multifactorial, stemming from the material source, its handling, or the experimental setup itself.
Potential Causes & Solutions
-
Incorrect Molar Mass Calculation Due to Different Salt Forms: 1,1-dimethylguanidine is commonly supplied as a sulfate or hydrochloride salt.[1][2][3] Using the molecular weight of the free base instead of the specific salt form is a frequent source of error in preparing stock solutions, leading to incorrect dosing.
-
Solution: Always verify the exact salt form from your supplier's certificate of analysis (CofA). Use the correct molecular weight for the specific salt you have.
Compound Form CAS Number Molecular Formula Molecular Weight ( g/mol ) 1,1-Dimethylguanidine (Free Base) 3324-71-8 C₃H₉N₃ 87.12[4] 1,1-Dimethylguanidine Hydrochloride 22583-29-5 C₃H₁₀ClN₃ 123.58[5] 1,1-Dimethylguanidine Sulfate (2:1) 598-65-2 [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄ 272.33[2] -
-
Water Absorption by Hygroscopic Material: Guanidine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can artificially inflate the weighed mass, leading to lower-than-expected concentrations in your stock solutions.
-
Solution: Store the compound in a desiccator, especially after opening the container.[6] For preparing solutions, work quickly and in a low-humidity environment if possible. Consider using a glove box with a dry atmosphere for weighing highly sensitive materials.
-
-
Compound Degradation or Impurities: While generally stable when stored correctly as a solid[7], impurities from synthesis or degradation from improper storage can lead to variable activity.
-
Solution: Always request a CofA from your supplier to check for purity. If you suspect degradation, verify the identity and purity of your compound using an appropriate analytical method like LC-MS or NMR.
-
Workflow for Troubleshooting Inconsistent Biological Activity
The following diagram outlines a systematic approach to diagnosing the source of variability.
Caption: Troubleshooting workflow for variable biological results.
Question 2: My LC-MS quantification of 1,1-dimethylguanidine is not reproducible. I'm seeing poor peak shapes and shifting retention times. What's going on?
1,1-dimethylguanidine is a challenging analyte for standard reversed-phase liquid chromatography (RPLC) due to its high polarity.
Potential Causes & Solutions
-
Poor Retention on C18 Columns: As a highly polar compound, 1,1-dimethylguanidine has very little retention on traditional C18 columns, often eluting in or near the solvent front. This leads to poor peak shape and susceptibility to matrix effects.
-
Solution 1 - HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for analyzing highly polar compounds.[8][9] A HILIC column will provide better retention and peak shape.
-
Solution 2 - Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve retention on a C18 column, but can lead to long column equilibration times and is often not ideal for MS applications.
-
Solution 3 - Derivatization: Chemical derivatization can be used to make the molecule less polar, improving its retention in RPLC.[10][11] However, this adds complexity and potential for variability in the derivatization reaction itself.
-
-
Interaction with Metal Surfaces: The guanidine group can chelate metal ions in the HPLC flow path (e.g., stainless steel frits, columns), leading to peak tailing.
-
Solution: Use biocompatible PEEK tubing and fittings where possible. Some columns are available in metal-free hardware. Adding a weak chelating agent like low-concentration EDTA to the mobile phase can sometimes help, but check for MS compatibility.
-
-
Inappropriate Mobile Phase/pH: The high pKa of 1,1-dimethylguanidine (~12.4) means it is always positively charged at typical HPLC pH ranges.[12] The mobile phase composition is critical for achieving good chromatography.
-
Solution: For HILIC, a mobile phase consisting of a high percentage of acetonitrile with an aqueous buffer (e.g., 10mM ammonium acetate or ammonium formate) is a good starting point. For RPLC, a mobile phase with a low pH (e.g., 0.1% formic acid) is necessary to ensure consistent protonation. The use of buffers like ammonium acetate can also improve peak shape and reproducibility.[13]
-
Protocol: Basic HILIC-MS Method for Quantification
This protocol provides a starting point for developing a robust analytical method.
-
Column: SeQuant ZIC-HILIC (or equivalent), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
8.0 min: 50% B
-
8.1 min: 95% B
-
12.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode.
-
Note: Specific MRM transitions should be optimized by infusing a pure standard.
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to prepare and store stock solutions of 1,1-dimethylguanidine?
Answer:
-
Solvent Choice: 1,1-dimethylguanidine salts are freely soluble in water and also soluble in solvents like DMSO and ethanol.[12][14] For cell-based assays, preparing a concentrated stock in sterile water or DMSO is common. Be aware that high concentrations of DMSO can be toxic to cells.
-
Preparation: After carefully weighing the compound (accounting for salt form and potential water content), dissolve it in your chosen solvent. Ensure it is fully dissolved using a vortex mixer. For aqueous solutions, sterile filter through a 0.22 µm filter into a sterile, high-quality storage tube.
-
Storage: For short-term storage (1-2 weeks), aqueous solutions can be stored at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. DMSO stocks should always be stored at -20°C.
Q2: How does pH affect the activity and stability of 1,1-dimethylguanidine?
Answer: The pKa of 1,1-dimethylguanidine is approximately 12.4, meaning it is a strong base.[12] At any physiological pH (typically ~7.4), the guanidine group will be fully protonated and carry a positive charge. This is crucial for its biological interactions. The stability of the compound in solution can also be pH-dependent, with hydrolysis being a potential degradation pathway under strongly acidic or basic conditions.[15] It is critical to use well-buffered systems in your experiments to maintain a stable pH and ensure the compound's protonation state is consistent.[16]
Caption: Protonation state of 1,1-dimethylguanidine across a pH range.
Q3: My compound is labeled "Metformin Impurity". Can I use it interchangeably with pure 1,1-dimethylguanidine?
Answer: 1,1-Dimethylguanidine is indeed a known impurity or degradation product of Metformin.[3][17] If your material is sourced as an analytical impurity standard, it is likely of very high purity and can be used for research. However, you must rely on the Certificate of Analysis provided. Do not assume that any material simply labeled "Metformin Impurity" is suitable without a clear statement of its identity and purity. Using uncharacterized material is a significant risk to reproducibility.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 4. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1.1-DIMETHYLGUANIDINE HYDROCHLORIDE | 22583-29-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Modern Approaches to Measuring the Mass Concentration of 1,1-Dimethylhydrazine in Water Using Chromatographic Methods - Vekhter - Analitika [journals.eco-vector.com]
- 12. lookchem.com [lookchem.com]
- 13. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH and other effects on the antifungal activity of cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
work-up procedures to remove guanidine-based catalysts from reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for guanidine-based catalyst work-up procedures. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of reaction mixtures containing strongly basic organocatalysts. As Senior Application Scientists, we have structured this hub to move beyond simple protocols, focusing on the chemical principles and strategic decisions that underpin successful purification.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I've performed a standard aqueous work-up, but my ¹H NMR spectrum still shows characteristic peaks of my guanidine catalyst (e.g., TBD). What went wrong?
A1: This is a common issue stemming from the exceptionally high basicity of guanidine catalysts. For instance, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has a conjugate acid pKa of approximately 26, making it a "superbase".[1] A simple water wash is insufficient to remove it from the organic phase.
-
Root Cause Analysis: Neutral guanidines are often soluble in common organic solvents. To remove them, you must convert them into their corresponding salt, the guanidinium ion, which is highly soluble in water. This is achieved by washing with an acidic solution. If catalyst remains, your wash was likely not acidic enough or not thorough enough to fully protonate and extract the catalyst.
-
Recommended Solution: Acidic Aqueous Wash
-
Dissolve: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution. Common choices include 1 M hydrochloric acid (HCl), 0.5 M citric acid, or saturated ammonium chloride (NH₄Cl) for more sensitive substrates.[2] Perform at least two to three washes.
-
Phase Separation: After each wash, allow the layers to separate fully and drain the aqueous layer.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash to remove excess water.[3]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q2: My product is sensitive to strong acids. How can I remove the guanidine catalyst without risking decomposition?
A2: This is a critical consideration for acid-labile compounds, such as those containing acetals or tert-butyl esters. In this scenario, solid-supported scavengers are the superior choice. These are functionalized solids that covalently bind to or ionically interact with the impurity, allowing for its removal by simple filtration.[4][5]
-
Recommended Solution: Solid-Supported Acid Scavengers
-
Principle: You will use a resin functionalized with a strong acid, such as sulfonic acid. These are known as strong cation exchangers (SCX). The basic guanidine catalyst is protonated by the resin and remains bound to the solid support, while your neutral organic product stays in solution.[6][7]
-
Common Scavengers:
-
Silica-based: SiliaBond® Tosic Acid (Si-TsOH) or SiliaBond® Propylsulfonic Acid (SCX-2) are excellent choices due to their high reactivity and minimal swelling in organic solvents.[4][6]
-
Polymer-based: Amberlyst® 15 is a macroporous polystyrene resin functionalized with sulfonic acid groups that is also highly effective.[8][9][10]
-
-
General Protocol: See Experimental Protocol 2 for a detailed step-by-step guide.
-
Q3: My product yield is very low after the acidic wash work-up. Where did my product go?
A3: Significant product loss during an acidic wash can be attributed to two primary causes:
-
Product Basicity: Your product may have a basic functional group (e.g., an amine) that is also protonated during the acidic wash. The resulting salt of your product becomes water-soluble and is discarded with the aqueous layer.
-
Emulsion Formation: Guanidinium salts can sometimes act as surfactants, leading to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Troubleshooting Steps:
-
Check Product pKa: If your product is basic, avoid acidic washes. Use a scavenger resin (see Q2) or chromatography instead.
-
Breaking Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling. In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Q4: How can I confirm that all the catalyst has been removed?
A4: Complete removal is crucial, as residual catalysts can interfere with downstream reactions or biological assays.
-
Quantitative ¹H NMR: This is a straightforward method. Before work-up, record an NMR of the crude reaction mixture with an internal standard of known concentration. After purification, record another NMR. The absence of characteristic catalyst peaks (e.g., the aliphatic signals of TBD) indicates successful removal.
-
LC-MS Analysis: For trace-level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive.[3][11] You can develop a method to detect the catalyst and quantify its concentration against a standard curve. This is often necessary for pharmaceutical development, where impurity levels must be strictly controlled.[12][13]
General FAQs
Q5: What makes guanidine-based catalysts so basic and difficult to remove?
A5: Guanidines are among the strongest organic bases. Their high basicity (pKa of the conjugate acid is often >20) arises from the unique electronic structure of the guanidinium cation that is formed upon protonation. The positive charge is delocalized over three nitrogen atoms through resonance, making the cation exceptionally stable and, consequently, the neutral guanidine very eager to accept a proton. This strong basicity means they readily hold onto protons and require a sufficiently acidic environment to be reliably converted into their water-soluble salt form for extraction.[14][15]
Q6: Can I just use silica gel chromatography to remove the catalyst?
A6: Yes, this is a viable option, but it comes with trade-offs. Guanidines are highly polar and will stick strongly to the acidic surface of silica gel. However, this can lead to significant tailing and streaking on the column, potentially co-eluting with polar products. It often requires a polar, and sometimes basic, mobile phase (e.g., CH₂Cl₂/MeOH with a small amount of NH₄OH) to elute the product cleanly while retaining the catalyst at the baseline. For non-polar compounds, a simple silica plug filtration can sometimes be effective, but for many applications, a targeted acidic wash or scavenger resin is more efficient and scalable.
Workflow for Selecting a Removal Method
The following diagram provides a decision-making framework for choosing the optimal work-up strategy based on the properties of your product.
Caption: Decision tree for work-up procedure selection.
Comparison of Work-up Methodologies
| Method | Principle | Advantages | Disadvantages | Best For... |
| Acidic Aqueous Wash | Protonation of basic catalyst to form a water-soluble guanidinium salt, followed by liquid-liquid extraction. | Cost-effective, simple, highly scalable, and efficient for most applications. | Incompatible with acid-sensitive products; risk of emulsion formation; can remove basic products. | Acid-stable, neutral, or weakly basic organic products. |
| Solid-Supported Scavengers | Covalent or ionic capture of the catalyst onto a solid support (resin), which is removed by filtration. | Excellent for acid-sensitive products; high selectivity; simple filtration work-up; amenable to automation.[12][16] | Higher cost of reagents (resins); may require longer reaction times for complete scavenging. | Products with acid-labile functional groups (e.g., acetals, silyl ethers, Boc-amines). |
| Silica Gel Chromatography | Adsorption of the highly polar catalyst onto the stationary phase while eluting the less polar product. | Can simultaneously remove catalyst and other reaction byproducts. | Can be low-throughput; may lead to product loss on the column; catalyst tailing can contaminate product fractions. | Non-polar to moderately polar products where other methods have failed. |
| Precipitation/Crystallization | Inducing the precipitation of either the product or the catalyst salt from solution. | Can yield very pure material without chromatography. | Highly dependent on the specific solubility properties of the product and catalyst; not universally applicable. | Products that are crystalline and have significantly different solubility profiles from the catalyst/catalyst salt.[17] |
Experimental Protocols
Protocol 1: Standard Acidic Wash for Guanidine Catalyst Removal
Objective: To remove a guanidine catalyst (e.g., TBD) from a reaction mixture containing an acid-stable product.
Materials:
-
Crude reaction mixture
-
Water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, filter funnel, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in 10-20 volumes of an appropriate organic solvent (e.g., for 1 gram of crude material, use 10-20 mL of ethyl acetate).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer and discard.
-
Repeat Acid Wash: Repeat steps 3 and 4 one or two more times. This ensures complete protonation and extraction of the highly basic catalyst.
-
Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Shake gently at first (venting frequently to release CO₂ gas), then more vigorously. Drain and discard the aqueous layer. This step neutralizes any residual HCl.
-
Brine Wash: Add an equal volume of brine to the organic layer, shake, and separate. This wash removes the bulk of the dissolved water from the organic phase.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug into a clean, tared round-bottom flask to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator to yield the purified product.
-
Analysis: Confirm the absence of the catalyst by ¹H NMR or LC-MS.
Protocol 2: Catalyst Removal Using a Solid-Supported Scavenger Resin
Objective: To remove a guanidine catalyst from a reaction mixture containing an acid-sensitive product using a sulfonic acid-functionalized resin.
Materials:
-
Crude reaction mixture
-
Anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Acidic scavenger resin (e.g., SiliaBond® Tosic Acid (SCX-2) or Amberlyst® 15)
-
Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar
-
Filter funnel with filter paper or a fritted glass funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent.
-
Add Scavenger: Add the acidic scavenger resin to the solution. A general guideline is to use 3-5 molar equivalents of resin relative to the amount of catalyst used in the reaction. For example, if you used 0.1 mmol of TBD, add resin corresponding to 0.3-0.5 mmol of acidic sites. (Check the loading capacity of the resin, typically given in mmol/g, from the supplier).[18]
-
Stir Mixture: Stopper the flask and stir the suspension at room temperature. Scavenging time can vary from 1 to 16 hours. The reaction can be monitored by TLC or LC-MS by taking small, filtered aliquots to determine when all the catalyst has been consumed.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash Resin: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings in a tared round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.
-
Analysis: Confirm the absence of the catalyst by ¹H NMR or LC-MS.
References
- 1. US20070161821A1 - Method for removal of guanidine compound from aqueous media - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. canftech.com [canftech.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 11. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. silicycle.com [silicycle.com]
- 15. mdpi.com [mdpi.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. sopachem.com [sopachem.com]
Technical Support Center: 1,1-Dimethylguanidine Sulfate Reactions
A Senior Application Scientist's Guide to Navigating the Critical Impact of pH on Reaction Efficiency
Welcome to the technical support center for optimizing reactions involving 1,1-dimethylguanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. My aim is to move beyond simple protocols and provide a deep, mechanistic understanding of how pH dictates the success of your experiments. As your virtual application scientist, I will help you troubleshoot common issues and answer frequently asked questions, ensuring your syntheses are both efficient and reproducible.
Core Principles: Why pH is the Master Variable
The single most critical parameter governing the reactivity of 1,1-dimethylguanidine sulfate is the reaction pH. The compound as supplied is a salt, meaning the highly basic guanidine group is protonated, forming a stable guanidinium cation. In this protonated state, it is not nucleophilic and will not participate in the desired reaction.
The reaction's success hinges on liberating the neutral, nucleophilic free base form of 1,1-dimethylguanidine. This is achieved by introducing a base to the reaction mixture, shifting the equilibrium from the inactive protonated form to the active free base.
Guanidines are among the strongest organic bases. While the precise pKa for 1,1-dimethylguanidine is not commonly cited, the pKa of the conjugate acid of the structurally similar 1,1,3,3-tetramethylguanidine (TMG) is approximately 13.0.[1] This indicates that a significantly basic environment (typically pH > 12) is required to deprotonate the guanidinium ion and generate a sufficient concentration of the reactive free base.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Assays for 1,1-Dimethylguanidine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules is paramount. This guide provides an in-depth technical comparison of analytical assays for the quantification of 1,1-dimethylguanidine (1,1-DMG), a compound of increasing interest due to its association as a potential impurity in pharmaceutical products and its role in biological systems. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your analytical needs.
The Importance of Accurate 1,1-Dimethylguanidine Quantification
1,1-Dimethylguanidine is a small, polar organic molecule. Its significance in the pharmaceutical industry primarily stems from being a potential impurity and degradation product of the widely used antidiabetic drug, metformin. Regulatory bodies mandate the strict control of impurities in drug substances and products to ensure patient safety.[1][2] Therefore, validated, sensitive, and specific analytical methods are crucial for the reliable quantification of 1,1-DMG at trace levels.
This guide will compare three common analytical techniques for the quantification of 1,1-DMG:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile compounds, which requires derivatization for polar molecules like 1,1-DMG.
The validation of these methods will be discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3]
The Analytical Validation Workflow: A Self-Validating System
A well-designed analytical method is inherently a self-validating system. This means that the experimental choices and controls are built into the protocol to continuously demonstrate its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification, in line with ICH Q2(R1) principles.
Caption: A flowchart of the key stages in validating an analytical method for impurity quantification.
Comparison of Analytical Techniques for 1,1-DMG Quantification
The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography with detection based on the absorption of UV light by the analyte. | Separation of volatile compounds by gas chromatography followed by detection based on mass-to-charge ratio. |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL), dependent on derivatization efficiency. |
| Selectivity | Very High | Moderate to High | High |
| Sample Preparation | Simple protein precipitation or dilution. | Can range from simple dilution to more complex extraction. | Requires derivatization to increase volatility. |
| Throughput | High | High | Moderate (derivatization step can be time-consuming). |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Primary Application | Trace level quantification, complex matrices, definitive identification. | Routine quality control, content uniformity, purity assessment. | Analysis of volatile and semi-volatile compounds. |
In-Depth Analysis and Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the preferred method for trace-level quantification of 1,1-DMG due to its exceptional sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in complex matrices by monitoring a specific precursor-to-product ion transition. A significant advantage is that direct analysis of the polar 1,1-DMG is possible without derivatization.
Trustworthiness: The inherent selectivity of tandem mass spectrometry provides a high degree of confidence in the identification and quantification of 1,1-DMG. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, further enhancing the reliability of the method.
This protocol is adapted from a method for the analysis of related compounds.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1,1-dimethylguanidine in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution in a relevant matrix (e.g., drug product placebo, plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For sample analysis, dissolve the drug substance or product in an appropriate solvent and dilute to fall within the calibration range.
-
-
LC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar compounds like 1,1-DMG.[5]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase to promote HILIC retention, ramping down to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize the precursor ion (the protonated molecule of 1,1-DMG) and at least two product ions.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
| Validation Parameter | Typical Performance | ICH Q2(R1) Guideline |
| Specificity | High, demonstrated by the absence of interfering peaks at the retention time of 1,1-DMG in blank samples. | The procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.99 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range | 0.05 ng/mL - 100 ng/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | < 15% | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| LOD | < 0.02 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | 0.05 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Note: Performance characteristics are illustrative and should be established for each specific method and laboratory. A study on the simultaneous determination of 1,1-dimethylhydrazine and its transformation products, including dimethylguanidine, reported a detection limit as low as 40 pg/mL.[4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a workhorse in most analytical laboratories. For 1,1-DMG, which lacks a strong chromophore, detection is typically performed at low UV wavelengths (around 210-220 nm). The main challenge is achieving adequate separation from other impurities and excipients that may also absorb at these wavelengths. Method development often focuses on optimizing the mobile phase composition and pH to achieve the desired resolution.
Trustworthiness: The robustness and widespread use of HPLC-UV make it a reliable technique for routine analysis. Method validation according to ICH guidelines ensures that the method is specific, accurate, and precise for its intended purpose. System suitability tests performed before each analytical run confirm the performance of the chromatographic system.
This protocol is a composite based on methods for metformin and its impurities.[6][7]
-
Standard and Sample Preparation:
-
Similar to the LC-MS/MS method, prepare stock solutions, calibration standards, and QC samples. The concentrations will typically be higher (in the µg/mL range).
-
-
HPLC Conditions:
-
Column: A C18 or a more polar embedded phase column. HILIC can also be an option.
-
Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For example, a mobile phase of potassium dihydrogen phosphate buffer (pH adjusted) and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection Wavelength: 218 nm.[6]
-
| Validation Parameter | Typical Performance | ICH Q2(R1) Guideline |
| Specificity | Moderate to High, demonstrated by peak purity analysis and resolution from adjacent peaks. | As per LC-MS/MS. |
| Linearity (r²) | > 0.99 | As per LC-MS/MS. |
| Range | 0.1 µg/mL - 20 µg/mL | As per LC-MS/MS. |
| Accuracy (% Recovery) | 95 - 105% | As per LC-MS/MS. |
| Precision (%RSD) | < 5% | As per LC-MS/MS. |
| LOD | ~0.03 µg/mL | As per LC-MS/MS. |
| LOQ | ~0.1 µg/mL | As per LC-MS/MS. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, 1,1-DMG is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Therefore, a crucial step is derivatization, which converts the analyte into a more volatile and thermally stable derivative. The choice of derivatizing agent is critical and depends on the functional groups present in the analyte. For guanidino compounds, various derivatization approaches have been explored, including acylation and reactions with dicarbonyl compounds.[1][3]
Trustworthiness: A validated GC-MS method with a robust derivatization procedure can be highly reliable. The mass spectrometric detection provides high selectivity. However, the multi-step sample preparation, including the derivatization reaction, introduces potential sources of variability that must be carefully controlled and validated.
This protocol is conceptual, based on derivatization strategies for related guanidino compounds.[1]
-
Standard and Sample Preparation:
-
Prepare standards and samples as described for the other techniques.
-
The samples will need to be in an organic solvent suitable for the derivatization reaction.
-
-
Derivatization:
-
To an aliquot of the sample or standard, add the derivatizing agent (e.g., a mixture of hexafluoroacetylacetone and ethyl chloroformate at pH 9).
-
The reaction is typically carried out at an elevated temperature for a specific time (e.g., 80°C for 2 hours).
-
After the reaction, the derivative is extracted into an organic solvent (e.g., chloroform).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the 1,1-DMG derivative.
-
| Validation Parameter | Typical Performance | ICH Q2(R1) Guideline |
| Specificity | High, due to chromatographic separation and mass spectrometric detection. | As per LC-MS/MS. |
| Linearity (r²) | > 0.99 | As per LC-MS/MS. |
| Range | 1 ng/mL - 500 ng/mL | As per LC-MS/MS. |
| Accuracy (% Recovery) | 85 - 115% | As per LC-MS/MS. |
| Precision (%RSD) | < 15% | As per LC-MS/MS. |
| LOD | ~0.3 ng/mL | As per LC-MS/MS. |
| LOQ | ~1 ng/mL | As per LC-MS/MS. |
Visualizing the Methodologies
The following diagram provides a high-level comparison of the workflows for the three analytical techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. edqm.eu [edqm.eu]
- 3. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Landscape of Strong Organic Bases: A Comparative Guide to Alternatives for 1,1-Dimethylguanidine Sulfate
For researchers, scientists, and drug development professionals, the selection of an appropriate strong organic base is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. 1,1-Dimethylguanidine sulfate has established its utility as a reliable and cost-effective catalyst in various organic transformations. However, the ever-evolving landscape of organic synthesis continually presents new challenges and demands for superior performance, broader substrate scope, and milder reaction conditions. This guide provides an in-depth, objective comparison of 1,1-dimethylguanidine sulfate with its prominent alternatives, supported by experimental data to empower informed catalyst selection.
Understanding 1,1-Dimethylguanidine Sulfate: A Baseline for Comparison
1,1-Dimethylguanidine is a strong organic base owing to the resonance stabilization of its conjugate acid, the guanidinium cation. Supplied as its sulfate salt, it offers good stability and ease of handling. Its applications in organic synthesis are primarily as a catalyst for reactions requiring a strong, non-nucleophilic base. These include, but are not limited to, condensations, esterifications, and as a peroxide activator.[1][2] While effective, its catalytic activity can be moderate for more demanding transformations, prompting the exploration of alternative bases.
The Contenders: A Survey of Powerful Alternatives
The quest for more potent and selective organic bases has led to the development and popularization of several classes of compounds. This guide will focus on the most prominent alternatives: bicyclic guanidines, amidines, hindered acyclic guanidines, and phosphazenes.
Bicyclic Guanidines: TBD and MTBD
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its N-methylated derivative, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), are powerful bicyclic guanidine bases with significantly higher basicity than their acyclic counterparts.[3] This enhanced basicity often translates to superior catalytic activity.
Comparative Performance Data:
A direct comparison in the synthesis of 3-hydroxyisoindolin-1-ones from an amine and a 3-alkylidenephthalide demonstrates the remarkable efficiency of TBD.[3]
| Catalyst | Class | Reaction Time (h) | Yield (%) |
| TBD | Guanidine | 0.5 | >95 |
| MTBD | Guanidine | 24 | <5 |
| DBU | Amidine | 24 | 20 |
| TMG | Guanidine | No Reaction | - |
Table 1: Comparison of various organic bases in the synthesis of 3-hydroxyisoindolin-1-ones.
This data clearly indicates that for this specific transformation, TBD is orders of magnitude more effective than other strong bases, including another guanidine (MTBD) and the widely used amidine, DBU.
Amidines: The DBU and DBN Workhorses
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are bicyclic amidines that are staples in organic synthesis due to their strong, non-nucleophilic character. They are frequently employed in a wide range of reactions, including dehydrohalogenations, eliminations, and various condensation reactions.
Comparative Performance in Condensation Reactions:
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, provides a good benchmark for comparing the catalytic efficiency of these bases. The following data summarizes the performance of DBU in comparison to the guanidine base TMG (1,1,3,3-Tetramethylguanidine) in the condensation of benzaldehyde with malononitrile.
| Catalyst | Reaction Time | Yield (%) |
| DBU | 10 min | 95 |
| TMG | 5 min | 98 |
Table 2: Comparison of DBU and TMG in the Knoevenagel condensation of benzaldehyde and malononitrile.
In this instance, while both bases are highly effective, TMG shows a slight advantage in terms of reaction time.[4]
Hindered Acyclic Guanidines: Barton's Base
To address the potential nucleophilicity of some guanidines, sterically hindered penta-alkylguanidines were developed. The most prominent example is 2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly known as Barton's base. This base combines strong basicity with significant steric hindrance, making it an excellent choice for reactions where nucleophilic side reactions are a concern.
Phosphazenes: The Superbase Frontier
Phosphazene bases represent a class of exceptionally strong, non-nucleophilic organic superbases. Their basicity often surpasses that of even the most potent guanidines. This extraordinary basicity allows them to deprotonate very weakly acidic protons, enabling transformations that are not feasible with other organic bases. Their applications are extensive, particularly in generating "naked" enolates for highly diastereoselective alkylations.
Head-to-Head: Performance in Key Organic Transformations
To provide a clearer picture of the relative strengths and weaknesses of these alternatives, we will now examine their performance in several key classes of organic reactions.
Condensation Reactions (Knoevenagel and Aldol)
As previously shown in Table 2, for the Knoevenagel condensation, both DBU and TMG are highly efficient catalysts. In the Aldol reaction between benzaldehyde and acetone, a similar trend is observed.
| Catalyst | Reaction Time | Yield (%) |
| DBU | 24 h | 60 |
| TMG | 24 h | 55 |
Table 3: Comparison of DBU and TMG in the Aldol condensation of benzaldehyde and acetone.
While both are effective, DBU shows a slight advantage in this particular Aldol condensation.[3]
Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another reaction where the choice of base is crucial. TBD has been shown to be an excellent catalyst for Michael and Michael-type reactions, promoting high yields under mild conditions with a wide range of donors and acceptors.[5] DBU is also a widely used and effective catalyst for this transformation.[6]
Transesterification
In the realm of sustainable chemistry, the transesterification of vegetable oils to produce biodiesel is of great importance. Guanidines have been explored as potent catalysts for this reaction. Studies have shown that heterogenized alkylguanidines, such as TBD anchored to a solid support, can achieve high yields of methyl esters, comparable to their homogeneous counterparts, albeit over longer reaction times.[1] This highlights the potential for developing recyclable guanidine-based catalysts for large-scale applications.
Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable tool for C-C bond formation.[7][8] This reaction is base-catalyzed, and the choice of base can influence the reaction rate and selectivity. While specific comparative data for 1,1-dimethylguanidine sulfate is scarce, the reaction is typically promoted by a variety of bases, and stronger, non-nucleophilic bases like TBD are often favored for their efficiency.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
Protocol 1: TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-one
-
Reaction Setup: To a stirred solution of 3-alkylidenephthalide (0.5 mmol) and an amine (0.75 mmol) in toluene (0.5 mL), add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.15 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel.
Caption: Workflow for TBD-catalyzed synthesis of 3-hydroxyisoindolin-1-one.
Protocol 2: TMG-Catalyzed Knoevenagel Condensation
-
Reaction Setup: To a stirred solution of an aromatic aldehyde (1 mmol) and an active methylene compound (1.1 mmol) in ethanol (5 mL), add 1,1,3,3-tetramethylguanidine (TMG) (0.1 mmol, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the product can be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure followed by purification.
Caption: Workflow for TMG-catalyzed Knoevenagel condensation.
Conclusion and Future Outlook
While 1,1-dimethylguanidine sulfate remains a viable and economical choice for many applications, this guide demonstrates that a range of powerful alternatives offer significant advantages in terms of reactivity and efficiency. For transformations requiring exceptional basicity and rapid reaction times, bicyclic guanidines, particularly TBD, are often the catalysts of choice. Amidines like DBU provide a reliable and versatile option for a broad spectrum of reactions. For reactions sensitive to nucleophilic attack, hindered bases such as Barton's base are ideal. Finally, for the most challenging deprotonations, phosphazene superbases offer unparalleled strength.
The selection of the optimal base will always be context-dependent, relying on the specific substrates, desired outcome, and economic considerations. The experimental data and protocols provided herein serve as a valuable resource for researchers to make informed decisions and to push the boundaries of modern organic synthesis. The continued development of novel, highly active, and selective organobases, including recyclable and immobilized versions, promises an exciting future for this important class of catalysts.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Catalytic Efficiency of Guanidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of guanidine-based organocatalysts. In the landscape of modern organic synthesis, the selection of an optimal catalyst is a critical decision point that dictates the efficiency, selectivity, and overall viability of a synthetic route. Guanidines, with their exceptionally high basicity and unique structural features, have emerged as a class of "superbase" organocatalysts with broad applicability.[1][2]
This guide moves beyond a simple catalog of reactions. As a Senior Application Scientist, my goal is to provide you with a comparative analysis grounded in mechanistic understanding and empirical data. We will dissect why certain guanidine scaffolds outperform others in specific contexts and provide you with the foundational knowledge and practical protocols to effectively evaluate and deploy these powerful catalysts in your own work.
The Guanidine Motif: A Privileged Catalytic Scaffold
The catalytic prowess of guanidines stems from a unique combination of high Brønsted basicity and the ability of their conjugate acids, guanidinium ions, to act as effective hydrogen-bond donors.[1][3] The strong basicity arises from the delocalization of the positive charge across three nitrogen atoms upon protonation, resulting in a highly stabilized guanidinium cation.[4]
This dual-functionality is the cornerstone of their catalytic cycle. The guanidine base deprotonates a pro-nucleophile (e.g., a nitroalkane or malonate), while the resulting guanidinium ion simultaneously activates the electrophile (e.g., an aldehyde or enone) through a bidentate hydrogen-bonding network.[3][4][5] This organized transition state assembly is crucial for achieving high rates and, in the case of chiral derivatives, high stereoselectivity.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dimethylguanidine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of metabolites and potential impurities is paramount. Dimethylguanidine, existing as both symmetric (SDMG) and asymmetric (ADMG) isomers, is a compound of significant interest due to its association with various physiological and pathological processes. Ensuring the reliability of analytical data for this compound is critical, and the cross-validation of different analytical methods provides the highest level of confidence.
This guide presents an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of dimethylguanidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, empowering you to make informed decisions for your analytical workflows.
The Analytical Challenge: Dimethylguanidine
Dimethylguanidine is a polar and non-volatile molecule, which presents distinct challenges for chromatographic analysis. The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.[1][2][3]
Method Comparison at a Glance: HPLC vs. GC-MS
The selection of an analytical method is a critical decision driven by its performance characteristics. The following table summarizes typical validation parameters for the analysis of dimethylguanidine and related polar compounds by HPLC and GC-MS, providing a basis for comparison.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.[3] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1] | Requires derivatization to increase volatility and thermal stability.[4] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Can achieve low ng/mL to pg/mL range, highly dependent on derivatization efficiency and detector. |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL to ng/mL range. | Can achieve low ng/mL to pg/mL range. |
| Linearity (R²) | Generally ≥ 0.99. | Generally ≥ 0.99. |
| Precision (%RSD) | Typically < 15%.[5] | Typically < 15%. |
| Accuracy (% Recovery) | Typically within 85-115%. | Typically within 85-115%. |
| Sample Preparation | Often simpler, involving protein precipitation and filtration. | More complex due to the mandatory derivatization step.[6] |
| Specificity | Good, especially with selective detectors like mass spectrometry (LC-MS). | Excellent, with mass spectral data providing a high degree of certainty in identification. |
| Sample Throughput | Can be slower due to longer run times.[1] | Potentially faster run times per sample, but offset by longer sample preparation.[1] |
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a robust and versatile technique for the analysis of polar, non-volatile compounds like dimethylguanidine. The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns.
Experimental Protocol: HPLC Analysis
This protocol is a representative method for the analysis of dimethylguanidine in a biological matrix, such as plasma.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV, MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Dimethylguanidine reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Ultrapure water.
-
-
Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the dimethylguanidine reference standard in Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte, followed by a re-equilibration step.
-
Detection: UV detection at a low wavelength (e.g., 200-215 nm) or, for higher specificity and sensitivity, a mass spectrometer.[7]
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for dimethylguanidine.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a highly sensitive and specific technique. However, for non-volatile and polar compounds like dimethylguanidine, a crucial derivatization step is required to increase their volatility and thermal stability, allowing them to be analyzed by GC.[4]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a representative method for the GC-MS analysis of dimethylguanidine following derivatization.
-
Instrumentation and Materials:
-
GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms).
-
Dimethylguanidine reference standard.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., acetonitrile, pyridine).
-
-
Sample Preparation and Derivatization:
-
Extract dimethylguanidine from the biological matrix using a suitable technique (e.g., solid-phase extraction).
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add the derivatization reagent and anhydrous solvent to the dried extract.
-
Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Method Parameters:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: A suitable mass range to detect the characteristic ions of the derivatized dimethylguanidine.
-
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for dimethylguanidine, including derivatization.
Cross-Validation of Analytical Methods
Cross-validation is the process of formally comparing two distinct analytical methods to ensure they produce comparable and reliable results.[8] This is particularly crucial when transferring methods between laboratories or when one method is intended to replace another.[9][10] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation that underscore the importance of ensuring methods are fit for their intended purpose.[11]
Cross-Validation Protocol
-
Method Validation: Independently validate both the HPLC and GC-MS methods according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
-
Sample Analysis: Analyze a statistically significant number of the same samples (at least 20-30) using both the validated HPLC and GC-MS methods. These should include both spiked quality control samples and real-world samples.
-
Statistical Comparison: Compare the quantitative results obtained from both methods using appropriate statistical tests, such as:
-
Paired t-test: To determine if there is a statistically significant difference between the means of the two datasets.
-
Bland-Altman plot: To visualize the agreement between the two methods and identify any systematic bias.
-
Correlation and Regression Analysis: To assess the strength of the linear relationship between the results from the two methods.
-
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of dimethylguanidine, each with its own set of advantages and challenges.
-
HPLC is often more straightforward for polar, non-volatile compounds like dimethylguanidine, as it typically does not require a derivatization step. This simplifies sample preparation and can be advantageous in high-throughput environments.
-
GC-MS offers exceptional specificity and sensitivity, but the mandatory derivatization step adds complexity and potential for variability in the sample preparation workflow.
The choice between the two methods will depend on the specific analytical needs. For routine analysis where high throughput and simpler sample preparation are priorities, a well-validated HPLC method may be preferable. For applications requiring the highest level of specificity and sensitivity, particularly for confirmatory analysis or in complex matrices, GC-MS is an excellent choice.
Ultimately, performing a thorough cross-validation provides the highest degree of confidence in your analytical data, ensuring consistency and reliability regardless of the chosen methodology. This rigorous approach is a cornerstone of scientific integrity and is essential for regulatory compliance in drug development.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. gcms.cz [gcms.cz]
- 5. A study of reproducibility of guanidination-dimethylation labeling and liquid chromatography matrix-assisted laser desorption ionization mass spectrometry for relative proteome quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Guanidine Moiety: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Structure-Activity Relationship of its Alkyl Derivatives
The guanidinium group, a nitrogen-rich functional group, is a recurring motif in a vast array of biologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its ability to form strong, delocalized positive charges at physiological pH allows it to engage in a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of guanidine alkyl derivatives, offering insights into how modifications to their chemical structure influence their therapeutic potential. We will delve into their applications as antimicrobial and anticancer agents, and as modulators of ion channel activity, supported by experimental data and detailed protocols.
Antimicrobial Activity: Targeting Bacterial Membranes
Guanidine derivatives have long been recognized for their potent antimicrobial properties.[2][3] Their primary mechanism of action often involves the disruption of bacterial cell membranes, a process heavily influenced by the nature of the alkyl substituents.
The Critical Role of Lipophilicity and Chain Length
A recurring theme in the SAR of antimicrobial guanidine derivatives is the delicate balance between hydrophilicity, conferred by the guanidinium headgroup, and lipophilicity, determined by the alkyl chain. This amphipathic nature is crucial for their interaction with and disruption of the bacterial membrane.
Generally, increasing the length of the alkyl chain enhances antimicrobial activity up to an optimal point, after which a further increase in lipophilicity can lead to a decrease in efficacy, often due to reduced aqueous solubility or increased toxicity towards host cells.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Alkyl Guanidine Derivatives against S. aureus and E. coli
| Compound ID | Alkyl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 | [4][5] |
| 10d | 3-(4-trifluoromethyl)-benzyloxy (aminoguanidine) | 1 | 16 | [4][5] |
| 2g | Dimeric alkyl guanidine | 0.5 | 1 | [6] |
| 2h | Dimeric alkyl guanidine | 0.5 | - | [6] |
As illustrated in Table 1, subtle changes in the alkyl (or in this case, substituted benzyl) group can significantly impact the antimicrobial spectrum. For instance, compound 9m displays potent and balanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4][5] In contrast, the aminoguanidine derivative 10d shows a marked preference for S. aureus.[4][5] Dimeric structures, such as 2g and 2h , have also been shown to exhibit potent antibacterial activity.[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The guanidine derivatives are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and medium only) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting DNA and Beyond
The positively charged guanidinium group is also adept at interacting with the negatively charged phosphate backbone of DNA, making guanidine derivatives promising candidates for anticancer drug development.[1][3][7]
DNA Binding and Cytotoxicity
Many guanidine-based anticancer agents exert their effects by binding to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to apoptosis.[1][7] The nature and substitution pattern of the aromatic rings attached to the guanidine core play a crucial role in the DNA binding affinity and cytotoxic potency.
Table 2: DNA Binding Constants and Cytotoxic Activity of Phenyl Guanidine Derivatives
| Compound ID | Substituents on Phenyl Ring | DNA Binding Constant (Kb) (M-1) | Anticancer Activity | Reference |
| 7i | 4-Me, 4-Br | 3.49 x 105 | High | [7] |
| Cabozantinib (Ref.) | - | 5.79 x 105 | - | [7] |
| 6f | p-tosyl derivative with N-methylpiperazine | - | Most potent in series | [8] |
Compound 7i , with 4-methyl and 4-bromo substituents, exhibits a high DNA binding constant, comparable to the known groove binder cabozantinib.[7] Molecular docking studies have further elucidated that these derivatives form hydrogen bonds and hydrophobic interactions within the DNA minor groove.[7] In another study, the introduction of a guanidine group to a chalcone skeleton was found to enhance cytotoxicity, with the nature of heterocyclic substituents also playing a significant role.[8]
Experimental Protocol: DNA Binding Studies using UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely used technique to study the binding of small molecules to DNA.
Step-by-Step Methodology:
-
Preparation of DNA Solution: A stock solution of salmon sperm DNA (SS-DNA) is prepared in deionized water. The concentration is determined by measuring the absorbance at 260 nm. The A260/A280 ratio should be around 1.8-1.9, indicating that the DNA is sufficiently free of protein contamination.[1]
-
Preparation of Compound Solution: The guanidine derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration.
-
UV-Vis Titration: A fixed concentration of the guanidine derivative is titrated with increasing concentrations of the SS-DNA solution.
-
Spectral Analysis: The UV-Visible absorption spectra are recorded after each addition of DNA. A hypochromic shift (decrease in absorbance) and/or a bathochromic shift (red shift in the wavelength of maximum absorbance) are indicative of binding.
-
Calculation of Binding Constant (Kb): The binding constant can be calculated by plotting the changes in absorbance against the DNA concentration using appropriate binding models (e.g., the Benesi-Hildebrand equation).
Modulation of Ion Channels: A Focus on Voltage-Gated Sodium Channels
The guanidinium group is a key pharmacophore in several naturally occurring toxins that target voltage-gated sodium channels (NaVs), such as saxitoxin (STX) and tetrodotoxin (TTX).[9][10] These toxins act as potent channel blockers, inhibiting the propagation of action potentials. The SAR of synthetic guanidine alkyl derivatives as ion channel modulators is an active area of research.
Influence of Alkyl Substitution on Channel Blocking Activity
Studies on simple guanidine alkyl derivatives have shown that even minor structural modifications can dramatically alter their effects on ion channels. For instance, guanidine, methylguanidine, and N,N-dimethylguanidine enhance the release of norepinephrine by increasing calcium influx through voltage-sensitive calcium channels.[11] In contrast, N,N'-dimethylguanidine and propylguanidine are inactive, with the latter even antagonizing the effect of guanidine.[11] This highlights the stringent structural requirements for interaction with the ion channel pore.
The high affinity of toxins like STX and TTX for NaV channels is attributed to the specific orientation of their guanidinium groups, which allows them to bind to Site 1 within the channel pore, effectively blocking ion permeation.[9]
Synthesis of Guanidine Alkyl Derivatives
A common method for the synthesis of substituted guanidines involves the guanylation of a primary or secondary amine.
A typical procedure involves reacting an amine with a guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of a coupling agent like HgCl2, or using commercially available reagents like 1H-pyrazole-1-carboxamidine hydrochloride.[12]
Conclusion and Future Perspectives
The guanidine moiety, with its unique electronic and steric properties, continues to be a cornerstone in the design of novel therapeutic agents. The structure-activity relationships of its alkyl derivatives are multifaceted, with lipophilicity, steric bulk, and the overall molecular architecture playing pivotal roles in determining their biological activity and target selectivity. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design more potent and selective guanidine-based drugs for a wide range of diseases, from bacterial infections to cancer and neurological disorders. Future research will likely focus on the development of guanidine derivatives with improved pharmacokinetic profiles and reduced off-target toxicities, further solidifying the position of this "privileged scaffold" in the pantheon of medicinal chemistry.
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 1,1-Dimethylguanidine Sulfate: A Comparative Analysis of Titrimetric and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of process efficiency, final product safety, and regulatory compliance. 1,1-Dimethylguanidine, often supplied as its sulfate salt, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts reaction stoichiometry, impurity profiles, and the overall integrity of the final drug substance.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1,1-Dimethylguanidine Sulfate. As a Senior Application Scientist, my objective is to move beyond simple procedural descriptions and delve into the causality behind methodological choices. We will explore the classic, robust technique of acid-base titration and compare its performance against modern, high-resolution methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This analysis is designed to equip you with the rationale to select the most appropriate method for your specific application, whether it be for routine quality control, process development, or in-depth impurity characterization.
The Foundational Assay: Purity by Non-Aqueous Acid-Base Titration
Titration remains a cornerstone of chemical analysis for its accuracy, low cost, and reliance on fundamental stoichiometric principles. For a strongly basic compound like 1,1-dimethylguanidine, an acid-base titration is the most direct method to determine its overall basic content, which is then used to calculate purity (assay).
The "Why": Causality in Method Choice
The guanidinium group is one of the strongest organic bases in aqueous solutions due to the extensive resonance stabilization of its protonated form. However, when dealing with the sulfate salt, the endpoint detection in water can be indistinct. To overcome this, we shift to a non-aqueous solvent system. Glacial acetic acid is an ideal choice as it is a weakly acidic solvent that enhances the basicity of the guanidine relative to the titrant, leading to a much sharper and more discernible endpoint. Perchloric acid (HClO₄), a very strong acid, is used as the titrant to ensure a complete and rapid reaction with the weakly basic impurities that might otherwise be missed.
Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol is a self-validating system. The standardization of the titrant against a primary standard (potassium hydrogen phthalate) ensures the accuracy of the assay is traceable and verifiable.
Reagents and Equipment:
-
1,1-Dimethylguanidine Sulfate sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid, 0.1 N in acetic acid
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Automatic potentiometric titrator with a combination glass electrode
Procedure:
-
Titrant Standardization: a. Accurately weigh approximately 300-400 mg of dried KHP into a 250 mL beaker. b. Dissolve in 50 mL of glacial acetic acid. Gentle warming may be required. c. Add 2-3 drops of crystal violet indicator. d. Titrate with the 0.1 N perchloric acid solution to the green endpoint (or determine the endpoint potentiometrically). e. Calculate the normality of the perchloric acid solution. Perform in triplicate.
-
Sample Analysis: a. Accurately weigh approximately 150 mg of the 1,1-Dimethylguanidine Sulfate sample into a 250 mL beaker. b. Dissolve the sample in 75 mL of glacial acetic acid. c. Titrate with the standardized 0.1 N perchloric acid solution using the automatic potentiometric titrator. d. Record the volume of titrant required to reach the equivalence point.
-
Calculation of Purity: The reaction is: [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄ + 2HClO₄ → 2[(CH₃)₂NC(NH₂)NH₂]⁺ClO₄⁻ + H₂SO₄ Note that both guanidine molecules will be titrated.
Purity (%) = (V × N × MW) / (2 × W × 1000) × 100
Where:
-
V = Volume of HClO₄ titrant (mL)
-
N = Normality of HClO₄ titrant (mol/L)
-
MW = Molecular weight of 1,1-Dimethylguanidine Sulfate (272.33 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 in the denominator accounts for the two moles of dimethylguanidine per mole of the sulfate salt.
-
Titration Workflow Diagram
Caption: Workflow for purity assessment via potentiometric titration.
High-Resolution Alternatives: A Comparative Overview
While titration provides an excellent measure of total basic content (assay), it is non-specific. It cannot distinguish between 1,1-dimethylguanidine and other basic impurities. For drug development, regulatory bodies like the ICH require a detailed understanding of the impurity profile[1][2][3]. This is where chromatographic and spectroscopic methods become indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify individual components in a mixture[4]. A well-developed HPLC method can provide a purity value based on the main peak's area percentage and quantify known and unknown impurities.
-
Principle of Operation: A typical approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol). Guanidine compounds can be challenging to retain on standard C18 columns due to their high polarity. Therefore, ion-pairing agents (e.g., heptafluorobutyric acid) are often added to the mobile phase to improve retention and peak shape. Detection is typically performed using a UV detector, as the guanidine group has some UV absorbance at low wavelengths (~200-220 nm).
-
Expert Insight: The power of HPLC lies in its specificity. While titration might give a result of 99.5% assay, an HPLC method could reveal that this 99.5% peak is accompanied by a 0.2% impurity, which could be a starting material, a byproduct, or a degradant. According to ICH Q3A(R2) guidelines, impurities above the 0.1% threshold often need to be identified and qualified[1].
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the concentration of a substance without the need for a chemically identical reference standard for calibration.
-
Principle of Operation: qNMR determines purity by comparing the integral of a specific resonance signal from the analyte (1,1-dimethylguanidine) to the integral of a known amount of a certified internal standard. The key is that the signal intensity is directly proportional to the number of nuclei contributing to it. The structure of guanidine compounds can be readily characterized by NMR[5][6][7].
-
Expert Insight: The unique advantage of qNMR is its ability to provide an "absolute" purity value. It is not susceptible to differences in detector response, which can be a source of error in HPLC (where different impurities may have different UV absorbances). Furthermore, the NMR spectrum provides structural confirmation of the main component and can help in the identification of impurities.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is a strategic decision based on the required information, stage of development, and available resources.
| Feature | Acid-Base Titration | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Measurement | Total basic content (Assay) | Area % of components | Absolute molar quantity |
| Specificity | Low (non-specific) | High (separates impurities) | High (structurally specific) |
| Information Provided | Overall purity | Impurity profile, quantification | Absolute purity, structural ID |
| Accuracy | High (for assay) | High (method dependent) | Very High (primary method) |
| Precision | Very High (<0.2% RSD typical) | High (<1% RSD typical) | High (<1% RSD typical) |
| LOD/LOQ | Not applicable for impurities | Low (ppm levels) | Moderate (~0.05-0.1%) |
| Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Instrumentation Cost | Low | Moderate to High | Very High |
| Cost per Sample | Very Low | Low | High |
| Required Expertise | Low to Moderate | Moderate to High | High |
Decision-Making Framework for Method Selection
As a scientist, your analytical needs change throughout a project's lifecycle. This framework helps guide your choice of methodology.
Caption: Decision tree for selecting the appropriate purity analysis method.
Assessing the purity of 1,1-dimethylguanidine sulfate is not a one-size-fits-all task.
-
Acid-base titration is an accurate, precise, and cost-effective method for determining the overall assay value, making it ideal for routine quality control of established materials. Its trustworthiness is established through the use of primary standards.
-
HPLC is the indispensable tool for drug development and situations requiring a detailed impurity profile. It provides the specificity needed to meet stringent regulatory requirements for impurity control as outlined by guidelines such as ICH Q3A[2].
-
qNMR serves as a primary, high-accuracy method for absolute quantification and is invaluable for certifying reference standards or investigating complex samples without specific standards.
A Senior Application Scientist's recommendation is to employ a hybrid approach: use titration for rapid and economical release testing while relying on a validated HPLC method for stability studies, process development, and the characterization of new batches to ensure a comprehensive understanding of the material's quality.
References
A-Senior-Application-Scientist's-Guide-Performance-Comparison-of-1,1-dimethylguanidine-vs-DBU-and-TMG-in-Organic-Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base is a cornerstone of successful organic synthesis, profoundly influencing reaction rates, yields, and selectivity. Among the vast arsenal of available reagents, non-nucleophilic strong bases are indispensable for processes requiring proton abstraction without competing nucleophilic attack. This guide offers an in-depth, objective comparison of three powerful organic bases: the bicyclic amidine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , and the guanidines 1,1,3,3-Tetramethylguanidine (TMG) and 1,1-dimethylguanidine .
This document moves beyond a simple cataloging of properties, providing a mechanistic rationale for performance differences. By synthesizing technical data with practical insights, this guide aims to empower researchers to make informed, effective decisions in their synthetic endeavors, from small-scale research to process development.
Chapter 1: Physicochemical Properties - The Foundation of Reactivity
The distinct performance of these bases originates from fundamental differences in their molecular structure, which in turn dictates their basicity, steric profile, and solubility.
Structural Overview
Guanidines and amidines are classified as "superbases" due to the exceptional stability of their protonated forms.[1] This stability arises from the delocalization of the positive charge across multiple nitrogen atoms through resonance, a feature that simple amines lack.
-
1,1-Dimethylguanidine: An acyclic guanidine with two methyl groups on a single terminal nitrogen. Its structure is the simplest of the three, offering the least steric hindrance around the basic nitrogens.
-
1,1,3,3-Tetramethylguanidine (TMG): A symmetrically substituted acyclic guanidine. The four methyl groups significantly increase its steric bulk compared to 1,1-dimethylguanidine, enhancing its non-nucleophilic character.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine. Its rigid, fused-ring structure provides a sterically hindered yet highly basic environment.[2] This rigidity locks the nitrogen atoms in a conformation conducive to protonation.
Basicity and pKa: The Quantitative Measure of Strength
The most critical parameter for a base is its strength, quantified by the pKa of its conjugate acid. A higher pKa value signifies a stronger base. In non-aqueous solvents like acetonitrile (MeCN), which are common in organic synthesis, the differences in basicity are particularly pronounced.
DBU is the strongest base of the three in acetonitrile, followed closely by TMG.[3] This enhanced basicity of DBU is attributed to its rigid bicyclic structure, which minimizes conformational flexibility and presents a readily available lone pair for protonation. TMG, a powerful base in its own right, derives its strength from the resonance stabilization of its guanidinium cation.[1]
While a precise experimental pKa for 1,1-dimethylguanidine in acetonitrile is not readily found in the literature, its basicity is expected to be high, characteristic of the guanidine functional group. However, it is likely lower than TMG due to the reduced electron-donating effect of two methyl groups compared to four.
Table 1: Comparison of Physicochemical Properties
| Property | 1,1-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Formula | C₃H₉N₃ | C₅H₁₃N₃ | C₉H₁₆N₂ |
| Molar Mass | 87.12 g/mol | 115.18 g/mol | 152.24 g/mol |
| pKa (conj. acid in MeCN) | Not widely reported | ~23.3 | ~24.3 |
| pKa (conj. acid in H₂O) | Not widely reported | ~13.6[1] | ~13.5 |
| Key Features | Strong base, lowest steric hindrance, likely high water solubility. | Strong, non-nucleophilic, water-soluble salt, cost-effective DBU alternative.[4] | Very strong, non-nucleophilic, sterically hindered, broad applicability.[3] |
Steric Hindrance and Nucleophilicity
An ideal organic base for many applications is one that is a strong proton acceptor but a poor nucleophile. This prevents unwanted side reactions where the base might attack electrophilic centers in the substrate or reagents.
-
DBU is renowned as a sterically hindered, non-nucleophilic base.[2] Its bicyclic framework effectively shields the nitrogen atoms, allowing it to abstract protons while inhibiting its participation in nucleophilic substitution reactions.
-
TMG is also considered a non-nucleophilic base due to the steric bulk of the four methyl groups surrounding the guanidine core.[1]
-
1,1-Dimethylguanidine , with only two methyl groups, is the least sterically hindered of the three.[5] This structural feature suggests that while it is a strong base, it may exhibit greater nucleophilicity than TMG or DBU. This could be advantageous in reactions where the base is also intended to act as a nucleophilic catalyst but could be detrimental in others where such reactivity is undesirable.
Solubility and Work-up
Practical considerations such as solubility are critical in a laboratory setting. DBU is soluble in many common organic solvents.[2] TMG is also soluble in organic solvents but is noted for the high water-solubility of its protonated form (the guanidinium salt), which can significantly simplify reaction work-up and product purification by allowing for easy removal with an aqueous wash.[1][6] 1,1-dimethylguanidine is also expected to be soluble in polar solvents.
Chapter 2: Performance in Key Organic Transformations
The true test of a base lies in its performance in chemical reactions. The choice between DBU, TMG, and 1,1-dimethylguanidine will depend on the specific requirements of the transformation, including the acidity of the proton to be removed and the steric environment around the reaction center.
Deprotonation and Elimination Reactions
DBU is a classic reagent for promoting E2 elimination reactions to form alkenes and alkynes, a process known as dehydrohalogenation.[3] Its strong basicity and low nucleophilicity are ideal for cleanly abstracting a proton without competing SN2 reactions. TMG is also effective in these transformations and is often used as a more economical substitute for DBU.
Given its strong basicity, 1,1-dimethylguanidine would also be effective for deprotonations. However, its potentially higher nucleophilicity could lead to a greater proportion of substitution byproducts compared to DBU or TMG, especially with unhindered substrates.
Base-Catalyzed Condensation and Addition Reactions
Organic bases are crucial catalysts for carbon-carbon bond-forming reactions like the Knoevenagel condensation and Michael addition.
In a representative Knoevenagel condensation between benzaldehyde and malononitrile, both TMG and DBU show excellent catalytic activity, affording high yields in short reaction times.
Table 2: Performance Comparison in a Knoevenagel Condensation
| Base | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| TMG | 10 mol% | 10-30 min | ~93% | [2] |
| DBU | 10 mol% | ~15 min | ~95% | [3] |
Note: Data is synthesized from typical results found in the literature. Conditions may vary.
In Michael additions , DBU is a well-established catalyst.[3] TMG also demonstrates high efficiency.[2] The choice between them may come down to subtle differences in reactivity with specific substrates or economic factors. Direct comparative data for 1,1-dimethylguanidine in these specific reactions is scarce, but its performance would be highly dependent on the balance between its basicity and nucleophilicity for a given substrate pair.
Chapter 3: Experimental Protocol Example
To illustrate the practical application of these bases, a detailed protocol for a TMG-catalyzed reaction is provided.
Protocol: TMG-Catalyzed Knoevenagel Condensation
This protocol describes the synthesis of 2-benzylidenemalononitrile from benzaldehyde and malononitrile, a standard benchmark reaction for base catalysis.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.1 mmol, 0.1 eq)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: To the stirred solution, add 1,1,3,3-tetramethylguanidine (TMG) (0.1 mmol) dropwise at room temperature.
-
Reaction Execution: Continue stirring the mixture at room temperature. The reaction is typically rapid, and product precipitation may be observed.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed (typically 10-30 minutes).
-
Work-up and Purification: Upon completion, add deionized water (10 mL) to the reaction mixture to fully precipitate the product. Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 2-benzylidenemalononitrile.
Chapter 4: Choosing the Right Base - A Practical Summary
Selecting the optimal base requires balancing basicity, steric hindrance, nucleophilicity, and practical considerations like cost and ease of workup.
-
Choose DBU when: You require the highest possible basicity in a non-nucleophilic form, and cost is not the primary concern. It is the go-to base for challenging dehydrohalogenations or when working with sensitive substrates prone to nucleophilic attack.
-
Choose TMG when: You need a strong, non-nucleophilic base and value cost-effectiveness and a simple aqueous work-up. It is an excellent, versatile alternative to DBU for a wide range of transformations.[4]
-
Choose 1,1-dimethylguanidine when: A strong guanidine base is needed, but the higher steric hindrance of TMG or DBU is not required or is even detrimental. Be mindful of its potential for higher nucleophilicity compared to its counterparts. It could be explored in applications where dual base/nucleophilic catalysis is desired.
Conclusion
DBU, TMG, and 1,1-dimethylguanidine are all potent organic bases, but they are not interchangeable. DBU stands out for its superior basicity and well-established performance in a vast range of reactions. TMG presents itself as a highly versatile and economically attractive alternative, with the added benefit of a simplified workup. 1,1-dimethylguanidine, the least sterically hindered of the trio, offers a different profile that may be advantageous in specific contexts, although its potential for nucleophilic side reactions must be considered.
By understanding the interplay of structure, basicity, and sterics detailed in this guide, researchers can strategically select the most appropriate base to optimize their synthetic routes, enhancing efficiency and achieving desired chemical outcomes.
References
A Senior Application Scientist's Guide to Confirming Product Structure via 2D NMR After 1,1-Dimethylguanidine Reaction
Abstract
The functionalization of molecules with guanidinium groups is a cornerstone strategy in medicinal chemistry, primarily for enhancing cell permeability and modulating biological interactions. The reaction of a primary or secondary amine with a guanylating agent, such as 1,1-dimethylguanidine, is a common method to achieve this. However, post-reaction, the unambiguous confirmation of the product's covalent structure is paramount. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) is often insufficient to resolve structural ambiguities, especially in complex molecules. This guide presents a robust, self-validating workflow centered on two-dimensional (2D) NMR spectroscopy. We will explore the causal logic behind employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to definitively establish connectivity and confirm the success of the guanidinylation reaction.
The Guanidinylation Challenge: Why 1D NMR Falls Short
Guanidinylation introduces the highly basic 1,1-dimethylguanidinium moiety onto a substrate. While ¹H NMR can show the appearance of a characteristic singlet for the two N-methyl groups, and ¹³C NMR may show a new quaternary carbon signal for the guanidinium carbon, these observations alone are not definitive proof of structure. Key questions remain that 1D NMR struggles to answer conclusively:
-
Site of Reaction: In molecules with multiple potential nucleophilic sites, where did the guanidinylation occur?
-
Connectivity: Is the new group covalently attached as expected?
-
Structural Integrity: Has the core scaffold of the starting material remained intact during the reaction?
Overlapping signals in complex regions of a ¹H spectrum can obscure coupling information, and the lack of directly attached protons makes the key guanidinium carbon invisible in standard ¹H spectra and unassignable without further data.[1][2] This necessitates a more powerful, multi-dimensional approach to build an indisputable map of atomic connections.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Proof
A sequential and integrated application of 2D NMR experiments provides a system where each result cross-validates the others, leading to an unambiguous structural assignment.[3][4]
COSY (Correlation Spectroscopy): Mapping the Proton Network
-
Core Principle: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of "spin systems"—unbroken chains of coupled protons within the molecule.
-
Causality in this Context: Before confirming the new addition, you must first re-confirm the structure of the original molecular scaffold in your product. By running a COSY, you can trace the proton-proton connectivities within the starting material portion of your new molecule. This confirms that the core structure has not undergone unexpected rearrangement. For example, you can "walk" along an alkyl chain or around an aromatic ring, confirming that the original proton network is preserved.[3]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
-
Core Principle: The HSQC experiment correlates protons directly to the carbon atom they are attached to, showing one-bond correlations (¹JCH).[3][5][6] Each cross-peak represents a C-H bond.
-
Causality in this Context: HSQC is the critical link between the proton and carbon worlds. It allows you to assign the ¹³C chemical shift for every protonated carbon in your molecule with certainty.[4] This step is vital for resolving ambiguity where multiple carbons might appear in a similar region of the ¹³C spectrum. By combining COSY and HSQC data, you can map out entire C-H frameworks. For our specific reaction, the HSQC will confirm the assignments of the methyl protons on the new guanidinium group to their corresponding methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connection
-
Core Principle: The HMBC experiment is the most powerful tool in this workflow. It reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²JCH, ³JCH).[3][6] Crucially, it can "see" correlations to quaternary (non-protonated) carbons.
-
Causality in this Context: This is the experiment that proves the reaction's success. The key correlation to look for is a cross-peak between the singlet from the two N-methyl protons of the 1,1-dimethylguanidine group and the carbon atom on your original molecule where the attachment occurred. This ³JCH correlation bridges the two pieces of the molecule and definitively establishes the site of guanidinylation. Furthermore, HMBC can show a correlation from the N-methyl protons to the new quaternary guanidinium carbon itself (a ²JCH coupling), confirming the identity of that signal.
An Integrated Workflow for Structural Validation
The true power of this method lies not in running the experiments in isolation, but in using them in a logical sequence to build a complete structural picture. This workflow provides a self-validating system for analysis.
Caption: A logical workflow for structural confirmation using 2D NMR experiments.
Data Interpretation: A Practical Example
Let's consider the hypothetical reaction of piperidine with a reagent to form 1,1-dimethyl-2-(piperidin-1-yl)guanidine.
Table 1: Expected NMR Signals for the Product
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key Expected Correlations |
| Guanidinium N(CH₃)₂ | ~2.7 (s, 6H) | ~39.0 | HMBC: to C2/C6 of piperidine ring; to Guanidinium C |
| Guanidinium C (quat.) | - | ~160.0 | HMBC: from N-methyl protons; from C2/C6 protons |
| Piperidine C2/C6 | ~3.2 (t, 4H) | ~48.0 | COSY: to C3/C5 protonsHSQC: to C2/C6 carbonsHMBC: to Guanidinium C |
| Piperidine C3/C5 | ~1.6 (m, 4H) | ~25.0 | COSY: to C2/C6 and C4 protonsHSQC: to C3/C5 carbons |
| Piperidine C4 | ~1.5 (m, 2H) | ~23.0 | COSY: to C3/C5 protonsHSQC: to C4 carbon |
Note: Chemical shifts are estimates and can vary based on solvent and other structural features.[7][8][9]
The definitive proof of structure comes from the HMBC spectrum. A clear cross-peak correlating the N-methyl proton singlet (~2.7 ppm) with the piperidine C2/C6 carbons (~48.0 ppm) would be irrefutable evidence of the desired covalent bond.
Caption: Key HMBC correlations confirming the structure of the guanidinylated product.
Experimental Protocols
The following are generalized, step-by-step protocols. Instrument-specific parameters should be optimized.[10]
A. Sample Preparation:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). The choice of solvent is critical; guanidinium salts have poor solubility in less polar solvents like CDCl₃. DMSO-d₆ is often a good starting point.[11]
-
Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Ensure the sample height is adequate for your spectrometer's probe (typically >4 cm).
B. Data Acquisition (General Parameters):
-
Shimming: Lock and shim the sample on your spectrometer until optimal field homogeneity is achieved. Good shimming is crucial for high-quality 2D spectra.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and reference the spectrum (e.g., to residual solvent peak or TMS).[3][8]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments can also be run to aid in distinguishing CH, CH₂, and CH₃ groups.[3]
-
gCOSY (gradient-selected COSY):
-
Use standard instrument parameters for a gradient-selected COSY.
-
Typically acquire 256-512 increments in the indirect dimension (F1) and 2048 data points in the direct dimension (F2).
-
Use 2-4 scans per increment.
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹H spectral width based on your ¹H spectrum and the ¹³C spectral width to encompass all expected carbon signals (~0-170 ppm).
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire 256 increments in F1 and 2048 points in F2.
-
Use 4-8 scans per increment.
-
-
gHMBC (gradient-selected HMBC):
-
Use the same spectral widths as the HSQC.
-
Optimize for a long-range coupling constant (ⁿJCH) of 8-10 Hz. This value is a good compromise for detecting both ²J and ³J correlations.
-
Acquire 256-512 increments in F1 and 2048 points in F2.
-
This is the least sensitive experiment; use 8-32 scans per increment, or more for dilute samples.
-
C. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier Transform.
-
Phase the spectrum carefully, particularly for phase-sensitive experiments like HSQC.
-
Reference both axes using the previously acquired 1D spectra.
Comparison with Alternative Methods
While 2D NMR is the gold standard for covalent structure elucidation in solution, other techniques provide complementary information.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Sample State | Advantages | Limitations |
| 2D NMR | Unambiguous atom-to-atom connectivity, stereochemistry (via NOESY), solution conformation. | Solution | Provides complete covalent structure map; non-destructive.[1][4] | Requires relatively pure sample (>95%); lower sensitivity (mg scale); can be time-consuming.[12] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS). | Solid/Solution | Extremely high sensitivity (µg-ng); fast; confirms correct mass and formula. | Does not provide connectivity information for isomers; fragmentation can sometimes be difficult to interpret. |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry. | Solid Crystal | Provides the ultimate, unambiguous 3D structure. | Requires a single, high-quality crystal which can be very difficult or impossible to grow.[13] |
Conclusion
Confirming the outcome of a 1,1-dimethylguanidine reaction requires more than a cursory glance at a 1D NMR spectrum. A systematic and integrated approach using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an intellectually rigorous and experimentally definitive method for structural elucidation. This workflow allows researchers to first confirm the integrity of the molecular scaffold (COSY), then map all direct C-H connections (HSQC), and finally, to establish the long-range correlations that unequivocally prove the site and success of the guanidinylation (HMBC). By understanding the causality behind each experiment and applying them in a logical sequence, scientists can move forward in their research with the highest degree of confidence in their molecular structures.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. chem.washington.edu [chem.washington.edu]
- 12. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
The Unassuming Workhorse: A Comparative Guide to 1,1-Dimethylguanidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast arsenal of organic bases, guanidines distinguish themselves through their exceptional basicity and nuanced reactivity. While highly substituted guanidines have garnered significant attention, the less sterically hindered 1,1-dimethylguanidine presents a compelling, albeit less documented, option for a range of synthetic transformations. This guide provides an in-depth technical comparison of 1,1-dimethylguanidine, leveraging data from its close, more studied analog, 1,1,3,3-tetramethylguanidine (TMG), to illuminate its performance against other common organic bases. We will explore its applications, delve into mechanistic principles, and provide actionable experimental protocols to inform your synthetic strategies.
The Guanidine Core: Understanding Basicity and Reactivity
Guanidines are among the strongest organic, non-ionic bases. Their high basicity stems from the remarkable resonance stabilization of their protonated form, the guanidinium cation. Upon protonation, the positive charge is delocalized over three nitrogen atoms, rendering the conjugate acid exceptionally stable. This makes the parent guanidine a powerful proton acceptor.
1,1-Dimethylguanidine, with two methyl groups on a single nitrogen, is a strong base suitable for a variety of catalytic applications.[1][2] It is primarily utilized as a non-nucleophilic base, facilitating deprotonation without interfering as a nucleophile itself, a crucial attribute in many condensation and alkylation reactions.[1]
A Note on Data: Comprehensive experimental data specifically for 1,1-dimethylguanidine is sparse in the literature. Therefore, this guide will extensively reference data for 1,1,3,3-tetramethylguanidine (TMG), a structurally similar and widely used guanidine base. TMG's four methyl groups provide greater steric hindrance, which can influence reaction rates and selectivity. It is reasonable to infer that 1,1-dimethylguanidine will exhibit similar or slightly higher reactivity in some cases due to its reduced steric bulk, with a potentially marginally lower basicity.
Comparative Analysis of Basicity
The selection of a base is often dictated by its strength, which is quantified by the pKa of its conjugate acid. A higher pKa value signifies a stronger base. Below is a comparison of TMG (as a proxy for 1,1-dimethylguanidine) with other widely used non-nucleophilic organic bases.
| Base | Structure | pKa (in Acetonitrile) | Key Features |
| 1,1,3,3-Tetramethylguanidine (TMG) |
| ~23.3[3][4] | Strong, non-nucleophilic, sterically hindered. The salt is water-soluble, facilitating easy removal.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| ~24.3[3][5] | Strong, non-nucleophilic, bicyclic amidine. Widely used in various organic reactions.[5] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |
| ~26.0[5] | Very strong bicyclic guanidine, often used as a catalyst in polymerization.[5] |
This comparison highlights that guanidine bases are in the upper echelon of strength for organic bases, comparable to the widely used DBU.
Applications in Carbon-Carbon Bond Formation
1,1-Dimethylguanidine and its analogs are effective catalysts for fundamental C-C bond-forming reactions, such as the Knoevenagel condensation and Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for synthesizing α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[6] Guanidine bases efficiently catalyze this reaction under mild conditions.
General Workflow for Guanidine-Catalyzed Knoevenagel Condensation
Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol, using TMG, serves as a representative procedure for 1,1-dimethylguanidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add 1,1,3,3-tetramethylguanidine (TMG) (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For this specific reaction, completion is often observed within 5-10 minutes.[7]
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry to afford the desired 2-(phenylmethylene)malononitrile.
Comparative Performance in Knoevenagel Condensation (Benzaldehyde and Malononitrile)
| Catalyst | Reaction Time | Yield (%) | Reference |
| TMG | 10 min | 95 | [5] |
| DBU | 10 min | 92 | [5] |
| TBD | 10 min | 98 | [5] |
Michael Addition
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation. Guanidine bases are effective catalysts, particularly for the addition of nitroalkanes to chalcones.
Mechanism of Guanidine-Catalyzed Michael Addition
Experimental Protocol: TMG-Catalyzed Michael Addition of Nitromethane to Chalcone
This protocol, using TMG, is a representative procedure for 1,1-dimethylguanidine.
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve (E)-1,3-diphenyl-2-propen-1-one (chalcone) (1.0 mmol) and nitromethane (1.5 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add 1,1,3,3-tetramethylguanidine (TMG) (0.2 mmol, 20 mol%) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Heterocycle Synthesis
Guanidines are not only catalysts but also valuable building blocks for the synthesis of nitrogen-containing heterocycles, such as pyrimidines, which are core structures in many pharmaceuticals.[8][9] 1,1-Dimethylguanidine can serve as the N-C-N fragment in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines.
General Synthesis of Pyrimidines using 1,1-Dimethylguanidine
This reaction is particularly valuable in medicinal chemistry for generating libraries of substituted pyrimidines for drug screening. The specific reaction conditions (solvent, temperature, and use of a catalyst) will depend on the reactivity of the dicarbonyl substrate.
Specialized Applications in Agrochemical and Pharmaceutical Synthesis
1,1-Dimethylguanidine sulfate is a key intermediate in the production of important agrochemicals, including the insecticides Pirimicarb and Dimethirimol.[1] This underscores its industrial relevance and availability, primarily as a salt.
Furthermore, its utility extends to pharmaceutical synthesis. For example, it has been employed in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, a substrate for the modified Pictet-Spengler reaction, a powerful method for constructing complex indole alkaloids.[10]
Conclusion and Future Outlook
1,1-Dimethylguanidine is a potent, non-nucleophilic organic base with significant, though underexplored, potential in organic synthesis. While it is often overshadowed by its tetramethylated counterpart, TMG, its reduced steric hindrance may offer advantages in certain transformations. Its established role as a key intermediate in the agrochemical industry ensures its relevance and availability.
For researchers and drug development professionals, 1,1-dimethylguanidine represents a cost-effective and powerful tool. The experimental data and protocols for TMG provide a robust starting point for employing 1,1-dimethylguanidine as a catalyst. Future studies directly comparing the catalytic efficacy and basicity of 1,1-dimethylguanidine with other guanidines and amidine bases would be invaluable to the synthetic community, allowing for a more nuanced selection of the optimal base for a given transformation. The continued exploration of this unassuming workhorse is sure to unveil new applications and solidify its place in the synthetic chemist's toolkit.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,1-Dimethylguanidine [myskinrecipes.com]
Safety Operating Guide
1,1-dimethylguanidine;sulfuric acid proper disposal procedures
As a Senior Application Scientist, it is understood that meticulous and compliant laboratory practice extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. The proper handling of waste, such as 1,1-dimethylguanidine sulfate, is a critical function of maintaining a safe and environmentally responsible research environment. This guide provides an in-depth, procedural framework for the disposal of 1,1-dimethylguanidine sulfate, grounded in established safety protocols and regulatory standards.
Executive Summary: The Core Principle
The substance , 1,1-dimethylguanidine;sulfuric acid, is chemically the salt 1,1-dimethylguanidine sulfate (CAS 598-65-2). While formed from a strong acid (sulfuric acid) and an organic base (1,1-dimethylguanidine), the primary disposal concern stems from the guanidine moiety. Guanidine compounds can exhibit toxicity and pose environmental risks.[1] Therefore, the cardinal rule for disposal is to manage all 1,1-dimethylguanidine sulfate waste as hazardous chemical waste. Direct disposal via sanitary sewer systems is strictly prohibited. This protocol emphasizes containment, segregation, and proper labeling for collection by your institution's Environmental Health & Safety (EHS) department.
Hazard Identification and Risk Assessment
Understanding the "why" is as crucial as knowing the "how." The stringent disposal protocol is based on the compound's hazard profile.
-
Health Hazards: 1,1-dimethylguanidine sulfate is classified as a skin and eye irritant.[2][3] It may also cause respiratory irritation, and inhalation of dust is considered harmful.[3][4]
-
Environmental Hazards: Guanidine compounds can be harmful to aquatic life.[1] Preventing entry into waterways is a primary environmental protection goal.
-
Reactivity Hazards: A critical safety concern with guanidine-containing waste is its potential to form highly reactive or toxic compounds when mixed with other chemicals, such as bleach or strong acids.[5] Although 1,1-dimethylguanidine sulfate is a stable salt, this incompatibility underscores the importance of segregating it from other waste streams.
Treating this compound as hazardous waste is not merely a precaution; it is a necessary procedure dictated by its chemical properties and potential risks, in alignment with guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8]
Compound Properties Summary
| Property | Value | Source |
| Chemical Name | 1,1-Dimethylguanidine sulfate | |
| CAS Number | 598-65-2 | |
| Molecular Formula | [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄ | |
| Physical Form | Powder | |
| Melting Point | 300 °C (decomposes) | [2] |
| Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Inhaled | [2][3] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][9]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][9]
-
Skin and Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[1][9]
-
Respiratory Protection: If there is a risk of generating dust, handle the waste within a certified chemical fume hood or wear a NIOSH-approved respirator.[1][4]
Step-by-Step Disposal Procedure
This protocol ensures a safe, compliant, and auditable trail for chemical waste disposal.
Step 1: Waste Collection at the Point of Generation
-
Containment: Collect all waste forms of 1,1-dimethylguanidine sulfate (e.g., residual powder, contaminated weighing paper, spent solutions) directly into a designated hazardous waste container.[9]
-
Container Material: The container must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw-top cap.[6][10] Do not use metal containers, as residual acidity could be corrosive.[11][12]
-
Segregation: Crucially, do not mix this waste with other chemical waste streams, especially those containing bleach, strong acids, or other reactive compounds.[5][13][14]
Step 2: Proper Labeling
-
Clarity is Safety: Immediately label the waste container. Unlabeled containers are a serious safety violation and will be rejected by EHS personnel.
-
Required Information: The label must include, at a minimum:
Step 3: Secure Temporary Storage
-
Designated Area: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]
-
Safe Placement: This area should be away from general traffic, sinks, and floor drains. It must be under the control of laboratory personnel and should incorporate secondary containment (e.g., a spill tray) to contain any potential leaks.[10]
-
Incompatibility: Ensure the SAA segregates incompatible waste types, such as acids from bases and oxidizers from flammables.[11][14]
Step 4: Arranging for Final Disposal
-
EHS Coordination: When the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's EHS department to schedule a waste pickup.[9][11]
-
Documentation: Follow all institutional procedures for waste manifests or online pickup requests. This documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste management.[15][16]
Disposal Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 6. usbioclean.com [usbioclean.com]
- 7. osha.gov [osha.gov]
- 8. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of 1,1-Dimethylguanidine Sulfate: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific innovation, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use and disposal of 1,1-dimethylguanidine sulfate, a compound that, while integral to various synthetic pathways, demands rigorous adherence to safety protocols due to its hazardous properties. This document moves beyond a simple checklist, offering a procedural and causal framework to foster a deeply ingrained culture of safety and operational excellence within your laboratory.
Understanding the Hazard Profile of 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine sulfate is a guanidinium salt, presenting a dual-faceted hazard profile stemming from both its guanidine component and the sulfuric acid from which it is derived. The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can lead to serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust particles may cause irritation to the respiratory tract.[1]
As a solid, the primary route of exposure is through the inhalation of dust and accidental contact with the skin or eyes.[2] It is also crucial to recognize its hygroscopic nature, meaning it can absorb moisture from the air, which can affect its physical state and potentially enhance its corrosive properties upon contact with surfaces.[1][3]
While specific data on the thermal decomposition of 1,1-dimethylguanidine sulfate is limited, analogous guanidinium salts, such as guanidine nitrate, are known to decompose at elevated temperatures, releasing toxic and irritant gases including ammonia and oxides of nitrogen and sulfur.[3] Therefore, it is prudent to avoid exposing this compound to high heat.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 1,1-dimethylguanidine sulfate. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][3][4] | Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][4] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation or splashing, chemical safety goggles are essential.[2][3][4] In such cases, a face shield worn over goggles offers an additional layer of protection.[2] | Protects the eyes from irritating dust particles and potential splashes.[2][4] |
| Body Protection | A standard laboratory coat is mandatory.[4] For larger quantities or tasks with a significant risk of contamination, a chemical-resistant apron or coveralls should be worn.[2] | Protects the skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | For tasks that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is required.[4][5] | Prevents the inhalation of irritating dust particles that can cause respiratory tract irritation.[1][4] |
Workflow for PPE Selection:
Caption: Decision workflow for selecting appropriate PPE based on the assessed risk of exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 1,1-dimethylguanidine sulfate at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Due to its hygroscopic nature, ensure the container is tightly sealed to prevent moisture absorption.[1][3]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases. While it is a salt of a strong acid, direct contact with strong bases could liberate the free guanidine base. Guanidinium salts can also react with bleach to form toxic gases.[6]
Handling and Use
-
Ventilation: All handling of solid 1,1-dimethylguanidine sulfate that could generate dust must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Pour gently and avoid scooping in a manner that creates airborne particles.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware that dissolving salts can be endothermic or exothermic.
Spill Management
A prompt and appropriate response to a spill is critical to prevent exposure and further contamination.
Minor Spill (less than 5 grams and contained):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the solid.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[4] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a damp cloth or sponge. All cleaning materials should be disposed of as hazardous waste.[4]
-
Reporting: Report the incident to your laboratory supervisor.
Major Spill (more than 5 grams, widespread, or in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Secure the Area: Prevent re-entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained emergency response personnel to handle the situation.
Waste Disposal
1,1-dimethylguanidine sulfate and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof hazardous waste containers.[4][7]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("1,1-Dimethylguanidine sulfate"), and the accumulation start date.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[3][4][7] Do not dispose of this chemical down the drain or in regular trash.[8]
Logical Flow of Waste Management:
Caption: A step-by-step workflow for the compliant disposal of 1,1-dimethylguanidine sulfate waste.
By integrating these detailed procedures and the underlying scientific rationale into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling 1,1-dimethylguanidine sulfate, ensuring the safety of all personnel and the integrity of your research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. criver.com [criver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 6. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
